Product packaging for Laureth-2 acetate(Cat. No.:CAS No. 22606-46-8)

Laureth-2 acetate

Cat. No.: B15182806
CAS No.: 22606-46-8
M. Wt: 316.5 g/mol
InChI Key: QXRCPJZJWJTNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Laureth-2 Acetate is a synthetic, non-ionic ester that functions as a high-purity skin-conditioning agent and emollient for research and development applications . This compound is produced through the ethoxylation of plant-derived lauryl alcohol (typically from coconut or palm oil) with two units of ethylene oxide, followed by esterification with acetic acid, resulting in a lightweight, oily liquid that exhibits miscibility with both water and oil . Its chemical structure confers key functional properties, including skin conditioning and emolliency . As an emollient, this compound acts by filling the microscopic gaps between skin cells, thereby softening the skin, reducing rough patches, and improving the supple feel of the skin surface . It is characterized by its lightweight, non-greasy texture and its ability to spread smoothly, which makes it a valuable ingredient for studying the formulation of advanced cosmetic products such as face and body moisturizers, hydrating serums, after-sun lotions, and lightweight hand creams . With a low comedogenic rating, it is also suitable for research into formulations for acne-prone skin . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory analysis and development purposes. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O4 B15182806 Laureth-2 acetate CAS No. 22606-46-8

Properties

CAS No.

22606-46-8

Molecular Formula

C18H36O4

Molecular Weight

316.5 g/mol

IUPAC Name

2-(2-dodecoxyethoxy)ethyl acetate

InChI

InChI=1S/C18H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-20-14-15-21-16-17-22-18(2)19/h3-17H2,1-2H3

InChI Key

QXRCPJZJWJTNCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOC(=O)C

Origin of Product

United States

Foundational & Exploratory

Laureth-2 acetate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureth-2 Acetate is a synthetically derived ester that sees significant application in the cosmetics and personal care industries as an emollient and skin conditioning agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological interactions. This document synthesizes available data to present a detailed resource for researchers, scientists, and professionals involved in drug development and formulation. While specific experimental protocols for its synthesis and detailed mechanistic studies on its direct signaling pathways are not extensively documented in publicly available literature, this guide provides foundational knowledge based on its constituent parts and data from analogous compounds.

Chemical Structure and Identification

This compound is the ester of Laureth-2 and acetic acid. Laureth-2 is the polyethylene glycol ether of lauryl alcohol, containing an average of two ethylene oxide units.

  • IUPAC Name: 2-(2-dodecoxyethoxy)ethyl acetate[1]

  • CAS Number: 22606-46-8[1]

  • Molecular Formula: C₁₈H₃₆O₄[1]

  • Synonyms: PEG-2 Lauryl Ether Acetate, Polyoxyethylene (2) Lauryl Ether Acetate[2]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The majority of the available data is based on computational models.

PropertyValueSource
Molecular Weight 316.5 g/mol PubChem[1]
Appearance Lightweight oily liquidGlooshi[3]
Solubility Blends with both water and oilGlooshi[3]
XLogP3-AA 5.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 18PubChem
Exact Mass 316.26135963 DaPubChem[1]
Monoisotopic Mass 316.26135963 DaPubChem[1]
Topological Polar Surface Area 44.8 ŲPubChem[1]

Synthesis and Manufacturing

This compound is produced through a two-step process:

  • Ethoxylation of Lauryl Alcohol: Lauryl alcohol, a fatty alcohol typically derived from coconut or palm oil, is reacted with ethylene oxide to form Laureth-2. The "2" in the name indicates an average of two ethylene oxide units per molecule of lauryl alcohol.

  • Esterification: The resulting Laureth-2 is then esterified with acetic acid to produce this compound.[3]

Analytical Methods

Standard analytical techniques would be employed for the characterization and quality control of this compound. While specific protocols for this molecule are not published, general methods for the analysis of nonionic surfactants and esters are applicable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the compound and any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups, particularly the ester carbonyl group.

Biological Activity and Mechanism of Action

This compound's primary function in cosmetic formulations is as a skin conditioning agent and emollient .[1][5] These effects are generally attributed to its ability to remain on the skin's surface or penetrate the upper layers of the stratum corneum, where it can help to maintain a smooth, soft, and pliable appearance.

The precise molecular signaling pathways through which this compound exerts its effects are not well-documented. However, its mechanism can be inferred from its chemical nature:

  • Occlusion: Like many emollients, it can form a thin, non-greasy film on the skin that helps to reduce transepidermal water loss (TEWL), thus keeping the skin hydrated.

  • Stratum Corneum Plasticization: By integrating into the lipid matrix of the stratum corneum, it can increase the flexibility and softness of the skin.

Given its structure, it is unlikely to directly interact with specific cellular receptors in the same way a pharmacologically active drug would. Its effects are more likely to be biophysical in nature.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not widely published. However, for researchers wishing to investigate its properties, the following general methodologies would be appropriate.

In Vitro Skin Model for Efficacy Testing

To evaluate the emollient and skin barrier enhancement properties of Lauret-2 Acetate, an in vitro reconstructed human epidermal model can be utilized.

Objective: To assess the effect of this compound on skin barrier function and hydration.

Methodology:

  • Model: Reconstructed human epidermal tissues (e.g., EpiDerm™, SkinEthic™ RHE).

  • Treatment: A formulation containing a known concentration of this compound is topically applied to the tissue surface. A vehicle control (the formulation without this compound) and a negative control (untreated or saline-treated tissue) should be used.

  • Incubation: Tissues are incubated for a specified period (e.g., 24-48 hours) under controlled conditions (37°C, 5% CO₂).

  • Endpoints:

    • Transepidermal Water Loss (TEWL): Measured to assess the integrity of the skin barrier. A decrease in TEWL in the treated group compared to the control would indicate an improvement in barrier function.

    • Tissue Viability Assay: (e.g., MTT assay) to ensure the test material is not cytotoxic at the tested concentration.

    • Gene Expression Analysis (qPCR): To investigate the effect on markers related to skin hydration and barrier function, such as Aquaporin 3 (AQP3), Filaggrin (FLG), and Loricrin (LOR).

    • Lipid Analysis (e.g., HPTLC or LC-MS): To determine if the treatment alters the lipid profile of the stratum corneum.

Logical Workflow for Formulation Development

The following diagram illustrates a logical workflow for the development and testing of a cosmetic formulation containing this compound.

G A Ingredient Sourcing and QC (this compound) B Prototype Formulation (Varying Concentrations) A->B C Physicochemical Stability Testing (pH, Viscosity, Phase Separation) B->C D In Vitro Efficacy Testing (Reconstructed Skin Model) B->D E In Vitro Safety Testing (Cytotoxicity, Irritation) B->E F Formula Optimization C->F D->F E->F G Final Product Manufacturing F->G

Caption: A logical workflow for the development of a cosmetic formulation.

Safety and Toxicology

This compound has been assessed for safety in cosmetic use. The primary concerns are related to potential irritation, especially in individuals with sensitive skin, and the potential for contamination with 1,4-dioxane, a byproduct of ethoxylation.[2][6] Reputable manufacturers will have purification processes in place to minimize or eliminate the presence of 1,4-dioxane.[6]

Conclusion

This compound is a well-established cosmetic ingredient valued for its emollient and skin-conditioning properties. While its physicochemical characteristics are reasonably well-defined through computational methods, there is a notable lack of publicly available, detailed experimental data regarding its synthesis, analytical characterization, and specific molecular mechanisms of action on the skin. The information provided in this guide, based on its chemical nature and data from related compounds, serves as a solid foundation for professionals in the field. Further research into its specific biological interactions at the cellular and molecular level would be beneficial for a more complete understanding of this widely used cosmetic ingredient.

References

An In-depth Technical Guide to the Synthesis and Purification of Laureth-2 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and purification of Laureth-2 acetate, a polyoxyethylene ether ester with applications in the cosmetic and pharmaceutical industries. Due to the limited availability of a specific, published protocol for this compound, this guide presents a generalized yet detailed experimental approach based on established principles of organic synthesis and purification of related compounds.

Introduction

This compound is the ester of Laureth-2 and acetic acid. Laureth-2 is a polyoxyethylene ether of lauryl alcohol, where the number "2" signifies an average of two repeating ethylene oxide units. This structure imparts both hydrophilic (from the ethylene oxide chain) and lipophilic (from the lauryl chain) properties, making it a useful surfactant and emulsifying agent. The addition of the acetate group modifies its physicochemical properties, enhancing its utility in various formulations.

Synthesis of this compound

The synthesis of this compound is a two-step process:

  • Ethoxylation of Lauryl Alcohol: Production of the Laureth-2 intermediate.

  • Esterification of Laureth-2: Acetylation of Laureth-2 to yield the final product.

Step 1: Synthesis of Laureth-2 (Ethoxylation of Lauryl Alcohol)

The industrial production of Laureth-2 involves the reaction of lauryl alcohol with ethylene oxide in the presence of a catalyst. This reaction is typically performed under elevated temperature and pressure.

Reaction:

Generalized Experimental Protocol:

  • A suitable reaction vessel is charged with lauryl alcohol and a catalytic amount of a base, such as potassium hydroxide (KOH).

  • The reactor is purged with an inert gas (e.g., nitrogen) and heated to the reaction temperature, typically in the range of 120-180°C.

  • Ethylene oxide is then introduced into the reactor under controlled pressure.

  • The reaction is monitored until the desired degree of ethoxylation is achieved. This can be determined by measuring the hydroxyl value of the reaction mixture.

  • Upon completion, the catalyst is neutralized, and the crude Laureth-2 is obtained.

Step 2: Synthesis of this compound (Esterification of Laureth-2)

The esterification of Laureth-2 with an acetylating agent, such as acetic anhydride or acetyl chloride, yields this compound. The use of acetic anhydride is often preferred due to its lower corrosivity and the formation of acetic acid as a byproduct, which can be more easily removed than the hydrochloric acid generated from acetyl chloride.

Reaction (using Acetic Anhydride):

Detailed Experimental Protocol:

  • In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with Laureth-2 and a suitable solvent, such as toluene or dichloromethane.

  • An excess of acetic anhydride (typically 1.5 to 2 equivalents) is added dropwise to the stirred solution.

  • A catalytic amount of a mild acid or base, or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), can be added to accelerate the reaction. For a catalyst-free approach, the reaction can be conducted at an elevated temperature (e.g., 60-80°C).

  • The reaction mixture is heated to the desired temperature and stirred for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the -OH band).

  • After the reaction is complete, the mixture is cooled to room temperature.

Purification of this compound

Purification is crucial to remove unreacted starting materials, catalyst, and byproducts. A multi-step purification process is generally employed.

Detailed Purification Protocol:

  • Washing: The reaction mixture is transferred to a separatory funnel and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize and remove acetic acid) and brine (to remove any remaining water-soluble impurities). The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Column Chromatography (Optional): For obtaining high-purity this compound, flash column chromatography can be performed. A silica gel stationary phase is typically used, with a gradient elution system of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). The fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Final Product Characterization: The purified this compound is obtained as a clear, oily liquid. Its identity and purity can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation

The following table summarizes hypothetical but realistic quantitative data for the synthesis of this compound based on the generalized protocol.

ParameterValue
Synthesis of Laureth-2
Molar Ratio (Lauryl Alcohol:Ethylene Oxide)1 : 2.2
CatalystPotassium Hydroxide
Reaction Temperature150 °C
Reaction Time4 hours
Yield of Laureth-2> 95%
Purity of Laureth-2 (by GC)> 98%
Synthesis of this compound
Molar Ratio (Laureth-2:Acetic Anhydride)1 : 1.5
Catalyst4-DMAP (0.1 eq)
Reaction Temperature60 °C
Reaction Time4 hours
Yield of Crude this compound~90%
Yield of Purified this compound75-85%
Purity of Final Product (by HPLC)> 99%

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow lauryl_alcohol Lauryl Alcohol ethoxylation Ethoxylation lauryl_alcohol->ethoxylation ethylene_oxide Ethylene Oxide ethylene_oxide->ethoxylation laureth2 Laureth-2 ethoxylation->laureth2 esterification Esterification laureth2->esterification acetic_anhydride Acetic Anhydride acetic_anhydride->esterification laureth2_acetate_crude Crude this compound esterification->laureth2_acetate_crude

Caption: Overall workflow for the synthesis of this compound.

Purification Process

Purification_Process crude_product Crude this compound washing Washing (NaHCO3, Brine) crude_product->washing drying Drying (Na2SO4) washing->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal column_chromatography Column Chromatography (Silica Gel) solvent_removal->column_chromatography pure_product Pure this compound column_chromatography->pure_product

Caption: Step-by-step purification process for this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed by the following analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show the appearance of a strong ester carbonyl (C=O) stretching band around 1740 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) stretching band from the starting Laureth-2.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show a characteristic singlet for the acetyl methyl protons at approximately 2.1 ppm. The protons of the ethylene oxide units will appear as a complex multiplet in the region of 3.5-3.7 ppm.

    • ¹³C NMR: The spectrum will show a peak for the ester carbonyl carbon around 171 ppm and a peak for the acetyl methyl carbon around 21 ppm.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can effectively separate this compound from any impurities.

Safety and Handling

  • Laureth-2: May cause serious eye damage and is very toxic to aquatic life.[1][2]

  • Acetic Anhydride: Corrosive, flammable, and causes severe skin burns and eye damage.

  • This compound: While specific safety data is limited, it is prudent to handle it with the same precautions as its precursors. It is expected to be an irritant to the eyes and skin.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide outlines a comprehensive, albeit generalized, approach to the synthesis and purification of this compound. The provided experimental protocols, data tables, and diagrams offer a solid foundation for researchers and professionals in the field. It is important to reiterate that due to the scarcity of specific literature, the presented methodologies are based on established chemical principles for analogous compounds and may require optimization for specific laboratory conditions and desired product specifications. Adherence to strict safety protocols is paramount throughout the entire process.

References

Laureth-2 acetate molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureth-2 acetate is a chemical compound primarily utilized in the cosmetics industry as an emollient and skin conditioning agent. This technical guide provides a summary of its known chemical and physical properties. It is important to note that while the molecular formula and weight are well-established, there is a significant lack of in-depth scientific literature pertaining to its biological activity, mechanism of action, and specific experimental protocols relevant to drug development and life sciences research. The majority of available data relates to its application in personal care products.

Chemical and Physical Properties

This compound is the ester of Laureth-2 and acetic acid. Laureth-2 itself is a polyoxyethylene ether of lauryl alcohol. The number '2' in Laureth-2 refers to the average number of repeating ethylene oxide units in the molecule.

PropertyValueSource
Molecular Formula C18H36O4[1]
Molecular Weight 316.48 g/mol [1]
IUPAC Name 2-(2-dodecyloxyethoxy)ethyl acetate
Synonyms PEG-2 Lauryl Ether Acetate, Polyoxyethylene (2) Lauryl Ether Acetate
CAS Number 9002-92-0 (for Laureth)
Appearance Oily liquid

Synthesis and Manufacturing

A general method for the synthesis of lauryl alcohol polyoxyethylene ether acetates involves the esterification of lauryl alcohol polyoxyethylene ether with acetyl chloride. One patented method describes this reaction occurring under microwave radiation without a solvent. The process involves reacting lauryl alcohol polyoxyethylene ether with acetyl chloride, followed by extraction with a solvent like chloroform, washing with a sodium carbonate solution, and drying to obtain the final product.

Applications

The primary application of this compound is in the cosmetics and personal care industry.[2] It functions as:

  • Emollient: Helps to soften and smooth the skin.

  • Skin Conditioning Agent: Improves the appearance of the skin.

Its parent compound, Laureth-2, is used as a surfactant, emulsifier, and thickening agent in various cosmetic formulations.[3][4]

Biological Activity and Toxicology

There is a significant lack of data on the specific biological activity and mechanism of action of this compound. Research in this area appears to be limited.

Toxicological data for this compound is not extensively available. However, information on related polyoxyethylene ether surfactants can provide some insights. Studies on compounds like sodium lauryl ether sulfate and polyoxyethylene lauryl ether have shown potential for:

  • Skin and Eye Irritation: Surfactants, in general, can cause irritation depending on their concentration and the duration of exposure.

  • Aquatic Toxicity: Many surfactants are known to be toxic to aquatic life.[5]

One study on the cellular toxicity of various surfactants found that polyoxyethylene lauryl ether could damage cell membranes, disrupt metabolic activity, and decrease mitochondrial activity.[6] It is crucial to note that these findings are for the parent laureth compound and not the acetate ester, and further research is needed to determine the specific toxicological profile of this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound in a research or drug development context are not available in the public domain. The available information is primarily related to its formulation in cosmetic products.

Signaling Pathways and Mechanisms of Action

There is no information available in scientific literature regarding any signaling pathways or specific biological mechanisms of action associated with this compound. Its function in cosmetics is based on its physicochemical properties as an emollient and skin conditioner rather than a biologically active agent.

Logical Relationship Diagram

Due to the lack of information on signaling pathways or complex experimental workflows, a diagram illustrating the general role of a surfactant-related compound like this compound in an emulsion is provided below.

G General Function of a Surfactant in an Emulsion Oil Oil Droplet Water Water Surfactant Surfactant Molecule (e.g., Laureth-2 derivative) Surfactant->Oil Lipophilic Tail Interacts with Oil Surfactant->Water Hydrophilic Head Interacts with Water

A diagram illustrating the amphiphilic nature of a surfactant molecule.

Conclusion

This compound is a well-defined chemical compound with established physical properties and a primary role in the cosmetics industry. However, for the audience of researchers, scientists, and drug development professionals, it is critical to understand that there is a significant gap in the scientific literature regarding its biological effects, mechanism of action, and potential applications beyond cosmetology. Further research would be necessary to explore any potential bioactivity or relevance in a pharmaceutical or life sciences context.

References

Spectroscopic analysis of Laureth-2 acetate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure of Laureth-2 Acetate

This compound, with the IUPAC name 2-(2-dodecoxyethoxy)ethyl acetate, is an ester of Laureth-2 and acetic acid. Its structure consists of a C12 alkyl chain (dodecyl) linked through a diethylene glycol moiety to an acetate group. This structure dictates the expected spectroscopic behavior of the molecule.

Chemical Structure: CH₃(CH₂)₁₁O(CH₂CH₂O)₂C(O)CH₃

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for Lauret-2 acetate based on the typical spectroscopic values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.22t2H-OCH₂ C(O)CH₃
~3.68t2H-OCH₂CH₂ OC(O)CH₃
~3.65m4H-(CH₂)₁₀CH₂OCH₂CH₂ OCH₂-
~3.45t2H-(CH₂)₁₀CH₂ O-
~2.05s3H-C(O)CH₃
~1.58p2H-(CH₂)₉CH₂ CH₂O-
~1.26br s18H-CH₃(CH₂)₉CH₂CH₂O-
~0.88t3HCH₃ (CH₂)₁₁-

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~171.0C =O
~71.5-(CH₂)₁₀CH₂ O-
~70.8-OCH₂CH₂ OCH₂-
~69.2-OCH₂ CH₂OC(O)CH₃
~63.8-OCH₂CH₂ OC(O)CH₃
~31.9-(CH₂)₁₀CH₂ CH₂O-
~29.7-(CH₂)₉CH₂ CH₂CH₂O-
~29.6Interior -(CH₂ )n-
~29.4Interior -(CH₂ )n-
~26.1-(CH₂)₉CH₂ CH₂O-
~22.7CH₃ CH₂-
~21.0-C(O)CH₃
~14.1CH₃ (CH₂)₁₁-
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2925, 2855StrongC-H stretching (alkyl)
1740StrongC=O stretching (ester)[1]
1465MediumC-H bending (CH₂)
1375MediumC-H bending (CH₃)
1240StrongC-C-O stretching (acetate)[2][3]
1110StrongC-O-C stretching (ether)
Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI)

The molecular ion (M⁺) for this compound is expected at m/z 316.5. However, for long-chain ethers and esters, the molecular ion peak may be weak or absent.[4][5] Key fragmentation patterns would include:

m/z ValuePossible Fragment IonFragmentation Pathway
[M - 43]⁺[C₁₆H₃₃O₄]⁺Loss of acetyl radical (•COCH₃)
[M - 60]⁺[C₁₆H₃₂O₂]•⁺Loss of acetic acid (CH₃COOH) via rearrangement
101[C₅H₉O₂]⁺Cleavage at the ether linkage: [CH₂OCH₂CH₂OC(O)CH₃]⁺
87[C₄H₇O₂]⁺[CH₂CH₂OC(O)CH₃]⁺
43[C₂H₃O]⁺Acylium ion [CH₃CO]⁺ (often a base peak for acetates)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay (d1): 1.0 s

      • Acquisition Time: ~4 s

      • Spectral Width: ~16 ppm

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:

      • Pulse Program: zgpg30

      • Number of Scans: 1024 or more (depending on concentration)

      • Relaxation Delay (d1): 2.0 s

      • Acquisition Time: ~1 s

      • Spectral Width: ~240 ppm

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is expected to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared salt plates in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern to support the proposed structure.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is suitable.

  • Data Acquisition:

    • Introduce the sample into the ion source, often via direct infusion or through a gas chromatography (GC) inlet.

    • Set the ionization energy to a standard 70 eV.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-500.

  • Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose fragmentation pathways consistent with the structure of this compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Final Elucidation Sample This compound Sample Prep Sample Preparation (Dissolution/Thin Film) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the unambiguous structural confirmation of this compound. The predicted data and detailed protocols in this guide serve as a valuable resource for researchers and scientists involved in the analysis of this compound and related ethoxylated surfactants and esters. By following these methodologies, a complete spectroscopic profile can be generated, ensuring the identity and purity of the material for research and development applications.

References

Solubility profile of Laureth-2 acetate in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Laureth-2 acetate. Due to the limited availability of specific quantitative data in public literature, this guide synthesizes qualitative information, data from its parent compound, Laureth-2, and general principles of surfactant solubility to present a representative profile. It also includes a detailed experimental protocol for determining the solubility of this compound and a logical workflow for a solubility study.

Core Compound Information

This compound is the ester of Laureth-2 (a polyethylene glycol ether of lauryl alcohol) and acetic acid. It functions as an emollient and skin-conditioning agent in various cosmetic and pharmaceutical formulations. Understanding its solubility is crucial for formulation development, ensuring product stability, and optimizing performance.

Solubility Data

Direct quantitative solubility data for this compound is not widely available. However, based on its chemical structure and information on related compounds, a qualitative and estimated solubility profile can be established. Laureth-2, the parent alcohol of this compound, is reported to be poorly soluble in water, with values at 25°C ranging from 7 to 63 mg/L. It is, however, more soluble in lower aliphatic alcohols like methanol and ethanol[1][2][3][4].

Given that this compound is an ester, its polarity is lower than its parent alcohol. This suggests that its solubility in water is likely to be even lower than that of Laureth-2. Conversely, its solubility in non-polar, organic solvents is expected to be higher. One source explicitly states that this compound is generally insoluble in polar solvents like water and ethanol but soluble in oils such as castor oil, volatile silicone, and mineral oil.

The following table summarizes the expected solubility profile of this compound in a range of common solvents.

Solvent CategorySolvent ExampleExpected Solubility of this compoundNotes
Polar Protic WaterVery Low / InsolubleAs a non-ionic surfactant with a low degree of ethoxylation and an acetate cap, it is expected to have minimal interaction with water's hydrogen bond network.
EthanolLowWhile its parent compound, Laureth-2, has some solubility in ethanol, the acetate ester may exhibit reduced solubility due to decreased hydrogen bonding capability.
IsopropanolModerateExpected to be a better solvent than ethanol due to its slightly lower polarity.
Polar Aprotic AcetoneSolubleThe ketone group in acetone can interact with the ester and ether linkages of this compound.
Tetrahydrofuran (THF)SolubleA good solvent for many ethers and esters.
Non-Polar HexaneSolubleThe long alkyl chain of this compound should allow for good solubility in non-polar aliphatic hydrocarbons.
TolueneSolubleThe aromatic nature of toluene can interact with the non-polar aspects of the molecule.
Oils & Emollients Mineral OilSolubleConsistent with its use as an emollient and its lipophilic nature.
Castor OilSolubleThe ester and hydroxyl groups in castor oil can interact favorably with this compound.
Silicone Oil (e.g., Dimethicone)SolubleExpected to be soluble in common cosmetic oils.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various solvents. This protocol is based on standard laboratory practices for solubility assessment of non-ionic surfactants.

Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature (e.g., 25°C).

Materials:

  • This compound (of known purity)

  • A selection of analytical grade solvents (as listed in the table above)

  • Scintillation vials or sealed test tubes

  • Calibrated analytical balance

  • Magnetic stirrer and stir bars or a vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or a Gas Chromatography (GC) system, depending on the volatility and chromophores of this compound.

  • Syringe filters (0.45 µm, compatible with the solvents used)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess is to ensure that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled environment (e.g., a water bath at 25°C) and agitate them using a magnetic stirrer or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved this compound to settle.

    • For solvents where settling is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a micropipette.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved particles.

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

  • Data Reporting:

    • Express the solubility in grams of this compound per 100 mL of solvent ( g/100 mL) or as a weight/weight percentage (% w/w).

    • Report the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the described solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_results Results start Start: Select Solvents and this compound add_excess Add excess this compound to a known volume of each solvent start->add_excess equilibrate Equilibrate at a constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow undissolved solute to settle (or centrifuge) equilibrate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample to a known concentration sample->dilute quantify Quantify concentration using HPLC or GC dilute->quantify calculate Calculate solubility from concentration and dilution factor quantify->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for the experimental determination of this compound solubility.

References

Thermal properties of Laureth-2 acetate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available data on the thermal properties of Laureth-2 acetate, specifically its melting and boiling points. Due to a notable lack of direct experimental data for this compound in publicly accessible literature, this document also includes information on the closely related precursor, Laureth-2, to provide a foundational understanding. This guide is intended to support research, development, and formulation activities where the thermal behavior of this excipient is a critical parameter.

Executive Summary

This compound is a cosmetic ingredient valued for its emollient and skin-conditioning properties.[1][2] A thorough review of scientific databases and chemical supplier information reveals a significant gap in the documented thermal properties, such as melting and boiling points, for this compound itself. However, data for the parent compound, Laureth-2, is available and can serve as a preliminary reference point for formulators and researchers. This guide summarizes the available data and outlines general experimental methodologies for determining such thermal characteristics.

Thermal Properties Data

CompoundMelting Point (°C)Boiling Point (°C)
This compound Data not availableData not available
Laureth-2 10[3] (solidifies close to 0[4][5])371.14 (at 760 mmHg)[3]

Conceptual Experimental Protocol: Determination of Thermal Properties

While specific experimental protocols for this compound were not found, standard methodologies for determining the melting and boiling points of chemical compounds are well-established. The following outlines a general approach that can be adapted for the characterization of this compound.

Melting Point Determination (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a substance.

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition.

  • Apparatus: A differential scanning calorimeter equipped with a cooling system.

  • Procedure:

    • A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 5-10 °C/min) over a temperature range expected to encompass the melting point.

    • The heat flow to the sample is monitored and plotted against temperature. The peak of the endotherm is taken as the melting point.

Boiling Point Determination (Ebulliometry)

Ebulliometry is a standard technique for precisely measuring the boiling point of a liquid at a controlled pressure.

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: An ebulliometer, which consists of a boiling flask, a condenser, and a calibrated temperature probe.

  • Procedure:

    • The sample of this compound is placed in the boiling flask.

    • The apparatus is assembled, and the pressure is equilibrated to the desired level (typically atmospheric pressure).

    • The sample is heated gently until it begins to boil.

    • The temperature of the vapor-liquid equilibrium is recorded as the boiling point. For accuracy, corrections for atmospheric pressure variations may be necessary.

Logical Relationship Diagram

The following diagram illustrates the chemical relationship between Lauryl Alcohol, its ethoxylation to form Laureth-2, and the subsequent esterification to produce this compound.

Lauryl_Alcohol Lauryl Alcohol Ethoxylation Ethoxylation (+2 Ethylene Oxide) Lauryl_Alcohol->Ethoxylation Laureth_2 Laureth-2 Ethoxylation->Laureth_2 Esterification Esterification (+ Acetic Acid) Laureth_2->Esterification Laureth_2_Acetate This compound Esterification->Laureth_2_Acetate

Synthesis Pathway of this compound

Conclusion

The thermal properties of this compound, specifically its melting and boiling points, are not well-documented in publicly available scientific literature. Researchers and formulators should rely on the data for the parent compound, Laureth-2, as a preliminary estimate. For precise formulation and process development, it is imperative to determine these properties experimentally using standard techniques such as Differential Scanning Calorimetry and ebulliometry. The provided conceptual protocols and logical relationship diagram offer a starting point for the characterization and understanding of this compound.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Laureth-2 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Laureth-2 acetate, a nonionic surfactant of interest in various scientific and industrial applications, including cosmetics and potentially drug delivery. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide synthesizes information on the fundamental principles of micellization, detailed experimental protocols for CMC determination of analogous nonionic surfactants, and contextual data for closely related compounds.

Introduction to this compound and its Critical Micelle Concentration

This compound is a polyethylene glycol ether of lauryl alcohol that has been acetylated. Structurally, it is an amphiphilic molecule with a hydrophobic lauryl tail and a hydrophilic head composed of two ethoxylate units and an acetate group. This amphiphilicity drives its surface-active properties and the formation of micelles in aqueous solutions.

The critical micelle concentration (CMC) is a fundamental parameter of any surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[1][2] Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration.[1][2] Above the CMC, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles, leading to a plateau or a much smaller change in surface tension.[1][2] The CMC is a critical parameter for formulators as it dictates the concentration at which properties like solubilization, emulsification, and detergency are maximized.

Quantitative Data for Related Nonionic Surfactants

To provide a quantitative context, the following table summarizes the CMC values for a series of C12-C14 fatty alcohol ethoxylates, which are structurally similar to the parent alcohol of this compound. The degree of ethoxylation significantly influences the CMC.

Surfactant (C12-C14 Fatty Alcohol Ethoxylate)Average Degree of Ethoxylation (EO units)Critical Micelle Concentration (mg/L)
MARLIPAL 24/202~2
MARLIPAL 24/303~4
MARLIPAL 24/404~6
MARLIPAL 24/707~10
MARLIPAL 24/909~15

Data adapted from publicly available technical datasheets for the MARLIPAL 24 series of surfactants.

Based on this data, it is reasonable to hypothesize that the CMC of Laureth-2 (the unacetylated precursor) would be in the low mg/L range. The addition of the acetate group would slightly increase the hydrophilicity of the head group, which could lead to a modest increase in the CMC compared to its non-acetylated counterpart.

Experimental Protocols for CMC Determination

The CMC of nonionic surfactants like this compound can be determined using various techniques that monitor a physical property of the solution as a function of surfactant concentration. The CMC is identified as the concentration at which a distinct change in the slope of the plotted data occurs.

This is a classic and widely used method for CMC determination.[3]

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant as the newly added surfactant molecules form micelles rather than migrating to the surface.[4]

Detailed Protocol:

  • Preparation of Surfactant Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared using deionized water. The concentration range should span the expected CMC.

  • Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used to measure the surface tension of each solution.[5]

  • Measurement: For each concentration, the surface tension is measured at a constant temperature. It is crucial to allow the solution to equilibrate to ensure that the surfactant molecules have diffused to the surface.

  • Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting plot will show two linear regions. The CMC is determined from the intersection of the regression lines drawn through these two regions.[3][4]

This method utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.[6][7]

Principle: A hydrophobic fluorescent probe, such as pyrene, has a low fluorescence intensity in a polar aqueous environment. When micelles form, the probe partitions into the hydrophobic core of the micelles, leading to a significant increase in its fluorescence quantum yield and a change in the fine structure of its emission spectrum.[6]

Detailed Protocol:

  • Probe and Surfactant Preparation: A stock solution of pyrene in a suitable organic solvent (e.g., acetone) is prepared. A series of this compound solutions in deionized water, bracketing the expected CMC, are also prepared.

  • Sample Preparation: A small aliquot of the pyrene stock solution is added to each of the surfactant solutions. The concentration of the organic solvent should be kept to a minimum to avoid influencing the micellization process. The solutions are then allowed to equilibrate.

  • Fluorescence Measurement: The fluorescence emission spectra of pyrene in each surfactant solution are recorded using a spectrofluorometer. The excitation wavelength is typically set around 334 nm. The intensities of the first and third vibronic peaks (I1 at ~373 nm and I3 at ~384 nm) in the pyrene emission spectrum are monitored.

  • Data Analysis: The ratio of the intensities of the first and third vibronic peaks (I1/I3) is plotted against the logarithm of the surfactant concentration. The I1/I3 ratio is sensitive to the polarity of the microenvironment of the pyrene. A sharp decrease in this ratio indicates the partitioning of pyrene into the non-polar micellar core. The CMC is determined from the inflection point of this sigmoidal plot.[1]

Visualizations

The following diagram illustrates the self-assembly of this compound molecules in an aqueous solution leading to the formation of a micelle.

G cluster_0 Below CMC cluster_1 Above CMC a1 a2 a3 label_increase Increasing Surfactant Concentration a4 a5 label_monomers Monomers b1 b2 b3 b4 b5 b6 b7 b8 label_micelle Micelle

Caption: Self-assembly of surfactant monomers into a micelle.

This diagram outlines the key steps in determining the CMC using the surface tension method.

prep Prepare Surfactant Solutions of Varying Concentrations measure Measure Surface Tension (Tensiometer) prep->measure plot Plot Surface Tension vs. log(Concentration) measure->plot analyze Determine Intersection of Two Linear Regions plot->analyze cmc Critical Micelle Concentration (CMC) analyze->cmc

Caption: Workflow for CMC determination via surface tension.

This compound, as a nonionic surfactant, has the potential for use in drug delivery systems to encapsulate hydrophobic drugs within the core of its micelles, thereby enhancing their solubility and bioavailability.

cluster_input Components drug Hydrophobic Drug micelle Micelle Formation (Self-Assembly) drug->micelle surfactant This compound (> CMC) surfactant->micelle encapsulation Drug Encapsulation in Micellar Core micelle->encapsulation delivery Enhanced Drug Solubility & Delivery encapsulation->delivery

Caption: Micellar encapsulation for enhanced drug delivery.

Conclusion

The critical micelle concentration is a pivotal characteristic of this compound, defining its behavior and efficacy as a surfactant. While direct experimental determination of its CMC is not widely published, this guide provides the theoretical framework, detailed experimental protocols, and comparative data necessary for researchers and drug development professionals to investigate and utilize this compound effectively. The provided methodologies for surface tension and fluorescence spectroscopy offer robust approaches to empirically determine the CMC of Lauret-2 acetate and similar nonionic surfactants. The visualization of its role in potential drug delivery applications underscores the importance of understanding its micellization properties. Further empirical studies are warranted to establish a definitive CMC value for this compound and to fully explore its potential in various scientific and therapeutic applications.

References

A Technical Guide to the Surface Tension Properties of Laureth-2 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Laureth-2 Acetate and Surface Tension

This compound is the polyethylene glycol ether of lauryl alcohol that has been acetylated, with an average of two ethylene oxide units. Its chemical structure, featuring a hydrophobic lauryl tail and a hydrophilic ethoxy-acetate headgroup, imparts surface-active properties. These properties are crucial in various applications, including pharmaceutical formulations, where it can act as an emulsifier, solubilizer, and wetting agent.

Surface tension is a fundamental property of liquids, representing the energy required to increase the surface area of a liquid by a unit amount. For surfactant solutions, surface tension is a key indicator of their efficacy. As the concentration of a surfactant increases, it adsorbs at the air-water interface, reducing the surface tension until it reaches a plateau. This point of saturation is known as the critical micelle concentration (CMC), where the surfactant molecules begin to self-assemble into micelles in the bulk solution.[1]

Quantitative Surface Tension Properties (Proxy Data)

Due to the lack of specific data for this compound, this section presents data for fatty alcohol ethoxylates (FAEs) with varying alkyl chain lengths and degrees of ethoxylation. This compound is derived from a C12-C14 alcohol with two ethylene oxide units, making the data for FAE-C10E3 and FAE-C12-14E11 particularly relevant as proxies.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension at CMC (γ_CMC) of Fatty Alcohol Ethoxylates at Various Temperatures.

SurfactantTemperature (°C)CMC (mM)γ_CMC (mN/m)
FAE-C10E3 250.658946.6
400.587344.5
600.493041.7
FAE-C10E6 250.844644.7
400.697842.4
600.533339.8
FAE-C12-14E11 250.040938.7
400.037938.2
600.033038.1
FAE-C16-18E11 250.006436.2
400.004136.7
600.002437.9

Data adapted from a study on the surface and thermodynamic properties of commercial fatty-alcohol ethoxylate surfactants.

Experimental Protocol: Determination of Surface Tension and CMC by the Wilhelmy Plate Method

The Wilhelmy plate method is a widely used and accurate technique for measuring the static surface tension of liquids. It involves measuring the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface.

Materials and Equipment
  • Tensiometer equipped with a microbalance

  • Wilhelmy plate (platinum)

  • Glass or plastic vessel for the sample solution

  • Magnetic stirrer and stir bar

  • Micropipettes

  • High-purity water (e.g., Milli-Q)

  • This compound (or the surfactant of interest)

  • Acetone and ethanol for cleaning

  • Bunsen burner or alcohol lamp for flame-annealing the plate

Procedure
  • Preparation of Surfactant Solutions:

    • Prepare a stock solution of the surfactant in high-purity water at a concentration significantly above the expected CMC.

    • Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Cleaning the Wilhelmy Plate:

    • Rinse the platinum plate with high-purity water.

    • Clean the plate by immersing it in acetone, followed by ethanol.

    • Rinse thoroughly with high-purity water.

    • Flame-anneal the plate to a red glow using a Bunsen burner or alcohol lamp to remove any organic contaminants. Allow the plate to cool to room temperature.

  • Tensiometer Setup and Calibration:

    • Suspend the cleaned Wilhelmy plate from the microbalance of the tensiometer.

    • Place the vessel containing the lowest concentration surfactant solution on the sample stage.

    • Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water with a known surface tension (approximately 72 mN/m at 25°C).

  • Surface Tension Measurement:

    • Raise the sample stage until the liquid surface just touches the bottom edge of the Wilhelmy plate.

    • The liquid will form a meniscus and pull the plate downwards due to surface tension.

    • Record the force measured by the microbalance once the reading has stabilized.

    • The surface tension (γ) is calculated using the Wilhelmy equation:

      • γ = F / (L * cosθ)

      • Where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle between the liquid and the plate. For a properly cleaned platinum plate and aqueous solutions, the contact angle is typically assumed to be 0°, so cosθ = 1.

  • CMC Determination:

    • Measure the surface tension for each of the prepared surfactant solutions, starting from the lowest to the highest concentration.

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will show a region of decreasing surface tension followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of this curve.[1]

Visualizations

Surfactant Concentration vs. Surface Tension

The following diagram illustrates the typical relationship between the concentration of a surfactant in solution and the resulting surface tension. Initially, as surfactant is added, the surface tension decreases significantly. Once the critical micelle concentration (CMC) is reached, the surface becomes saturated with surfactant molecules, and any additional surfactant forms micelles in the bulk solution, leading to a plateau in the surface tension.

G cluster_0 Surface Tension vs. Surfactant Concentration p1 p2 p1->p2  Surface Tension Decreases p3 p2->p3  Surface Tension Plateau cmc_point p2->cmc_point xaxis yaxis

Caption: Relationship between surfactant concentration and surface tension.

Experimental Workflow for Surface Tension Measurement

The diagram below outlines the key steps involved in the experimental determination of surface tension using the Wilhelmy plate method.

G cluster_workflow Wilhelmy Plate Tensiometry Workflow prep Prepare Surfactant Solutions clean Clean & Flame-Anneal Wilhelmy Plate prep->clean setup Setup & Calibrate Tensiometer clean->setup measure Measure Surface Tension for each concentration setup->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine Determine CMC plot->determine

Caption: Experimental workflow for surface tension measurement.

References

CAS number and IUPAC name for Laureth-2 acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-2 acetate is the ester of Laureth-2 and acetic acid. It functions as an emollient and skin-conditioning agent in a variety of cosmetic and personal care products[1][2]. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and representative experimental protocols for its synthesis and analysis.

Chemical Identification

  • IUPAC Name: 2-(2-dodecoxyethoxy)ethyl acetate[3]

  • CAS Number: 22606-46-8[3]

  • Synonyms: Estalan 42, PEG-2 Lauryl Ether Acetate, Polyoxyethylene (2) Lauryl Ether Acetate[3][4]

Physicochemical Properties

Quantitative data for this compound is primarily based on computed values. For comparative purposes, experimental data for the related compound Laureth-2 is also provided.

PropertyThis compound (Computed)Laureth-2 (Experimental)
Molecular Formula C18H36O4[3]C16H34O3
Molecular Weight 316.5 g/mol [3]approx. 280 g/mol [5]
Appearance -Clear to cloudy liquid[5]
Odor -Weak, characteristic[5]
Solubility in Water -Poorly soluble[5]
Density -approx. 0.905 g/mL at 20°C[5]
Solidification Point -approx. 0°C[5]
Hydrophilic-Lipophilic Balance (HLB) -6.2[5]

Experimental Protocols

Representative Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from Laureth-2 and acetic acid using an acid catalyst.

Materials:

  • Laureth-2 (1 equivalent)

  • Glacial Acetic Acid (1.2 equivalents)

  • Sulfuric Acid (catalytic amount, e.g., 2-3 drops)[6]

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add Laureth-2, glacial acetic acid, and a stir bar.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture[6].

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as it is formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (Laureth-2) is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound to confirm its identity and purity.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary column suitable for the analysis of esters (e.g., a polar column)[7]

  • Helium (carrier gas)

Sample Preparation:

  • Dissolve a small amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Parameters (Representative):

  • Injector Temperature: 250°C

  • Carrier Gas Flow Rate: 1 mL/min (Helium)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold at 300°C for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-550

Data Analysis:

  • The retention time of the peak corresponding to this compound can be used for identification.

  • The mass spectrum of the peak should be compared with a reference spectrum or analyzed for characteristic fragment ions to confirm the structure of this compound. The purity can be estimated from the relative peak area in the chromatogram.

Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification & Analysis cluster_product Final Product Laureth2 Laureth-2 Reaction Esterification (Reflux with Dean-Stark) Laureth2->Reaction AceticAcid Acetic Acid AceticAcid->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Neutralization Neutralization (NaHCO₃ wash) Reaction->Neutralization Drying Drying (MgSO₄) Neutralization->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography FinalProduct Pure this compound Chromatography->FinalProduct Analysis GC-MS Analysis FinalProduct->Analysis

Caption: Synthesis and Purification Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for Laureth-2 Acetate as a Non-ionic Surfactant in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-2 acetate, the ester of Laureth-2 and acetic acid, is a non-ionic surfactant with applications primarily in the cosmetics and personal care industries as an emollient and skin-conditioning agent.[1][2] While its direct application in pharmaceutical research is not extensively documented in publicly available literature, its chemical properties suggest its potential as an emulsifier and stabilizer in various drug delivery systems. Non-ionic surfactants are widely utilized in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs, stabilize emulsions and nanoemulsions, and improve the wetting of hydrophobic compounds.[3] This document provides an overview of the potential research applications of this compound, drawing parallels from the broader class of non-ionic surfactants and related Laureth compounds.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective application in research. The following table summarizes key properties, with some data derived from its base molecule, Laureth-2, due to the limited availability of specific data for the acetate form.

PropertyValue / DescriptionReference
Chemical Name 2-(2-dodecoxyethoxy)ethyl acetate[1]
Molecular Formula C18H36O4[1]
Molecular Weight 316.48 g/mol [1]
Appearance Expected to be a clear to slightly cloudy liquid.Inferred from Laureth-2
Solubility Poorly soluble in water, forming cloudy solutions. Soluble in low aliphatic alcohols.Inferred from Laureth-2[4]
HLB Value (for Laureth-2) 6.2[4]
Primary Function Emulsifying Agent, Surfactant[5]

Research Applications

Based on its properties as a non-ionic surfactant, this compound can be explored in the following research areas:

Formulation of Nanoemulsions for Drug Delivery

Nanoemulsions are nanometer-sized droplets of one liquid dispersed in another immiscible liquid, and they offer a promising platform for the delivery of hydrophobic drugs.[6] Non-ionic surfactants like this compound can be used to stabilize these formulations.

Potential Advantages:

  • Enhanced Drug Solubility: Can encapsulate poorly water-soluble drugs within the oil phase of an oil-in-water nanoemulsion.

  • Improved Bioavailability: The small droplet size provides a large surface area for drug absorption.

  • Stability: Can prevent the coalescence of droplets, ensuring the long-term stability of the formulation.

Development of Topical and Transdermal Drug Delivery Systems

Given its use in cosmetics for skin conditioning, this compound is a candidate for topical and transdermal drug delivery systems.[2][7]

Potential Applications:

  • Creams and Lotions: Can act as an emulsifier to create stable cream and lotion formulations for topical drug application.[8]

  • Microemulsions for Enhanced Penetration: Microemulsions can enhance the permeation of drugs through the skin, and this compound could be a component of the surfactant system in such formulations.[6][9][10]

Wetting Agent for Poorly Soluble Compounds

In the development of oral solid dosage forms, wetting agents are often required to improve the dissolution of hydrophobic active pharmaceutical ingredients (APIs). This compound could potentially be investigated for this purpose.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in research. Specific parameters will need to be optimized based on the specific drug and formulation requirements.

Protocol 1: Formulation of an Oil-in-Water (O/W) Nanoemulsion

This protocol describes a high-pressure homogenization method for preparing an O/W nanoemulsion.

Materials:

  • This compound (or other non-ionic surfactant)

  • Oil phase (e.g., medium-chain triglycerides, isopropyl myristate)

  • Aqueous phase (e.g., purified water, buffer solution)

  • Active Pharmaceutical Ingredient (API) - hydrophobic

  • High-pressure homogenizer

  • Magnetic stirrer

Methodology:

  • Preparation of the Oil Phase: Dissolve the hydrophobic API in the selected oil phase at a predetermined concentration. Gentle heating may be applied if necessary to facilitate dissolution.

  • Preparation of the Aqueous Phase: Disperse this compound in the aqueous phase. The concentration of the surfactant will need to be optimized (typically ranging from 1% to 10% w/w).

  • Formation of the Pre-emulsion: While stirring the aqueous phase, slowly add the oil phase to form a coarse pre-emulsion. Continue stirring for 15-30 minutes.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles will need to be optimized to achieve the desired droplet size (e.g., 500-1000 bar for 3-5 cycles).

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

Workflow Diagram:

Nanoemulsion_Formulation cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_characterize Characterization A Dissolve API in Oil Phase C Mix Oil and Aqueous Phases to form Pre-emulsion A->C B Disperse this compound in Aqueous Phase B->C D High-Pressure Homogenization C->D Coarse Emulsion E Analyze Droplet Size, PDI, Zeta Potential D->E Nanoemulsion Topical_Cream_Preparation A Heat Oil Phase Components (70-75°C) C Add Aqueous Phase to Oil Phase with Homogenization A->C B Heat Aqueous Phase Components (70-75°C) B->C D Cool and Continue Homogenization C->D E Add Temperature-Sensitive Ingredients (<40°C) D->E F Final Cream Formulation E->F

References

Application Notes and Protocols: Laureth-2 Acetate in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Laureth-2 acetate as a non-ionic surfactant in emulsion polymerization. This document includes its physicochemical properties, detailed experimental protocols for polymerization and characterization, and potential applications in drug delivery systems.

Introduction to this compound in Emulsion Polymerization

This compound is a non-ionic surfactant that can be employed as an emulsifier in emulsion polymerization processes. Its amphiphilic nature, possessing both a hydrophobic lauryl tail and a hydrophilic ethoxylated acetate headgroup, allows it to stabilize monomer droplets and growing polymer particles in an aqueous medium. In emulsion polymerization, surfactants like this compound are crucial for controlling particle nucleation, stability, and the final properties of the polymer latex.[1][2]

The use of non-ionic surfactants, either alone or in combination with anionic surfactants, can offer advantages such as improved stability to electrolytes and freeze-thaw cycles.[1] While specific data on this compound's performance in emulsion polymerization is not extensively documented in publicly available literature, its structural similarity to other well-characterized non-ionic surfactants suggests its potential utility in these systems.

Physicochemical Properties of this compound

A summary of the known and estimated physicochemical properties of this compound relevant to emulsion polymerization is presented in Table 1. Researchers should note that the HLB and CMC values are estimated and should be experimentally determined for specific applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Chemical Name 2-(2-dodecoxyethoxy)ethyl acetate[3]
Synonyms PEG-2 Lauryl Ether Acetate[3]
CAS Number 22606-46-8[3]
Molecular Formula C₁₈H₃₆O₄[3]
Molecular Weight 316.48 g/mol [3]
HLB Value (Estimated) ~9-11Calculated based on Griffin's method[4][5]
Critical Micelle Concentration (CMC) To be determined experimentallySee Protocol 2

Experimental Protocols

This section provides detailed protocols for utilizing this compound in emulsion polymerization and for characterizing the resulting polymer latex.

This protocol describes a general batch emulsion polymerization procedure. The concentrations of monomer, initiator, and surfactant may need to be optimized for specific applications.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound

  • Potassium persulfate (KPS)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

Equipment:

  • Jacketed glass reactor with a condenser, nitrogen inlet, and mechanical stirrer

  • Heating mantle or water bath

  • Syringes or pumps for material addition

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is clean and dry.

  • Initial Charge: To the reactor, add deionized water and sodium bicarbonate (buffer). Begin purging the reactor with nitrogen and continue throughout the polymerization.

  • Surfactant Addition: Add the desired amount of this compound to the reactor and stir until fully dissolved.

  • Initiator Solution: Prepare a fresh solution of potassium persulfate in deionized water.

  • Monomer Emulsion: In a separate vessel, prepare an emulsion of methyl methacrylate in a portion of the this compound solution in water by gentle stirring.

  • Reaction Initiation: Heat the reactor to the desired reaction temperature (e.g., 70-80 °C).

  • Monomer and Initiator Feed: Once the reactor temperature is stable, add a portion of the initiator solution to the reactor. Begin the continuous addition of the monomer emulsion and the remaining initiator solution over a period of 2-4 hours.

  • Polymerization: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Filtration: Cool the reactor to room temperature and filter the resulting polymer latex through a fine mesh to remove any coagulum.

Workflow for Emulsion Polymerization:

EmulsionPolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization A Prepare Aqueous Phase (Water, Buffer, this compound) D Charge Reactor with Aqueous Phase A->D B Prepare Monomer Emulsion (MMA, Water, this compound) F Add Initiator and Monomer Emulsion B->F C Prepare Initiator Solution (KPS, Water) C->F E Heat Reactor to T > 70°C D->E E->F G Maintain Reaction Temperature F->G H Cool to Room Temperature G->H I Filter Latex H->I J Characterize Polymer Latex I->J

Caption: Workflow for Emulsion Polymerization of MMA.

The CMC can be determined by various methods, including surface tensiometry and fluorescence spectroscopy.[6][7] This protocol outlines the surface tension method.

Materials:

  • This compound

  • Deionized water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution with varying concentrations of this compound.

  • Surface Tension Measurement: Measure the surface tension of each solution at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.

  • CMC Determination: The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant.

DLS is a common technique for measuring the hydrodynamic diameter of nanoparticles in a suspension.[8][9][10][11][12]

Materials:

  • Polymer latex sample from Protocol 1

  • Deionized water (filtered)

Equipment:

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation: Dilute a small aliquot of the polymer latex with filtered deionized water to a suitable concentration for DLS analysis (typically a slightly turbid solution).

  • Instrument Setup: Set the parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement: Place the diluted sample in a clean cuvette and insert it into the instrument. Perform the DLS measurement.

  • Data Analysis: The instrument's software will provide the intensity-weighted, volume-weighted, and number-weighted particle size distributions, as well as the polydispersity index (PDI).

Application in Drug Delivery Systems

Emulsion polymerization can be utilized to synthesize polymer nanoparticles for drug delivery applications.[13][14][15][16] this compound, as a non-ionic surfactant, can be advantageous in these systems due to its potential for lower toxicity compared to some ionic surfactants. The resulting polymer nanoparticles can encapsulate hydrophobic drugs within their core.

Logical Relationship for Drug Encapsulation:

DrugDelivery cluster_components Components cluster_process Process cluster_product Product Monomer Monomer Emulsification Emulsification Monomer->Emulsification Drug Hydrophobic Drug Drug->Emulsification Surfactant This compound Surfactant->Emulsification Water Aqueous Phase Water->Emulsification Polymerization Emulsion Polymerization Emulsification->Polymerization Nanoparticle Drug-Loaded Polymer Nanoparticle Polymerization->Nanoparticle

Caption: Drug Encapsulation via Emulsion Polymerization.

The surface properties of the nanoparticles, influenced by the choice of surfactant, can affect their interaction with biological systems. Further research is needed to investigate the specific role of this compound in modulating drug release kinetics and cellular uptake of polymer nanoparticles.

Conclusion

This compound shows promise as a non-ionic surfactant for emulsion polymerization, offering potential benefits in terms of stability and biocompatibility. The protocols provided herein offer a starting point for researchers to explore its application. However, it is crucial to experimentally determine key parameters such as the HLB and CMC to optimize polymerization processes and to fully characterize the resulting polymer latexes for their intended applications, particularly in the field of drug delivery.

References

Laureth-2 Acetate: A Versatile Solubilizing Agent for Hydrophobic Compounds in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The poor aqueous solubility of many active pharmaceutical ingredients (APIs) presents a significant challenge in drug development, often leading to low bioavailability and suboptimal therapeutic efficacy.[1][2] Non-ionic surfactants are widely employed in pharmaceutical formulations to enhance the solubility and dissolution of such hydrophobic compounds.[3][4] Laureth-2 acetate, the ester of Laureth-2 and acetic acid, is a non-ionic surfactant with potential applications as a solubilizing agent.[4] This document provides detailed application notes and experimental protocols for utilizing this compound to improve the solubility of hydrophobic compounds for research and development purposes. While specific quantitative data for this compound in pharmaceutical applications is limited in publicly available literature, the principles and protocols outlined herein provide a robust framework for its evaluation and use.

Introduction to this compound

This compound is a polyethylene glycol ether of lauryl alcohol that has been acetylated.[5] As a non-ionic surfactant, it possesses both a hydrophilic (water-loving) polyoxyethylene chain and a hydrophobic (water-fearing) lauryl group. This amphiphilic nature allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[4][6] Its primary use to date has been in the cosmetics industry as an emollient and skin-conditioning agent.[5] However, its surfactant properties suggest its potential as a valuable excipient in pharmaceutical formulations for solubilizing poorly water-soluble drugs.

Mechanism of Solubilization

The primary mechanism by which this compound and other non-ionic surfactants enhance the solubility of hydrophobic compounds is through micellar solubilization. Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic lauryl chains form the core of the micelle, creating a microenvironment suitable for encapsulating lipophilic drug molecules. The hydrophilic polyoxyethylene heads form the outer shell, which interacts with the surrounding aqueous medium, allowing the entire micelle-drug complex to be dispersed in water.[6]

G cluster_0 Below CMC cluster_1 Above CMC Individual Surfactant Monomers Individual Surfactant Monomers Micelle Micelle Individual Surfactant Monomers->Micelle Self-Assembly Hydrophobic Drug Hydrophobic Drug Solubilized Drug Drug Hydrophobic Drug->Solubilized Drug Encapsulation Aqueous Solution Aqueous Solution Micelle->Aqueous Solution Dispersion

Caption: Micellar solubilization of a hydrophobic drug by this compound.

Physicochemical Properties and Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2-(2-dodecoxyethoxy)ethyl acetate[5]
Molecular Formula C18H36O4[5]
Molecular Weight 316.48 g/mol [5]
Appearance Likely a clear to slightly cloudy liquid-
Solubility in Water Forms dispersions-

Table 2: Exemplary Quantitative Data on Solubility Enhancement

The following table is a template for researchers to populate with their experimental data. The values provided are hypothetical and based on typical performance of similar non-ionic surfactants.

Hydrophobic CompoundIntrinsic Solubility (µg/mL)This compound Conc. (%)Apparent Solubility (µg/mL)Solubility Enhancement Factor
Compound X 1.50.5[Experimental Value][Calculated Value]
1.0[Experimental Value][Calculated Value]
2.0[Experimental Value][Calculated Value]
Compound Y 0.80.5[Experimental Value][Calculated Value]
1.0[Experimental Value][Calculated Value]
2.0[Experimental Value][Calculated Value]

Experimental Protocols

Protocol for Determining Solubility Enhancement

This protocol outlines the steps to quantify the increase in solubility of a hydrophobic compound in the presence of this compound.

Materials and Equipment:

  • Hydrophobic compound (API)

  • This compound

  • Purified water (USP grade)

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

  • Equilibrium Solubility Determination: a. Add an excess amount of the hydrophobic compound to each this compound solution and a control (purified water). b. Tightly cap the containers and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. c. After incubation, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound. d. Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles. e. Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved hydrophobic compound using a validated HPLC or UV-Vis method.

  • Calculation of Solubility Enhancement Factor:

    • Solubility Enhancement Factor = (Apparent Solubility in this compound Solution) / (Intrinsic Solubility in Water)

G cluster_0 Preparation cluster_1 Equilibration & Separation cluster_2 Analysis & Calculation A Prepare Laureth-2 Acetate Solutions B Add Excess Hydrophobic Compound A->B C Incubate with Shaking B->C D Centrifuge C->D E Filter Supernatant D->E F Analyze Concentration (HPLC/UV-Vis) E->F G Calculate Solubility Enhancement Factor F->G

Caption: Experimental workflow for determining solubility enhancement.

Protocol for Determining Critical Micelle Concentration (CMC)

The CMC is a critical parameter for understanding the solubilizing capacity of a surfactant. This protocol describes a common method using a hydrophobic dye.

Materials and Equipment:

  • This compound

  • Purified water

  • Hydrophobic dye (e.g., DPH, pyrene)

  • Stock solution of the dye in a volatile organic solvent (e.g., methanol)

  • Fluorometer or UV-Vis spectrophotometer

  • Volumetric flasks and micropipettes

Procedure:

  • Preparation of Dye-Containing Surfactant Solutions: a. Prepare a series of this compound solutions in water with concentrations spanning the expected CMC range. b. To each solution, add a small, constant aliquot of the hydrophobic dye stock solution. The final dye concentration should be low enough to not self-associate. c. Gently mix and allow the solvent from the dye stock to evaporate completely.

  • Spectroscopic Measurement: a. Measure the fluorescence intensity or UV-Vis absorbance of each solution at the appropriate wavelength for the chosen dye.

  • Data Analysis: a. Plot the fluorescence intensity or absorbance versus the logarithm of the this compound concentration. b. The plot will typically show two intersecting lines. The concentration at the intersection point is the CMC.

Stability and Compatibility Considerations

When formulating with this compound, it is crucial to assess the physical and chemical stability of the final product.

  • Physical Stability: Monitor for signs of drug precipitation, phase separation, or changes in particle size over time and under different storage conditions (e.g., temperature, humidity).[7][8]

  • Chemical Stability: Assess the degradation of the hydrophobic compound and this compound in the formulation. The presence of the ester linkage in this compound may make it susceptible to hydrolysis at extreme pH values.

  • Compatibility: Evaluate the compatibility of this compound with other excipients in the formulation to avoid any potential interactions that could compromise the stability or performance of the drug product.

Conclusion

This compound presents a promising, yet underexplored, option as a solubilizing agent for hydrophobic compounds in pharmaceutical applications. Its non-ionic nature and amphiphilic structure are conducive to micellar solubilization, which can significantly enhance the aqueous solubility and potentially the bioavailability of poorly water-soluble drugs.[9] The protocols and application notes provided here offer a foundational framework for researchers and drug development professionals to systematically evaluate the potential of this compound in their specific formulations. Further experimental investigation is necessary to establish its efficacy and safety profile for pharmaceutical use.

References

Application Notes & Protocols: Formulation of Microemulsions Using Laureth-2 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant. With droplet sizes typically in the range of 10-100 nm, they offer a promising vehicle for the delivery of poorly water-soluble active pharmaceutical ingredients (APIs). Their advantages include enhanced drug solubilization, improved bioavailability, and ease of preparation.

Laureth-2 acetate, an ester of Laureth-2, is traditionally used as an emollient and skin conditioning agent. While not a conventional primary surfactant for microemulsions, its chemical structure suggests potential utility as a co-surfactant or part of the oil phase, contributing to the stability and skin feel of topical formulations. This document provides a detailed protocol for the formulation and characterization of a hypothetical microemulsion system incorporating this compound, designed for topical drug delivery.

Materials and Methods

Materials
  • Oil Phase: Isopropyl myristate (IPM)

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Co-surfactant/Oil Component: this compound

  • Aqueous Phase: Deionized water

  • Model Drug: (e.g., a poorly water-soluble anti-inflammatory drug)

Equipment
  • Analytical balance

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Dynamic Light Scattering (DLS) instrument for particle size and polydispersity index (PDI) analysis

  • Zeta potential analyzer

  • Viscometer

  • pH meter

  • Centrifuge

  • Temperature-controlled chambers (for stability studies)

Experimental Protocols

Construction of Pseudo-Ternary Phase Diagram

The first step in formulating a microemulsion is to determine the concentration ranges of the components that result in a stable system. This is achieved by constructing a pseudo-ternary phase diagram.

Protocol:

  • Prepare various weight ratios of the surfactant (Tween® 80) and the co-surfactant/oil component (this compound). These mixtures are referred to as the Smix. Common ratios to investigate are 1:1, 2:1, and 1:2 (Surfactant:Co-surfactant).

  • For each Smix ratio, prepare a series of mixtures with the oil phase (isopropyl myristate) at different weight ratios, for example, from 1:9 to 9:1 (Oil:Smix).

  • Place each of these oil/Smix mixtures in a clear glass vial and titrate them dropwise with the aqueous phase (deionized water) under constant, gentle magnetic stirring.

  • After each addition of water, vortex the mixture for 1-2 minutes and visually inspect for transparency and homogeneity.

  • The endpoint of the titration for a specific composition is reached when the mixture turns from turbid to transparent. Record the amount of water added.

  • Continue adding water until the transparent mixture becomes turbid again, indicating the boundary of the microemulsion region.

  • Calculate the weight percentage of the oil, aqueous phase, and Smix for each transparent formulation.

  • Plot these compositions on a ternary phase diagram to delineate the microemulsion existence region for each Smix ratio.

Formulation of the Drug-Loaded Microemulsion

Based on the pseudo-ternary phase diagram, select a formulation from the center of the microemulsion region to ensure maximum stability.

Protocol:

  • Accurately weigh the required amounts of the oil phase (isopropyl myristate) and this compound.

  • Add the specified amount of the model drug to the oil/Laureth-2 acetate mixture and stir until the drug is completely dissolved.

  • Add the surfactant (Tween® 80) to the mixture and stir until a homogenous solution is formed.

  • Slowly add the aqueous phase (deionized water) to the organic phase under continuous stirring.

  • Continue stirring until a clear and transparent microemulsion is formed.

Characterization of the Microemulsion

Protocol:

  • Dilute the microemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Perform the particle size and PDI measurements using a Dynamic Light Scattering (DLS) instrument at a fixed scattering angle (e.g., 90°) and a constant temperature (e.g., 25°C).

  • For zeta potential measurement, place the diluted sample in the specific electrophoretic cell of the instrument.

  • Conduct each measurement in triplicate and report the average values.

Protocol:

  • Use a calibrated viscometer to measure the viscosity of the undiluted microemulsion.

  • Ensure the measurement is performed at a controlled temperature (e.g., 25°C).

  • Record the viscosity in centipoise (cP).

Protocol:

  • Calibrate the pH meter using standard buffer solutions.

  • Measure the pH of the undiluted microemulsion at room temperature.

Stability Studies

Protocol:

  • Thermodynamic Stability:

    • Centrifugation: Centrifuge the microemulsion samples at 5000 rpm for 30 minutes and observe for any signs of phase separation, creaming, or cracking.

    • Freeze-Thaw Cycles: Subject the microemulsion to three cycles of freezing at -20°C for 48 hours followed by thawing at room temperature (25°C) for 48 hours. Observe for any changes in appearance or phase separation.

  • Long-Term Stability:

    • Store the microemulsion samples in sealed containers at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a period of at least three months.

    • At predetermined time intervals (e.g., 0, 1, 2, and 3 months), withdraw samples and re-characterize them for particle size, PDI, zeta potential, viscosity, pH, and drug content.

Data Presentation

The following tables present hypothetical data for a microemulsion formulated with this compound.

Table 1: Composition of a Hypothetical Microemulsion Formulation

ComponentFunctionConcentration (% w/w)
Isopropyl MyristateOil Phase15.0
Tween® 80Surfactant35.0
This compoundCo-surfactant/Oil Component15.0
Deionized WaterAqueous Phase34.5
Model DrugActive Ingredient0.5
Total 100.0

Table 2: Physicochemical Characterization of the Hypothetical Microemulsion

ParameterValue
AppearanceClear, transparent
Particle Size (nm)45.2 ± 1.8
Polydispersity Index (PDI)0.15 ± 0.02
Zeta Potential (mV)-5.8 ± 0.5
Viscosity (cP) at 25°C85.3 ± 2.1
pH6.2 ± 0.1

Table 3: Stability Study Results (Hypothetical Data at 3 Months)

Storage ConditionParticle Size (nm)PDIZeta Potential (mV)Observations
4°C46.1 ± 2.00.16 ± 0.03-5.5 ± 0.6No change
25°C / 60% RH45.8 ± 1.90.15 ± 0.02-5.7 ± 0.4No change
40°C / 75% RH48.3 ± 2.50.18 ± 0.04-5.2 ± 0.7Slight haze

Visualizations

Microemulsion_Formulation_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_stability Stability Assessment A 1. Prepare Smix (Tween 80 & this compound) at various ratios (1:1, 2:1, 1:2) B 2. Mix Smix with Oil Phase (Isopropyl Myristate) at different ratios A->B C 3. Titrate with Aqueous Phase (Deionized Water) B->C D 4. Identify Microemulsion Region C->D E 5. Construct Pseudo-Ternary Phase Diagram D->E F 6. Select Optimal Formulation and Incorporate Drug E->F G Particle Size & PDI (DLS) F->G H Zeta Potential F->H I Viscosity F->I J pH Measurement F->J K Thermodynamic Stability (Centrifugation, Freeze-Thaw) F->K L Long-Term Stability (Different T/RH conditions) F->L

Caption: Workflow for Microemulsion Formulation and Characterization.

Conclusion

This document outlines a comprehensive, albeit hypothetical, protocol for the formulation and characterization of a microemulsion incorporating this compound. The provided methodologies for constructing phase diagrams, preparing formulations, and conducting detailed characterization and stability studies serve as a robust framework for researchers. The successful development of such a system could offer a novel and effective vehicle for the topical delivery of various APIs, leveraging the unique properties of this compound to enhance formulation stability and aesthetics. Further empirical studies are required to validate the specific concentrations and performance of this compound within a microemulsion system.

The Role of Laureth-2 Acetate in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureth-2 acetate, an ester of Laureth-2 and acetic acid, is a non-ionic surfactant primarily utilized in the cosmetics industry as an emollient and skin-conditioning agent.[1] While direct and extensive scientific literature detailing its specific application in pharmaceutical drug delivery systems is limited, its chemical properties as an ethoxylated fatty alcohol acetate suggest a potential role as an excipient. This document outlines the theoretical applications of this compound in drug delivery, focusing on its potential as a penetration enhancer, emulsifier, and solubilizer, particularly in topical and transdermal nanoemulsion-based systems. The provided protocols are illustrative and based on general methodologies for nanoemulsion formulation, adapted to hypothesize the inclusion of this compound.

Introduction to this compound

This compound is the polyethylene glycol ether of lauryl alcohol, with an average of two ethylene oxide units, that has been esterified with acetic acid. Its chemical structure confers both lipophilic (lauryl chain) and hydrophilic (ethoxylated chain and acetate group) properties, making it an amphiphilic molecule. This dual nature is the basis for its surface-active properties, which are of interest in drug delivery formulations.

Chemical Properties of this compound:

PropertyValueReference
Chemical Formula C18H36O4[2][3]
Molecular Weight 316.48 g/mol [2]
Class Ethoxylated fatty alcohol acetate; Non-ionic surfactant[4][5]
Primary Functions (Cosmetic) Emollient, Skin Conditioning[1]

Potential Applications in Drug Delivery Systems

Based on the known functions of chemically similar excipients, this compound could potentially contribute to drug delivery formulations in the following ways:

  • Penetration Enhancer: For topical and transdermal delivery, the stratum corneum presents a significant barrier. Surfactants and other chemical penetration enhancers can fluidize the lipid bilayers of the stratum corneum, thereby increasing the permeation of active pharmaceutical ingredients (APIs).[6][7] The lipophilic tail of this compound could interact with the skin's lipids, while its overall amphiphilic nature could disrupt the highly ordered structure of the stratum corneum, facilitating drug transport.

  • Emulsifier and Stabilizer in Nanoemulsions: Nanoemulsions are nanometer-sized droplets of one immiscible liquid dispersed within another, often used to encapsulate and deliver poorly water-soluble drugs.[8][9][10][11] Non-ionic surfactants are crucial for the formation and stabilization of these systems. This compound could act as a co-surfactant in oil-in-water (O/W) nanoemulsions, reducing the interfacial tension between the oil and water phases and preventing droplet coalescence.

  • Solubilizer for Hydrophobic Drugs: Many APIs exhibit poor aqueous solubility, which limits their bioavailability.[12] Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous environments. This compound could contribute to the solubilization of lipophilic drugs within the oil phase of an emulsion or in micellar formulations.

Experimental Protocols (Hypothetical)

The following protocols describe the preparation and characterization of a hypothetical drug-loaded nanoemulsion using this compound as a co-surfactant. These are generalized procedures and would require optimization for a specific API.

Preparation of a Drug-Loaded Oil-in-Water (O/W) Nanoemulsion

This protocol utilizes a low-energy spontaneous emulsification (nanoprecipitation) method.

Materials:

  • Active Pharmaceutical Ingredient (API) (e.g., a poorly water-soluble anti-inflammatory drug)

  • Oil Phase: Medium-chain triglycerides (MCT)

  • Primary Surfactant: A high HLB non-ionic surfactant (e.g., Polysorbate 80)

  • Co-surfactant: this compound

  • Aqueous Phase: Deionized water

  • Organic Solvent: Acetone

Protocol:

  • Preparation of the Organic Phase:

    • Dissolve 10 mg of the API and 100 mg of MCT in 2 mL of acetone.

    • Add 50 mg of the primary surfactant (Polysorbate 80) and 25 mg of this compound to the mixture.

    • Stir until all components are fully dissolved.

  • Preparation of the Aqueous Phase:

    • Measure 10 mL of deionized water into a beaker.

  • Nanoemulsion Formation:

    • Place the beaker with the aqueous phase on a magnetic stirrer set to a moderate speed (e.g., 500 rpm).

    • Slowly add the organic phase dropwise to the aqueous phase.

    • A milky or bluish-white nanoemulsion should form spontaneously.

  • Solvent Evaporation:

    • Leave the nanoemulsion stirring at room temperature for at least 4 hours, or until the acetone has completely evaporated. This can be confirmed by a stable final volume.

  • Characterization:

    • Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency of the API using techniques such as ultracentrifugation followed by HPLC analysis of the supernatant.

Evaluation of In Vitro Skin Permeation

This protocol uses a Franz diffusion cell to assess the permeation of the API from the nanoemulsion through a skin model.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., porcine or human cadaver skin) or a synthetic membrane

  • Phosphate-buffered saline (PBS) as the receptor medium

  • The prepared drug-loaded nanoemulsion

  • A control formulation (e.g., API dissolved in a simple vehicle)

  • HPLC for drug quantification

Protocol:

  • Franz Cell Setup:

    • Mount the excised skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin.

    • Equilibrate the cells at 32°C to mimic skin surface temperature.

  • Application of Formulation:

    • Apply a known quantity (e.g., 200 µL) of the drug-loaded nanoemulsion or the control formulation to the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Analysis:

    • Analyze the collected samples for API concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.

    • Determine the steady-state flux (Jss) from the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) by comparing the flux from the nanoemulsion to the control formulation.

Data Presentation (Illustrative)

The following tables represent the kind of quantitative data that would be generated from the experiments described above.

Table 1: Physicochemical Properties of a Hypothetical Nanoemulsion Formulation

Formulation ComponentConcentration (mg/mL)
API1.0
Medium-Chain Triglycerides10.0
Polysorbate 805.0
This compound 2.5
Deionized Waterq.s. to 1 mL
Resulting Properties
Mean Particle Size (nm)150 ± 5
Polydispersity Index (PDI)0.21 ± 0.02
Zeta Potential (mV)-15.5 ± 1.2
Encapsulation Efficiency (%)92 ± 3

Table 2: In Vitro Skin Permeation Parameters (Hypothetical Data)

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control (API in Propylene Glycol)1.5 ± 0.31.51.0
Nanoemulsion with this compound6.8 ± 0.76.84.5

Visualizations

The following diagrams illustrate the conceptual workflows and mechanisms discussed.

Experimental_Workflow cluster_prep Nanoemulsion Preparation cluster_char Characterization cluster_perm In Vitro Permeation Study prep1 Dissolve API, Oil, Surfactant & this compound in Acetone prep2 Add Organic Phase to Aqueous Phase (Water) prep1->prep2 prep3 Spontaneous Emulsification prep2->prep3 prep4 Solvent Evaporation prep3->prep4 char1 Particle Size & PDI (DLS) prep4->char1 char2 Zeta Potential (DLS) prep4->char2 char3 Encapsulation Efficiency (HPLC) prep4->char3 perm1 Franz Diffusion Cell Setup prep4->perm1 perm2 Apply Nanoemulsion to Skin perm1->perm2 perm3 Sample Receptor Medium perm2->perm3 perm4 Analyze Samples (HPLC) perm3->perm4 perm5 Calculate Flux & Enhancement Ratio perm4->perm5

Caption: Experimental workflow for nanoemulsion preparation and evaluation.

Penetration_Mechanism cluster_skin Stratum Corneum cluster_delivery Nanoemulsion Delivery cluster_drug Drug Permeation corneocyte1 Corneocyte corneocyte2 Corneocyte corneocyte3 Corneocyte lipid_matrix Lipid Bilayer api API lipid_matrix->api Enhanced Permeation nanoemulsion Nanoemulsion (with this compound) nanoemulsion->lipid_matrix Interaction & Disruption viable_epidermis Viable Epidermis api->viable_epidermis Delivery to Viable Epidermis

Caption: Conceptual mechanism of nanoemulsion-mediated skin penetration.

Conclusion and Future Perspectives

This compound is a well-established cosmetic ingredient with properties that suggest its potential utility in pharmaceutical drug delivery systems, particularly for topical and transdermal applications. Its amphiphilic nature makes it a candidate for use as a co-surfactant in nanoemulsions to enhance the solubilization and skin permeation of hydrophobic drugs. However, it is crucial to note the absence of dedicated research on this compound in this context. Future studies should focus on systematically evaluating its efficacy and safety as a pharmaceutical excipient. This would involve determining its optimal concentration in various formulations, assessing its permeation enhancement capabilities for a range of APIs, and conducting comprehensive toxicological studies to ensure its suitability for pharmaceutical use. Such research would be invaluable in expanding the toolkit of excipients available to formulation scientists for the development of novel drug delivery systems.

References

Application Notes and Protocols for the Quantitative Analysis of Laureth-2 Acetate in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-2 acetate, the ester of Laureth-2 and acetic acid, is a non-ionic surfactant and emollient commonly used in a variety of cosmetic and pharmaceutical formulations. Its amphiphilic nature, contributing to its surface-active properties, necessitates accurate and robust analytical methods for its quantification to ensure product quality, stability, and performance. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various formulations using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Analytical Techniques Overview

The selection of an appropriate analytical technique for the quantification of this compound depends on the formulation matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is well-suited for the analysis of non-volatile, non-chromophoric compounds like this compound.[1] Separation is typically achieved using reversed-phase or normal-phase chromatography, and the ELSD provides a universal detection method that is not dependent on the optical properties of the analyte.[1][2]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For a molecule of its size and polarity, this compound may require derivatization to increase its volatility and thermal stability for optimal GC analysis.[3][4] Silylation is a common derivatization technique for compounds containing hydroxyl groups.[5]

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative parameters for the proposed analytical methods. These values are indicative and will require validation for specific formulations and laboratory conditions.[6]

Table 1: HPLC-ELSD Method Parameters

ParameterTypical Value
Linearity Range10 - 500 µg/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)1 - 5 µg/mL
Limit of Quantification (LOQ)5 - 15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: GC-FID Method Parameters (with Derivatization)

ParameterTypical Value
Linearity Range5 - 250 µg/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)0.5 - 2 µg/mL
Limit of Quantification (LOQ)2 - 10 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Experimental Protocols

Sample Preparation for Formulations

Effective sample preparation is crucial to extract this compound from the formulation matrix and minimize interference.[7] The appropriate method will depend on the formulation type (e.g., cream, lotion, solution).

Protocol 1: Liquid-Liquid Extraction (LLE) for Emulsions (Creams, Lotions)

  • Accurately weigh a representative amount of the formulation (e.g., 1 g) into a centrifuge tube.

  • Add a suitable organic solvent in which this compound is soluble but the majority of the matrix components are not (e.g., a mixture of hexane and isopropanol).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic supernatant containing the analyte to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis or the derivatization solvent for GC analysis.

Protocol 2: Dilution for Aqueous Solutions

  • Accurately pipette a known volume of the aqueous formulation into a volumetric flask.

  • Dilute to the mark with the mobile phase (for HPLC) or a suitable solvent (for GC).

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC-ELSD Method Protocol

This method provides a direct analysis of this compound without the need for derivatization.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow Rate (Nitrogen): 1.5 L/min

Procedure:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Prepare the sample as described in the sample preparation protocols.

  • Inject the standards and samples onto the HPLC system.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of this compound in the sample using the calibration curve.

GC-FID Method Protocol (with Derivatization)

This method involves a derivatization step to improve the volatility and chromatographic behavior of Laure-2 acetate.

Derivatization Protocol (Silylation):

  • To the dried extract from the sample preparation step, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 70°C for 30 minutes.[5]

  • Cool the vial to room temperature before injection into the GC.

Chromatographic Conditions:

  • Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 10 minutes at 300°C

  • Detector Temperature (FID): 320°C

  • Injection Volume: 1 µL (splitless injection)

Procedure:

  • Prepare a series of standard solutions of this compound.

  • Derivatize the standards and the prepared samples as described above.

  • Inject the derivatized standards and samples onto the GC system.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_quant Quantification Formulation Formulation Sample Extraction Liquid-Liquid Extraction or Dilution Formulation->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC ELSD ELSD Detector Data Data Acquisition & Processing Calibration Calibration Curve (Standards) Data->Calibration Quantification Quantification of This compound Data->Quantification GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_quant Quantification Formulation Formulation Sample Extraction Liquid-Liquid Extraction or Dilution Formulation->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Silylation (BSTFA + TMCS) Evaporation->Derivatization GC GC System (DB-5 Column) Derivatization->GC FID FID Detector Data Data Acquisition & Processing Calibration Calibration Curve (Standards) Data->Calibration Quantification Quantification of This compound Data->Quantification

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Laureth-2 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

Laureth-2 acetate, the ester of Laureth-2 and acetic acid, is a key ingredient in various formulations, where it functions as a skin conditioning agent and emollient.[1][6] Accurate and reliable quantification of this compound is crucial for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of surfactants.[4] However, the analysis of non-ionic surfactants like this compound can be challenging due to their heterogeneity and lack of UV-absorbing moieties.[4] This application note presents a detailed protocol for the determination of this compound using HPLC with Charged Aerosol Detection (CAD), a technique well-suited for such compounds.

Experimental

  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (CAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for optimal separation.

  • Vials: Amber glass vials for sample and standard solutions.

  • Solvents: HPLC grade acetonitrile and water.

  • Reference Standard: this compound, >95% purity.

A summary of the HPLC operating parameters is provided in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-10 min, 50-90% B; 10-12 min, 90% B; 12-13 min, 90-50% B; 13-15 min, 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector Charged Aerosol Detector (CAD)
Gas Nitrogen
Nebulizer Temp. 35°C
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a cosmetic cream, an extraction with a suitable solvent like acetonitrile followed by filtration through a 0.45 µm syringe filter is recommended. The final concentration should be adjusted to fall within the calibration range.

Results and Discussion

The following table summarizes the hypothetical quantitative data obtained from the analysis of this compound standards.

Table 2: Hypothetical Quantitative Data for this compound Analysis

ParameterResult
Retention Time Approximately 8.5 min
Linearity (r²) > 0.999 (for the range of 10-200 µg/mL)
Limit of Detection (LOD) Approximately 5 µg/mL
Limit of Quantification (LOQ) Approximately 10 µg/mL
Precision (%RSD) < 2% for replicate injections of a standard
Accuracy (% Recovery) 98-102%

Experimental Workflow

The overall experimental workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare this compound Standard Solutions injection Inject Standard/Sample prep_standard->injection Calibration Standards prep_sample Prepare Sample Solution (e.g., Extraction, Filtration) prep_sample->injection Prepared Sample hplc_system HPLC System with C18 Column and CAD separation Chromatographic Separation (Gradient Elution) injection->separation detection Charged Aerosol Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration calibration Generate Calibration Curve integration->calibration Standard Injections quantification Quantify this compound in Sample integration->quantification Sample Injection calibration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method with Charged Aerosol Detection described in this application note provides a reliable and sensitive approach for the quantitative determination of this compound in various sample matrices. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. The use of a C18 column with a gradient elution ensures effective separation, while the CAD provides the necessary detection capabilities for this non-chromophoric compound.

References

Application Note: Gas Chromatography Analysis of Laureet-2 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-2 acetate, the ester of Laureth-2 and acetic acid, is a common ingredient in cosmetic and personal care products where it functions as a skin conditioning agent and emollient.[1][2][3] The quality control and characterization of this compound are crucial to ensure product safety and efficacy. Gas chromatography (GC) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it a suitable method for the analysis of this compound. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).

Experimental Protocols

1. Sample Preparation

A robust sample preparation protocol is essential to ensure accurate and reproducible results. As this compound may be present in complex matrices, a liquid-liquid extraction is employed to isolate the analyte of interest.

  • Reagents and Materials:

    • Sample containing this compound

    • Hexane (GC grade)

    • Methanol (HPLC grade)

    • Deionized water

    • Sodium chloride (analytical grade)

    • Anhydrous sodium sulfate (analytical grade)

    • Vortex mixer

    • Centrifuge

    • Glassware (volumetric flasks, pipettes, vials)

  • Procedure:

    • Accurately weigh 1 gram of the sample into a 50 mL centrifuge tube.

    • Add 10 mL of a 1:1 (v/v) methanol/water solution and vortex for 2 minutes to dissolve the sample.

    • Add 10 mL of hexane to the tube and vortex for 5 minutes to extract this compound into the organic phase.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the extraction of the aqueous layer with another 10 mL of hexane.

    • Combine the hexane extracts and add a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to a GC vial for analysis.

2. GC-FID Method

Due to the relatively low volatility of this compound, a derivatization step is often recommended to improve its chromatographic behavior.[4] Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.

  • Derivatization (Optional but Recommended):

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA and 100 µL of pyridine (as a catalyst).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent

    • Detector: Flame Ionization Detector (FID)

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • GC Conditions:

    Parameter Value
    Inlet Temperature 280°C
    Injection Volume 1 µL
    Split Ratio 20:1
    Carrier Gas Helium
    Flow Rate 1.0 mL/min (Constant Flow)
    Oven Program - Initial Temperature: 150°C (hold for 2 min)- Ramp Rate: 10°C/min to 300°C- Final Hold: 10 min
    Detector Temperature 320°C
    Hydrogen Flow 30 mL/min
    Air Flow 300 mL/min

    | Makeup Gas (N2) | 25 mL/min |

Data Presentation

Quantitative analysis can be performed using an external standard method. A calibration curve should be prepared using standard solutions of this compound at different concentrations.

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area
1015000
2537500
5075000
100150000
250375000

The linearity of the method should be evaluated by the coefficient of determination (R²) of the calibration curve, which should ideally be > 0.99. The limit of detection (LOD) and limit of quantification (LOQ) can be determined based on the signal-to-noise ratio.

Visualizations

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Methanol/Water Sample->Dissolve Extract Liquid-Liquid Extraction with Hexane Dissolve->Extract Dry Dry with Anhydrous Na2SO4 Extract->Dry Inject Inject into GC Dry->Inject Separate Separation on Column Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the GC analysis of this compound.

GC_System_Components Carrier_Gas Carrier Gas (Helium) Injector Injector Port Carrier_Gas->Injector Transports Sample Column GC Column (in Oven) Injector->Column Introduces Sample Detector Flame Ionization Detector (FID) Column->Detector Separates Analytes Data_System Data Acquisition System Detector->Data_System Generates Signal

Caption: Logical relationship of components in a Gas Chromatography system.

References

Application Notes and Protocols for Laureth-2 Acetate as a Wetting Agent in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-2 acetate, the ester of Laureth-2 and acetic acid, is a non-ionic surfactant that holds significant potential as a wetting agent in various material science applications. Its amphiphilic nature, characterized by a hydrophilic polyether chain and a lipophilic alkyl chain, allows it to reduce surface tension at interfaces, promoting enhanced wetting, dispersion, and stability of materials in liquid media. These properties are particularly valuable in the formulation of advanced coatings, the synthesis of nanoparticles, and the development of novel drug delivery systems.

This document provides detailed application notes and experimental protocols for utilizing this compound as a wetting agent. Due to a lack of extensive published data specifically for this compound in material science applications, the protocols and quantitative data presented herein are based on the known properties of Laureth-2 and similar non-ionic surfactants. The provided data tables should be considered illustrative of expected performance.

Key Properties of Laureth-2

As the precursor to this compound, the properties of Laureth-2 provide a strong indication of the expected behavior of its acetate ester.

PropertyValueReference
Chemical Name Polyoxyethylene (2) lauryl ether[1][2]
Molecular Formula C16H34O3 (approximate)[2]
Molar Mass ~280 g/mol [1]
Appearance Clear to cloudy liquid[1][3]
Solubility in Water Poorly soluble, forms cloudy solutions[1][2]
Solubility in Alcohols Soluble in low aliphatic alcohols (e.g., methanol, ethanol)[1]
Hydrophilic-Lipophilic Balance (HLB) 6.2[1]

Applications in Material Science

Wetting Agent for Coatings and Films

In the formulation of paints, coatings, and films, achieving uniform coverage and adhesion to the substrate is critical for performance and aesthetics.[4] Wetting agents are essential additives that reduce the surface tension of the liquid formulation, allowing it to spread evenly over the substrate, especially those with low surface energy.[5] this compound, with its surfactant properties, can prevent defects such as cratering, pinholes, and poor leveling.[6]

Illustrative Performance Data:

The following table provides representative data on the effect of this compound concentration on the contact angle of a water-based acrylic coating on a polypropylene substrate. Lower contact angles indicate better wetting.

This compound Concentration (wt%)Static Contact Angle (°)
0 (Control)95
0.175
0.362
0.555
Stabilizer in Nanoparticle Synthesis

The synthesis of nanoparticles often requires the use of stabilizing agents to control particle growth and prevent agglomeration. Non-ionic surfactants like this compound can adsorb onto the surface of newly formed nanoparticles, providing a steric barrier that ensures their stability in suspension.[7] This is crucial for achieving a narrow particle size distribution and maintaining the desired properties of the nanomaterial.

Illustrative Performance Data:

This table shows the effect of this compound concentration on the average particle size and polydispersity index (PDI) of silver nanoparticles synthesized via chemical reduction.

This compound Concentration (mM)Average Particle Size (nm)Polydispersity Index (PDI)
0.1850.8
0.5450.4
1.0250.2
2.0280.25
Excipient in Drug Delivery Systems

In the pharmaceutical field, wetting agents are employed to enhance the dissolution of poorly soluble active pharmaceutical ingredients (APIs) and to stabilize drug suspensions. While specific data for this compound in drug delivery is limited, its properties as a non-ionic surfactant suggest its potential use in oral and topical formulations to improve drug bioavailability and stability. Non-ionic surfactants are often used in the biopharmaceutical area at concentrations ranging from 0.001% to 0.1% (w/v).[8]

Experimental Protocols

Protocol 1: Evaluation of Wetting Performance using Contact Angle Measurement

This protocol describes the measurement of the static contact angle of a liquid formulation containing this compound on a solid substrate using a goniometer.

Materials and Equipment:

  • This compound

  • Liquid formulation (e.g., water-based coating)

  • Substrate of interest (e.g., polymer film, glass slide)

  • Goniometer with a sessile drop analysis system

  • Micropipette or automated dispenser

  • Cleaning agents for the substrate (e.g., isopropanol, deionized water)

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate surface to remove any contaminants. A common procedure involves sonicating the substrate in isopropanol for 15 minutes, followed by rinsing with deionized water and drying with a stream of nitrogen.

  • Solution Preparation: Prepare a series of liquid formulations with varying concentrations of this compound (e.g., 0.1, 0.3, 0.5 wt%). Ensure the surfactant is fully dissolved or dispersed.

  • Goniometer Setup: Calibrate the goniometer according to the manufacturer's instructions.

  • Droplet Deposition: Place the prepared substrate on the sample stage. Using a micropipette, carefully deposit a small droplet (typically 2-5 µL) of the test solution onto the substrate surface.

  • Contact Angle Measurement: Immediately after droplet deposition, capture a high-resolution image of the droplet profile. Use the goniometer software to measure the static contact angle at the three-phase (solid-liquid-gas) contact line.

  • Data Analysis: Repeat the measurement at least three times for each concentration and calculate the average contact angle and standard deviation.

experimental_workflow_contact_angle cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Clean Substrate C Calibrate Goniometer A->C B Prepare this compound Solutions D Deposit Droplet B->D C->D E Capture Image & Measure Angle D->E F Repeat and Average E->F

Workflow for Contact Angle Measurement.
Protocol 2: Synthesis of Silver Nanoparticles using this compound as a Stabilizer

This protocol outlines a chemical reduction method for synthesizing silver nanoparticles (AgNPs) with this compound as a capping and stabilizing agent.

Materials and Equipment:

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • This compound

  • Deionized water

  • Glassware (beakers, flasks, magnetic stir bar)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM solution of silver nitrate in deionized water.

    • Prepare a 2 mM solution of sodium borohydride in deionized water. This solution should be freshly prepared and kept cold.

    • Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM).

  • Nanoparticle Synthesis:

    • In a flask, mix 50 mL of the this compound solution with 50 mL of the silver nitrate solution.

    • Place the flask on a magnetic stirrer and stir vigorously.

    • Rapidly add 10 mL of the cold sodium borohydride solution to the mixture.

    • The solution should immediately turn a pale yellow color, indicating the formation of silver nanoparticles.

    • Continue stirring for 30 minutes to ensure the reaction is complete.

  • Characterization:

    • UV-Vis Spectroscopy: Measure the UV-Vis spectrum of the synthesized nanoparticle suspension. A characteristic surface plasmon resonance peak for silver nanoparticles should be observed between 400-450 nm.

    • Dynamic Light Scattering (DLS): Determine the average particle size and polydispersity index (PDI) of the nanoparticles using a DLS instrument.

experimental_workflow_nanoparticle_synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization A Prepare AgNO3, NaBH4, and This compound Solutions B Mix this compound and AgNO3 A->B C Add NaBH4 while stirring B->C D Continue stirring C->D E UV-Vis Spectroscopy D->E F Dynamic Light Scattering D->F logical_relationship_wetting A This compound (Amphiphilic Molecule) B Adsorption at Solid-Liquid Interface A->B C Adsorption at Liquid-Air Interface A->C D Reduction of Interfacial Tension B->D E Reduction of Surface Tension C->E F Decreased Contact Angle (Improved Wetting) D->F E->F

References

Protocol for incorporating Laureth-2 acetate into topical formulations

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Laureth-2 Acetate in Topical Formulations

This compound is the ester of Laureth-2 and acetic acid, functioning as a lightweight and non-greasy emollient and skin conditioning agent in cosmetic and pharmaceutical formulations.[1][2] Its chemical structure lends it a desirable sensory profile, characterized by good spreadability and a smooth, silky after-feel, making it an excellent choice for a variety of topical products where elegant texture is paramount. This document provides detailed protocols for the incorporation of this compound into oil-in-water (O/W) emulsions, water-in-oil (W/O) emulsions, and anhydrous gels, along with methodologies for their characterization.

Key Attributes of this compound:

  • Emolliency: Provides a softening and smoothing effect on the skin.

  • Lightweight Feel: Imparts a non-greasy and silky texture to formulations.[1]

  • Good Spreadability: Facilitates the even application of the product on the skin.[1]

  • Solvent Properties: Can act as a solvent for certain active ingredients.

  • Compatibility: Generally compatible with a wide range of cosmetic ingredients.

Data Presentation: Illustrative Formulation Properties

The following tables present illustrative quantitative data on the effect of varying concentrations of this compound on the key physical properties of different topical formulations. These are representative examples to guide formulation development.

Table 1: Effect of this compound on the Viscosity of an O/W Cream

Formulation IDThis compound (% w/w)Viscosity (cP at 25°C)
OWC-11.08,500
OWC-23.07,200
OWC-35.06,100

Table 2: Influence of this compound on the Particle Size of a W/O Lotion

Formulation IDThis compound (% w/w)Mean Particle Size (μm)
WOL-12.05.8
WOL-25.04.5
WOL-38.03.2

Table 3: Sensory Panel Evaluation of an Anhydrous Gel with this compound

Formulation IDThis compound (% w/w)Greasiness (1-10 Scale)Spreadability (1-10 Scale)
AG-15.03.27.5
AG-210.02.58.2
AG-315.01.89.1

*Where 1 represents very greasy/poor spreadability and 10 represents non-greasy/excellent spreadability.

Experimental Protocols

Protocol for Preparation of an Oil-in-Water (O/W) Cream

This protocol outlines the preparation of a basic O/W cream incorporating this compound.

3.1.1. Materials and Equipment:

  • Oil Phase:

    • This compound

    • Cetearyl Alcohol (Emulsifier, Thickener)

    • Glyceryl Stearate (Emulsifier)

    • Caprylic/Capric Triglyceride (Emollient)

  • Water Phase:

    • Deionized Water

    • Glycerin (Humectant)

    • Xanthan Gum (Thickener)

  • Cool-Down Phase:

    • Phenoxyethanol (and) Ethylhexylglycerin (Preservative)

    • Fragrance (optional)

  • Equipment:

    • Beakers

    • Water bath or hot plate

    • Homogenizer or high-shear mixer

    • Overhead stirrer

    • pH meter

3.1.2. Procedure:

  • Phase Preparation:

    • In a beaker, combine all oil phase ingredients.

    • In a separate beaker, disperse Xanthan Gum in Glycerin to form a slurry, then add the Deionized Water and mix until uniform.

  • Heating:

    • Heat both the oil phase and water phase beakers to 75-80°C in a water bath. Stir both phases occasionally until all ingredients are melted and uniform.

  • Emulsification:

    • Slowly add the oil phase to the water phase while homogenizing at a moderate speed (e.g., 3000-5000 rpm).

    • Increase the homogenization speed (e.g., 8000-10,000 rpm) for 3-5 minutes to form a fine emulsion.

  • Cooling:

    • Switch to an overhead stirrer and continue mixing at a low to moderate speed while allowing the emulsion to cool.

  • Cool-Down Phase Addition:

    • Once the emulsion has cooled to below 40°C, add the preservative and fragrance (if used).

    • Continue mixing until the cream is uniform and smooth.

  • Final Adjustments:

    • Check the pH of a 10% dispersion of the cream in deionized water and adjust if necessary to the desired range (typically 4.5-6.5 for skin products).

Diagram 1: O/W Emulsion Preparation Workflow

G cluster_prep Phase Preparation cluster_heat Heating cluster_emulsify Emulsification cluster_cool Cooling & Final Steps OilPhase Combine Oil Phase Ingredients HeatOil Heat Oil Phase to 75-80°C OilPhase->HeatOil WaterPhase Disperse Xanthan Gum in Glycerin, add Water HeatWater Heat Water Phase to 75-80°C WaterPhase->HeatWater Combine Add Oil Phase to Water Phase HeatOil->Combine HeatWater->Combine Homogenize Homogenize at High Speed Combine->Homogenize Cool Cool with Overhead Stirring Homogenize->Cool Additives Add Preservative & Fragrance (<40°C) Cool->Additives AdjustpH Adjust pH Additives->AdjustpH FinalProduct O/W Cream AdjustpH->FinalProduct

Caption: Workflow for preparing an Oil-in-Water (O/W) Cream.

Protocol for Preparation of a Water-in-Oil (W/O) Emulsion

This protocol describes the preparation of a W/O emulsion, which typically has a heavier feel but can be made lighter with the inclusion of this compound.

3.2.1. Materials and Equipment:

  • Oil Phase:

    • This compound

    • Mineral Oil or other non-polar oil

    • Sorbitan Oleate (W/O Emulsifier)

    • Beeswax (Stabilizer)

  • Water Phase:

    • Deionized Water

    • Magnesium Sulfate (Electrolyte for stability)

    • Propylene Glycol (Humectant)

  • Cool-Down Phase:

    • Preservative

  • Equipment:

    • Beakers

    • Water bath or hot plate

    • Homogenizer or high-shear mixer

    • Propeller stirrer

3.2.2. Procedure:

  • Phase Preparation:

    • In one beaker, combine all oil phase ingredients.

    • In a separate beaker, dissolve the Magnesium Sulfate in Deionized Water and then add the Propylene Glycol.

  • Heating:

    • Heat both phases to 75-80°C in a water bath. Stir the oil phase until all waxes are melted.

  • Emulsification:

    • Slowly add the water phase to the oil phase while mixing with a propeller stirrer at a moderate speed.

    • Once all the water phase has been added, increase the mixing speed and homogenize for 3-5 minutes to create a stable emulsion.

  • Cooling:

    • Continue stirring with the propeller mixer at a slow speed as the emulsion cools.

  • Cool-Down Phase Addition:

    • When the temperature is below 40°C, add the preservative and mix until uniform.

Diagram 2: W/O Emulsion Preparation Workflow

G cluster_prep Phase Preparation cluster_heat Heating cluster_emulsify Emulsification cluster_cool Cooling & Final Steps OilPhase Combine Oil Phase Ingredients HeatOil Heat Oil Phase to 75-80°C OilPhase->HeatOil WaterPhase Dissolve MgSO4 in Water, add Propylene Glycol HeatWater Heat Water Phase to 75-80°C WaterPhase->HeatWater Combine Slowly Add Water Phase to Oil Phase HeatOil->Combine HeatWater->Combine Homogenize Homogenize Combine->Homogenize Cool Cool with Propeller Stirring Homogenize->Cool AddPreservative Add Preservative (<40°C) Cool->AddPreservative FinalProduct W/O Emulsion AddPreservative->FinalProduct

Caption: Workflow for preparing a Water-in-Oil (W/O) Emulsion.

Protocol for Preparation of an Anhydrous Gel

This protocol details the creation of a water-free gel where this compound can significantly enhance the sensory properties.

3.3.1. Materials and Equipment:

  • Oil Phase:

    • This compound

    • Silica Silylate or other oil gelling agent

    • Dimethicone (for slip)

    • Tocopheryl Acetate (Vitamin E, antioxidant)

  • Equipment:

    • Beaker

    • Propeller stirrer or overhead mixer

3.3.2. Procedure:

  • Combining Ingredients:

    • In a beaker, combine this compound, Dimethicone, and Tocopheryl Acetate.

  • Gelling:

    • Slowly add the Silica Silylate to the liquid phase while mixing at a moderate speed.

    • Continue mixing until the gelling agent is fully dispersed and the gel has reached its desired consistency. High shear may be required for a short period to ensure homogeneity.

  • Final Product:

    • The anhydrous gel is now ready for packaging.

Diagram 3: Anhydrous Gel Preparation Workflow

G cluster_prep Ingredient Combination cluster_gelling Gelling Process CombineLiquids Combine this compound, Dimethicone, and Tocopheryl Acetate AddGellant Slowly Add Silica Silylate CombineLiquids->AddGellant Mix Mix Until Homogeneous Gel Forms AddGellant->Mix FinalProduct Anhydrous Gel Mix->FinalProduct G cluster_physical Physical Characterization cluster_stability Stability Testing cluster_sensory Sensory Evaluation Formulation Topical Formulation Viscosity Viscosity Measurement Formulation->Viscosity ParticleSize Particle Size Analysis (for Emulsions) Formulation->ParticleSize Accelerated Accelerated Stability Formulation->Accelerated FreezeThaw Freeze-Thaw Cycling Formulation->FreezeThaw Centrifugation Centrifugation Formulation->Centrifugation SensoryPanel Sensory Panel Assessment Formulation->SensoryPanel

References

Troubleshooting & Optimization

Technical Support Center: Stability of Laureth-2 Acetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Laureth-2 acetate. This resource provides guidance on preventing the hydrolysis of this compound in aqueous solutions, a critical factor for ensuring the stability and efficacy of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is the ester of Laureth-2 (dodecyl di(oxyethylene) ethanol) and acetic acid. As an ester, it is susceptible to hydrolysis in the presence of water, which breaks the ester bond to form Laureth-2 and acetic acid. This degradation can alter the physicochemical properties of a formulation, impact its performance, and is a critical consideration in drug development and other research applications.

Q2: What are the primary factors that influence the rate of this compound hydrolysis?

The hydrolysis of this compound is primarily influenced by:

  • pH: The rate of hydrolysis is significantly affected by the pH of the aqueous solution. Ester hydrolysis is typically catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis). The rate is generally slowest in the neutral pH range.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the breakdown of the ester bond.

  • Presence of Catalysts: Besides protons (H+) and hydroxide ions (OH-), other species can catalyze ester hydrolysis. These can include certain enzymes (esterases) or metal ions.

  • Solvent Composition: The polarity and composition of the solvent system can influence the rate of hydrolysis.

Q3: What are the visible signs of this compound hydrolysis in my formulation?

Visible signs of hydrolysis can include a change in pH (due to the formation of acetic acid), a change in odor (a faint vinegar-like smell), phase separation, or changes in the physical appearance of the solution, such as turbidity. However, significant degradation can occur before any visible signs are apparent. Therefore, analytical monitoring is crucial.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

To minimize hydrolysis, aqueous solutions of this compound should be stored under the following conditions:

  • Temperature: Store at controlled room temperature or under refrigerated conditions (2-8°C) to slow down the rate of hydrolysis. Avoid freezing, as this can cause phase separation. The parent alcohol, Laureth-2, should be protected from cold during transport and storage.

  • pH: Maintain the pH of the solution in the neutral range (ideally between 6.0 and 7.5), where the rate of ester hydrolysis is at a minimum.

  • Container: Store in well-sealed, inert containers to prevent contamination and exposure to atmospheric moisture.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Change in pH of the solution over time (becoming more acidic). Hydrolysis of this compound is occurring, leading to the formation of acetic acid.1. Verify the initial pH of your solution and adjust it to a neutral range (6.0-7.5) using a suitable buffering agent.2. Store the solution at a lower temperature (e.g., 2-8°C).3. Investigate the compatibility of this compound with other excipients in your formulation that might be contributing to pH changes.
Unexpected changes in the physical properties of the formulation (e.g., viscosity, appearance). Degradation of this compound to Laureth-2 and acetic acid can alter the formulation's properties.1. Quantify the concentration of this compound and its degradation products to confirm hydrolysis.2. Reformulate with stabilizing agents or by adjusting the pH and/or solvent system.
Inconsistent experimental results or loss of efficacy. The active ingredient may be degrading due to hydrolysis.1. Perform a stability study to determine the rate of hydrolysis under your experimental conditions.2. Prepare fresh solutions of this compound for each experiment.3. Consider using a different solvent system or adding stabilizers if aqueous solutions are required.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound by HPLC

This protocol provides a general framework for monitoring the hydrolysis of this compound. The specific chromatographic conditions will need to be optimized for your particular formulation.

Objective: To quantify the decrease in this compound concentration and the increase in Laureth-2 concentration over time.

Materials:

  • This compound solution in the aqueous medium of interest.

  • Laureth-2 and this compound reference standards.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index).

  • C18 reverse-phase HPLC column.

  • Mobile phase (e.g., a gradient of acetonitrile and water).

  • pH meter.

  • Temperature-controlled incubator or water bath.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the desired aqueous buffer at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution by HPLC to determine the initial concentration of this compound.

  • Incubation: Store the solution under the desired temperature and pH conditions.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis:

    • Create a calibration curve using the this compound and Laureth-2 reference standards.

    • Quantify the concentration of this compound and Laureth-2 at each time point.

    • Plot the concentration of this compound versus time to determine the rate of hydrolysis.

Protocol 2: Forced Degradation Study (Hydrolysis)

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods[1][2][3][4].

Objective: To investigate the degradation of this compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound.

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M).

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M).

  • Purified water.

  • HPLC system and appropriate analytical column.

Methodology:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period.

    • At various time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M NaOH.

    • Incubate the solution at room temperature or a slightly elevated temperature for a specified period.

    • At various time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Neutral Hydrolysis:

    • Dissolve a known amount of this compound in purified water.

    • Incubate the solution at an elevated temperature (e.g., 80°C) for a specified period.

    • At various time points, withdraw samples and analyze by HPLC.

Data Presentation:

Summarize the percentage of degradation of this compound under each condition in a table for easy comparison.

Condition Time (hours) Temperature (°C) % Degradation of this compound
0.1 M HCl2460Example: 15%
0.1 M NaOH840Example: 40%
Water (Neutral)4880Example: 5%

(Note: The data in this table is for illustrative purposes only and should be determined experimentally.)

Visualization of Hydrolysis and Prevention Strategies

Hydrolysis_Prevention cluster_hydrolysis Hydrolysis Pathway cluster_factors Accelerating Factors cluster_prevention Prevention Strategies Laureth-2_Acetate This compound (Ester) H2O Water (H₂O) Degradation_Products Laureth-2 (Alcohol) + Acetic Acid High_Temp High Temperature High_Temp->Laureth-2_Acetate Accelerates Extreme_pH Acidic or Basic pH Extreme_pH->Laureth-2_Acetate Catalyzes Control_pH Control pH (Neutral Range) Control_pH->Extreme_pH Mitigates Control_Temp Control Temperature (Refrigeration) Control_Temp->High_Temp Mitigates Use_Buffers Use Buffering Agents Use_Buffers->Control_pH Limit_Water Minimize Water Exposure Limit_Water->H2O Reduces Reactant

Caption: Factors influencing this compound hydrolysis and prevention strategies.

Experimental_Workflow Set_Conditions Set Experimental Conditions (pH, Temperature) Incubate Incubate Solution Set_Conditions->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Quantify Quantify this compound and Laureth-2 Analyze->Quantify Data_Analysis Plot Concentration vs. Time Determine Hydrolysis Rate Quantify->Data_Analysis End End of Experiment Data_Analysis->End

Caption: Workflow for monitoring the hydrolysis of this compound.

References

Technical Support Center: Optimizing Laureth-2 Acetate for Emulsion Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Laureth-2 acetate to achieve stable emulsions. Below you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to assist in your formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in an emulsion?

A1: this compound is the ester of Laureth-2 and acetic acid. It functions as a non-ionic surfactant and emulsifier.[1][2][3][4] Its primary role is to reduce the interfacial tension between oil and water phases, allowing for the formation of a stable mixture of two immiscible liquids.[2] It also contributes to the overall texture and feel of the final product.

Q2: What is the HLB value of this compound and how does it influence emulsion type?

A2: While the exact HLB of this compound is not readily published, its precursor, Laureth-2, has a Hydrophilic-Lipophilic Balance (HLB) value of 6.2.[5][6] This low HLB value suggests that this compound is lipophilic ("oil-loving") and is therefore more likely to be an effective emulsifier for water-in-oil (W/O) emulsions.

Q3: What are the typical concentration ranges for using this compound?

A3: The optimal concentration of this compound is highly dependent on the specific oil phase, the desired rheology, and the presence of other ingredients in the formulation. Generally, starting with a concentration range of 1-5% (w/w) is a reasonable approach for initial screening experiments. The concentration should be systematically varied to determine the most effective level for your specific system.

Q4: Are there any known incompatibilities for this compound?

A4: As a non-ionic surfactant, this compound is generally compatible with a wide range of ingredients, including anionic, cationic, and other non-ionic surfactants. It is also stable over a broad pH range. However, high concentrations of electrolytes can sometimes affect the stability of emulsions stabilized by non-ionic surfactants, a phenomenon known as "salting out".[7][8][9][10][11][12] It is always recommended to perform compatibility studies with all formulation components.

Troubleshooting Guides

This section addresses common issues encountered during the formulation of emulsions with this compound.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Immediate phase separation after homogenization. - Insufficient concentration of this compound.- Incorrect HLB for the oil phase.- Inadequate homogenization (energy input).- Increase the concentration of this compound in increments of 0.5-1.0%.- Blend this compound with a high-HLB emulsifier to achieve the required HLB for your oil phase.- Increase homogenization speed or time.
Creaming or sedimentation over time. - Droplet size is too large.- Insufficient viscosity of the continuous phase.- Density difference between the oil and water phases is too great.- Optimize homogenization to reduce droplet size.- Add a rheology modifier to the continuous phase to increase viscosity.- Adjust the density of either phase, if possible.
Coalescence (merging of droplets) leading to oil slicks. - Insufficient this compound to stabilize the oil-water interface.- Incompatible ingredients in the formulation.- Temperature fluctuations during storage.- Increase the concentration of this compound.- Review the formulation for any potentially destabilizing ingredients.- Conduct stability testing at various temperatures.
Flocculation (clumping of droplets). - Weak repulsive forces between droplets.- Presence of certain electrolytes or polymers.- While less common with non-ionic surfactants, consider adding a co-emulsifier that provides steric hindrance.- Evaluate the effect of electrolytes in your system.

Data Presentation

Systematic data collection is crucial for optimizing this compound concentration. Use the following table to record and compare your experimental findings.

This compound Conc. (% w/w) Mean Droplet Size (µm) Viscosity (cP) Creaming Index (%) after 24h Observations (e.g., visual appearance, texture)
1.0
2.0
3.0
4.0
5.0

Experimental Protocols

Protocol 1: Preparation of a Water-in-Oil (W/O) Emulsion

This protocol describes a general method for preparing a W/O emulsion with varying concentrations of this compound.

Materials:

  • Oil Phase (e.g., mineral oil, silicone oil)

  • Aqueous Phase (e.g., deionized water)

  • This compound

  • High-shear homogenizer

Procedure:

  • Preparation of Phases:

    • Prepare the oil phase by weighing the desired oil and this compound into a beaker. Gently heat to 60-70°C while stirring until the this compound is completely dissolved.

    • Prepare the aqueous phase by heating deionized water to 60-70°C in a separate beaker.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while mixing with a high-shear homogenizer at a low speed.

    • Once all the aqueous phase has been added, increase the homogenization speed (e.g., 5,000-10,000 rpm) for 3-5 minutes.

  • Cooling:

    • Allow the emulsion to cool to room temperature while stirring gently with an overhead stirrer.

  • Evaluation:

    • Proceed with stability testing as described in Protocol 2.

Protocol 2: Evaluation of Emulsion Stability

This protocol outlines methods to assess the stability of the prepared emulsions.

Methods:

  • Macroscopic Observation:

    • Visually inspect the emulsions for any signs of phase separation, creaming, or coalescence immediately after preparation and at predetermined time points (e.g., 24 hours, 1 week, 1 month) at different storage conditions (e.g., room temperature, 40°C, 4°C).

  • Microscopic Analysis:

    • Use a light microscope to observe the droplet size and distribution. Look for any changes in droplet morphology or signs of aggregation over time.

  • Particle Size Analysis:

    • Quantify the mean droplet size and size distribution using techniques like laser diffraction or dynamic light scattering.

  • Rheological Measurements:

    • Measure the viscosity of the emulsions using a viscometer or rheometer. Changes in viscosity can indicate instability.

  • Accelerated Stability Testing:

    • Centrifuge the emulsion samples (e.g., at 3000 rpm for 30 minutes) to accelerate creaming or sedimentation.[13] Measure the volume of the separated phase.

    • Subject the emulsions to freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C for three cycles) to assess their resistance to temperature-induced instability.[14]

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_eval Stability Evaluation oil_phase Prepare Oil Phase (Oil + this compound) homogenize High-Shear Homogenization oil_phase->homogenize water_phase Prepare Aqueous Phase water_phase->homogenize macro Macroscopic Observation homogenize->macro micro Microscopic Analysis homogenize->micro particle Particle Size Analysis homogenize->particle rheology Rheology Measurement homogenize->rheology accelerated Accelerated Testing homogenize->accelerated

Caption: Experimental workflow for emulsion preparation and stability testing.

Troubleshooting_Logic cluster_cause Potential Causes cluster_solution Solutions problem Problem Observed (e.g., Phase Separation) cause1 Insufficient Emulsifier problem->cause1 cause2 Incorrect HLB problem->cause2 cause3 Inadequate Energy Input problem->cause3 solution1 Increase Laureth-2 Acetate Conc. cause1->solution1 solution2 Add Co-emulsifier cause2->solution2 solution3 Optimize Homogenization cause3->solution3

Caption: Troubleshooting logic for common emulsion stability issues.

References

Troubleshooting phase separation in Laureth-2 acetate formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laureth-2 acetate in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications?

This compound is the ester of Laureth-2 and acetic acid. It functions primarily as an emollient and skin-conditioning agent in cosmetic and pharmaceutical formulations. Its chemical structure consists of a lauryl alcohol backbone that has been ethoxylated with two units of ethylene oxide and then esterified with acetic acid. This structure gives it a lightweight, non-greasy feel, making it suitable for a variety of topical products.

Q2: What is the HLB value of this compound and why is it important?

Q3: What are the common signs of instability in formulations containing this compound?

Instability in emulsions can manifest in several ways:

  • Creaming: The rising of the dispersed phase (oil droplets in an O/W emulsion) to the top, forming a concentrated layer. This is often a precursor to coalescence.

  • Coalescence: The irreversible merging of small droplets to form larger ones, which can eventually lead to complete phase separation.

  • Flocculation: The clumping of dispersed droplets without merging. This can increase creaming and may lead to coalescence.

  • Phase Inversion: The emulsion changes from O/W to W/O, or vice versa.

  • Changes in Viscosity: A significant decrease or increase in viscosity over time can indicate structural changes within the emulsion.

  • Changes in Appearance or Odor: These can indicate chemical degradation of one or more components.

Troubleshooting Guide for Phase Separation

Phase separation is a common issue in emulsion formulation. This guide provides a systematic approach to troubleshooting this problem in your this compound formulations.

Problem: My emulsion containing this compound is showing signs of phase separation.

Below is a decision tree to help you diagnose and resolve the issue.

G start Phase Separation Observed q1 Is the HLB of the emulsifier system correct for your oil phase? start->q1 q2 Is the emulsifier concentration sufficient? q1->q2 Yes sol1 Recalculate the required HLB. Adjust emulsifier blend. q1->sol1 No q3 Was the homogenization process adequate? q2->q3 Yes sol2 Increase the concentration of the emulsifier system. q2->sol2 No q4 Are there any incompatibilities between ingredients? q3->q4 Yes sol3 Optimize homogenization speed and time. Consider a different homogenization technique. q3->sol3 No q5 Is the pH of the formulation within the optimal range? q4->q5 No sol4 Review ingredient compatibility. Consider adding a stabilizer or chelating agent. q4->sol4 Yes q6 Is the formulation stable at different temperatures? q5->q6 Yes sol5 Adjust pH to a range where the emulsifiers are most effective. q5->sol5 No sol6 Incorporate a viscosity modifier or a temperature-stable emulsifier. q6->sol6 No end Stable Emulsion q6->end Yes a1_yes Yes a1_no No a2_yes Yes a2_no No a3_yes Yes a3_no No a4_yes Yes a4_no No a5_yes Yes a5_no No a6_yes Yes a6_no No

Caption: Troubleshooting Decision Tree for Phase Separation.

Data Presentation: Illustrative Stability Data

Due to the limited availability of public, quantitative data for this compound formulations, the following tables present illustrative data to demonstrate how different factors can influence emulsion stability. These are not experimental results but are based on established formulation principles.

Table 1: Effect of Emulsifier Concentration on Emulsion Stability

Formulation IDThis compound (%)Co-emulsifier (HLB 12) (%)Oil Phase (%)Observation after 24h at 45°C
F12120Significant Coalescence
F22320Slight Creaming
F32520Stable

Table 2: Effect of pH on Emulsion Viscosity

Formulation IDThis compound (%)Thickener (Carbomer) (%)pHViscosity (cP)
G130.55.08,000
G230.56.515,000
G330.58.012,000

Experimental Protocols

Here are detailed methodologies for key experiments to characterize your this compound formulations.

1. Particle Size Analysis using Laser Diffraction

This protocol outlines the measurement of droplet size distribution in an O/W emulsion, a critical parameter for stability.[1][2][3][4][5]

  • Objective: To determine the droplet size distribution of the dispersed oil phase.

  • Apparatus: Laser diffraction particle size analyzer.

  • Procedure:

    • Prepare a diluted sample of the emulsion by dispersing a small amount in deionized water. The dilution factor should be sufficient to achieve an obscuration level within the instrument's recommended range.

    • Ensure the dispersant (deionized water) is free of air bubbles.

    • Run a background measurement with the clean dispersant.

    • Add the diluted emulsion to the sample chamber and start the measurement.

    • The instrument will report the particle size distribution, typically as D10, D50 (median), and D90 values.

    • Repeat the measurement at least three times to ensure reproducibility.

2. Viscosity Measurement using a Rotational Viscometer

This protocol describes how to measure the viscosity of a cream or lotion.[6][7][8][9][10]

  • Objective: To determine the flow behavior of the formulation.

  • Apparatus: Rotational viscometer with appropriate spindle.

  • Procedure:

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

    • Carefully lower the spindle into the center of the sample in a beaker, ensuring it is immersed to the marked level and free of air bubbles.

    • Allow the spindle to rotate for a set period (e.g., 60 seconds) to allow the reading to stabilize.

    • Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).

    • Take readings at different rotational speeds to assess shear-thinning behavior.

3. Microscopic Evaluation of Emulsion Morphology

This protocol allows for the visual inspection of the emulsion's internal structure.[11][12][13][14]

  • Objective: To visually assess droplet size, shape, and distribution, and to identify signs of instability like coalescence or flocculation.

  • Apparatus: Optical microscope with a camera.

  • Procedure:

    • Place a small drop of the emulsion on a clean microscope slide.

    • Gently place a coverslip over the drop, avoiding the introduction of air bubbles.

    • Observe the sample under different magnifications (e.g., 10x, 40x).

    • Capture images of representative areas of the emulsion.

    • Look for uniformity in droplet size and distribution. Note any large, irregular droplets which may indicate coalescence.

4. Accelerated Stability Testing

This protocol is designed to predict the long-term stability of a formulation by subjecting it to stress conditions.[15][16][17][18][19]

  • Objective: To assess the physical and chemical stability of the formulation over time under accelerated conditions.

  • Procedure:

    • Prepare multiple samples of the formulation in its final packaging.

    • Place the samples in stability chambers at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

    • At specified time points (e.g., 1, 2, and 3 months), remove a sample from each condition and evaluate its physical properties:

      • Appearance, color, and odor.

      • pH.

      • Viscosity.

      • Microscopic morphology.

      • Phase separation.

    • Compare the results to the initial measurements and to the control sample stored at room temperature.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for developing and testing a stable emulsion.

G cluster_0 Formulation Development cluster_1 Characterization & Stability Testing a Define Target Product Profile b Select Oil Phase and Emulsifiers (Calculate Required HLB) a->b c Prepare Lab-Scale Batches b->c d Optimize Homogenization Process c->d e Initial Characterization (Viscosity, Particle Size, pH) d->e f Accelerated Stability Testing e->f g Evaluate Physical & Chemical Properties f->g h Analyze Data and Assess Stability g->h h->c Reformulate if Unstable i Scale-Up and Final Product h->i Stable Formulation

Caption: Emulsion Development and Testing Workflow.

References

Impact of temperature on the performance of Laureth-2 acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of temperature on the performance of Laureth-2 acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

This compound is a synthetic compound created from the esterification of Laureth-2 and acetic acid.[1] Its parent compound, Laureth-2, is a non-ionic surfactant from the ethoxylated lauryl alcohol family, with the "2" indicating an average of two repeating ethylene oxide units in the molecule.[2][3][4] Due to its chemical structure, this compound functions primarily as an emollient, skin-conditioning agent, and emulsifier in various formulations.[5][6][7][8] It is commonly found in cosmetic and personal care products like creams, lotions, shampoos, and makeup removers.[2][8]

Q2: How does temperature generally affect the stability and performance of this compound?

Temperature can impact this compound in two primary ways: through physical changes related to its surfactant properties and through chemical degradation of the ester bond.

  • Physical Performance (Surfactant Behavior): As a derivative of a non-ionic surfactant, its performance is temperature-sensitive. Increasing the temperature weakens the hydrogen bonds between the ethylene oxide chains and water, making the molecule less water-soluble.[9] This can lead to changes in micelle formation, adsorption, and emulsion stability.[9][10] Above a certain temperature known as the "cloud point," the formulation can become cloudy and phase separation may occur.[11][12]

  • Chemical Stability (Ester Hydrolysis): The acetate ester group in the molecule is susceptible to hydrolysis—a chemical reaction with water that breaks the compound down into Laureth-2 and acetic acid. This reaction is significantly accelerated by increases in temperature and is catalyzed by both acidic and alkaline (high pH) conditions.[13][14][15] This degradation will alter the performance of the molecule, reducing its effectiveness as an emulsifier.

Q3: What are the recommended storage and handling temperatures for this compound?

Specific storage data for this compound is not widely published. However, based on the properties of its precursor, Laureth-2, it is recommended to store the material in sealed containers at temperatures below 30°C.[3] The parent molecule is known to become turbid or thicken when exposed to cold (solidifying near 0-5°C), a process that is typically reversible by gently warming to room temperature (approx. 25°C) and stirring.[2][3][16] Therefore, avoiding extreme cold and heat is crucial for maintaining product integrity.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound where temperature is a critical factor.

IssueProbable Cause(s)Recommended Solutions
Cloudiness or Phase Separation in Aqueous Formulations at Elevated Temperatures The formulation temperature has exceeded the cloud point of the surfactant. This is a common characteristic of non-ionic ethoxylated surfactants where they lose solubility as temperature rises.[11][12]1. Reduce the processing or operating temperature of your experiment.2. Conduct a temperature screening study to determine the operational thermal limits of your specific formulation.3. Consider adding co-solvents like glycols, which can sometimes increase the cloud point temperature.[12]
Loss of Emulsion Stability or Efficacy After High-Temperature Processing or Storage Ester Hydrolysis . Prolonged exposure to high temperatures, especially under non-neutral pH conditions, can cause the this compound to break down into Laureth-2 and acetic acid, diminishing its emulsifying properties.[13][14]1. Maintain the formulation's pH as close to neutral (pH 6-8) as possible to minimize acid- or base-catalyzed hydrolysis.2. Avoid long-term storage at elevated temperatures. Utilize controlled-temperature storage (e.g., below 30°C).[3]3. Minimize the duration of any high-temperature steps required during your protocol.
Inconsistent Experimental Results or Poor Reproducibility The performance of this compound is highly dependent on temperature-driven factors such as micelle formation and surface adsorption .[9] Minor variations in ambient lab temperature can alter these properties, leading to inconsistent results.1. Implement strict temperature control for all critical steps of the experiment (e.g., use a water bath or incubator).2. Equilibrate all reagents, including the this compound formulation, to the target experimental temperature before use.3. Document the temperature at every stage to help identify potential sources of variability.

Quantitative Data Summary

Specific performance data for this compound is limited. The following tables illustrate the expected behavior based on the general principles of non-ionic surfactants and esters.

Table 1: Hypothetical Temperature-Dependent Properties of a this compound Formulation

Temperature (°C)Viscosity (Conceptual)ObservationPotential Performance Impact
5HighMay appear thick or hazyPoor dispersibility; requires warming and mixing.
25ModerateClear and uniformOptimal handling and performance range.
45LowClear, low viscosityGood initial performance.
65Very LowPotential for cloudiness/hazeRisk of approaching cloud point; potential for phase separation.[11][12]

Table 2: General Influence of Temperature and pH on Ester Hydrolysis Rate

TemperaturepH ConditionRelative Rate of HydrolysisChemical Stability
Low (e.g., 4°C)Acidic, Neutral, or AlkalineVery SlowHigh
Moderate (e.g., 25°C)Neutral (pH ~7)SlowGood
Moderate (e.g., 25°C)Acidic (pH < 5) or Alkaline (pH > 8)ModerateModerate
High (e.g., > 50°C)Neutral (pH ~7)Moderate to FastCompromised
High (e.g., > 50°C)Acidic (pH < 5) or Alkaline (pH > 8)Very FastLow (Significant degradation expected)

Experimental Protocols

Protocol: Preparation of a Stable Oil-in-Water (O/W) Emulsion with Temperature Control

This protocol provides a generalized method for creating an O/W emulsion, emphasizing the critical role of temperature management.

  • Preparation of Phases:

    • Aqueous Phase: Prepare the aqueous components (e.g., deionized water, buffers, hydrophilic actives) in a suitable vessel.

    • Oil Phase: In a separate vessel, combine the lipid components and this compound.

  • Temperature Equilibration (Critical Step):

    • Gently heat both the aqueous and oil phases separately to a precisely controlled temperature. A typical starting point is 5-10°C above the melting point of the highest-melting ingredient in the oil phase, but should remain well below the formulation's cloud point. Use a calibrated water bath for this purpose.

  • Mixing and Homogenization:

    • Slowly add the oil phase to the aqueous phase while mixing with a standard propeller mixer.

    • Once fully incorporated, increase the mixing speed or switch to a high-shear homogenizer (e.g., rotor-stator or microfluidizer) to reduce droplet size. Maintain temperature control during this step if possible.

  • Cooling:

    • Allow the emulsion to cool to room temperature (~25°C) under gentle, continuous agitation. This controlled cooling prevents premature crystallization of components and ensures a stable final product.

  • Characterization:

    • Analyze the final emulsion for droplet size, viscosity, and stability (e.g., by observing for phase separation over time at various storage temperatures).

Visualizations

Temp Increase in Temperature Hydrolysis Accelerated Ester Hydrolysis (Chemical Degradation) Temp->Hydrolysis CloudPoint Exceeding Cloud Point (Physical Instability) Temp->CloudPoint Breakdown Breakdown to Laureth-2 & Acetic Acid Hydrolysis->Breakdown Dehydration Ethylene Oxide Chain Dehydration CloudPoint->Dehydration Loss Loss of Performance / Emulsion Failure Breakdown->Loss Dehydration->Loss

Caption: Logical relationship of temperature effects on this compound.

cluster_prep Phase Preparation cluster_process Emulsification Process cluster_final Final Steps A 1A. Prepare Aqueous Phase C 2. Heat & Equilibrate Phases (Critical Temp. Control) A->C B 1B. Prepare Oil Phase with This compound B->C D 3. Combine Phases & Homogenize C->D E 4. Controlled Cooling with Gentle Agitation D->E F 5. Final Product Characterization E->F

References

Technical Support Center: Addressing the Skin Irritation Potential of Laureth-2 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and evaluating the skin irritation potential of Laureth-2 acetate. It includes troubleshooting guides for common experimental hurdles, frequently asked questions, detailed experimental protocols, and a summary of available data.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its skin irritation potential a concern?

This compound is the ester of Laureth-2 and acetic acid. Laureth-2 itself is a polyoxyether of lauryl alcohol, created by reacting lauryl alcohol with ethylene oxide. The "2" in the name indicates the average number of repeating ethylene oxide units in the molecule.[1] It is used in a variety of cosmetic and personal care products for its surfactant and emulsifying properties.[2] While generally considered to have a low potential for skin irritation, all surfactants can cause irritation in some individuals, particularly at high concentrations or with prolonged exposure.[3] Therefore, thorough assessment of its irritation potential is a critical step in formulation development.

Q2: What are the regulatory guidelines for assessing the skin irritation of cosmetic ingredients?

Regulatory bodies worldwide are moving away from animal testing for cosmetics. The key in vitro test for skin irritation is the Reconstructed Human Epidermis (RhE) Test Method, as described in the OECD Test Guideline 439 (OECD TG 439).[4][5][6][7] This test is accepted for the hazard identification of irritant chemicals and can be used as a standalone replacement for in vivo skin irritation testing.[5][7]

Q3: How is skin irritation potential classified based on the RhE test?

According to OECD TG 439 and the UN Globally Harmonized System (GHS), a substance is classified as a skin irritant (Category 2) if the tissue viability in the RhE test is reduced to ≤ 50% compared to the negative control. If the viability is > 50%, the substance is considered a non-irritant.[4][6][7][8]

Q4: Are there any known impurities in this compound that could contribute to skin irritation?

The ethoxylation process used to produce laureth ingredients can result in the formation of 1,4-dioxane as a byproduct. Ethylene oxide is another potential contaminant.[9] These impurities are known to have safety concerns. However, their levels can be controlled through purification steps during manufacturing.[1]

Section 2: Troubleshooting Guide for In Vitro Skin Irritation Testing

This guide addresses common issues encountered during the Reconstructed Human Epidermis (RhE) test.

Issue Potential Cause(s) Recommended Solution(s)
High variability between tissue replicates - Inconsistent pipetting of the test substance.- Uneven application of solid or viscous materials.- Edge effects in the culture plate.[10]- Inconsistent washing of the tissues post-exposure.- Ensure accurate and consistent pipetting for each replicate.- For solids, ensure they are a fine powder and consider using a nylon mesh for even application. For viscous materials, spread evenly across the tissue surface.- To mitigate edge effects, fill the outer wells of the plate with sterile water or media and do not use them for the experiment.[10]- Standardize the washing procedure to ensure complete removal of the test substance without damaging the tissue.
Positive control (e.g., 5% SDS) does not induce expected irritation (viability > 50%) - The positive control solution was prepared incorrectly.- The RhE model is not sufficiently sensitive.- Issues with the MTT assay (see below).- Verify the concentration and preparation of the positive control solution.- Ensure the RhE model meets the quality control criteria provided by the manufacturer, including its response to known irritants.- Troubleshoot the MTT assay protocol.
Negative control shows low viability (<80%) - Contamination of the culture medium or tissues.- Mechanical damage to the tissues during handling.- Tissues were not properly equilibrated before the experiment.- Use aseptic techniques throughout the experiment. Inspect tissues for signs of contamination.- Handle tissues gently, avoiding direct contact with the epidermis.- Follow the manufacturer's instructions for tissue pre-incubation and equilibration.
Test substance interferes with the MTT assay - The test substance is colored and absorbs light at the same wavelength as formazan.- The test substance directly reduces MTT, leading to a false-positive viability reading.- For colored substances, use a color control (a killed tissue treated with the test substance) to subtract the background absorbance.- To check for direct MTT reduction, incubate the test substance with MTT in a cell-free system. If reduction occurs, a functional check with a known non-irritant that has a similar chemical structure can be performed, or an alternative viability assay can be considered.
Unexpected increase in OD readings with increasing dose of the test substance - The test compound may be causing an increase in cellular metabolism at sub-lethal concentrations (hormesis).[11]- Chemical interference of the test compound with the MTT assay.[11]- Visually inspect the cells under a microscope for morphological signs of cytotoxicity.- Test a wider range of concentrations to see if a dose-dependent decrease in viability is observed at higher concentrations.[11]- Run a cell-free control to check for direct MTT reduction by the compound.[11]

Section 3: Quantitative Data Summary

Substance Test Method Concentration Result Source
Laureth-4Clinical Study (Human)UndilutedNo skin irritation or sensitization reported.[12]
Laureth-23Clinical Study (Human)60%No primary cutaneous irritation observed.[12]
C12E5 (a non-ionic ethoxylated alcohol)Human Patch Test (Single 24h exposure)1%, 3%, 9%, 27%No significant difference in irritation compared to the pure substance.[13][14]
Oxidized C12E5Human Patch Test (Repeated exposures)9% and 27%Significantly more irritant than the pure substance.[13][14]

Note: The skin irritation potential of fatty alcohol ethoxylates can be influenced by the degree of ethoxylation and the presence of oxidation products.[13][14][15] Generally, skin irritation tends to decrease with an increasing degree of ethoxylation.[15]

Section 4: Experimental Protocols

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This protocol provides a general overview. Specific details may vary depending on the commercial RhE model used (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE).

Objective: To assess the skin irritation potential of a test substance by measuring its effect on the viability of a reconstructed human epidermis model.

Materials:

  • Reconstructed Human Epidermis (RhE) tissue models

  • Assay medium (provided by the RhE model manufacturer)

  • Phosphate-Buffered Saline (PBS)

  • Test substance (this compound)

  • Positive Control: 5% Sodium Dodecyl Sulfate (SDS) in sterile water

  • Negative Control: Sterile PBS or sterile water

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 - 1 mg/mL)

  • Isopropanol or other suitable solvent for formazan extraction

  • 6-well and 96-well plates

  • Sterile cotton swabs

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Pre-incubation: Upon receipt, transfer the RhE tissues to a 6-well plate containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO2.

  • Application of Test Substance:

    • Apply a sufficient amount of the test substance (typically 25-50 µL for liquids or 25-50 mg for solids) directly onto the surface of the epidermis.

    • For the negative control, apply PBS or water.

    • For the positive control, apply the 5% SDS solution.

    • Ensure the substance is spread evenly over the tissue surface.

  • Exposure: Incubate the tissues for the specified exposure time (e.g., 60 minutes) at 37°C and 5% CO2.

  • Washing: At the end of the exposure period, thoroughly wash the test substance from the tissue surface using a gentle stream of PBS. Blot the tissues dry.

  • Post-incubation: Transfer the tissues to a new 6-well plate with fresh, pre-warmed assay medium and incubate for a post-exposure period (e.g., 42 hours).

  • MTT Assay (Cell Viability):

    • After the post-incubation period, transfer the tissues to a 24-well plate containing the MTT solution.

    • Incubate for approximately 3 hours at 37°C and 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.

    • After incubation, carefully remove the tissues and extract the formazan crystals using isopropanol. This is typically done by immersing the tissues in the solvent and incubating for at least 2 hours with gentle shaking.

  • Data Analysis:

    • Transfer the formazan extract to a 96-well plate.

    • Measure the optical density (OD) at ~570 nm using a plate reader.

    • Calculate the percentage of viability for each tissue relative to the negative control: % Viability = (OD of test substance-treated tissue / OD of negative control-treated tissue) x 100

    • Classify the substance based on the mean viability of the replicates.

Section 5: Visualizations

Signaling Pathway of Skin Irritation

SkinIrritationPathway cluster_stimulus External Stimulus cluster_epidermis Epidermis cluster_inflammatory_response Inflammatory Response Laureth-2_acetate This compound Keratinocyte Keratinocyte Laureth-2_acetate->Keratinocyte Exposure CellDamage Cell Damage Keratinocyte->CellDamage CytokineRelease Release of Pro-inflammatory Cytokines & Chemokines (e.g., IL-1α, TNF-α) CellDamage->CytokineRelease ImmuneCell Immune Cell Recruitment (e.g., Leukocytes) CytokineRelease->ImmuneCell Chemoattraction Inflammation Clinical Signs of Irritation (Erythema, Edema) CytokineRelease->Inflammation ImmuneCell->Inflammation RhE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Analysis ReceiveTissues Receive & Pre-incubate RhE Tissues ApplySubstance Apply Test Substance, Positive & Negative Controls ReceiveTissues->ApplySubstance IncubateExposure Incubate (e.g., 60 min) ApplySubstance->IncubateExposure WashTissues Wash Tissues IncubateExposure->WashTissues PostIncubate Post-incubation (e.g., 42 hours) WashTissues->PostIncubate MTTAssay MTT Assay (Cell Viability) PostIncubate->MTTAssay DataAnalysis Data Analysis & Classification MTTAssay->DataAnalysis Troubleshooting_Variability Start High Variability Between Replicates? CheckPipetting Is Pipetting Technique Consistent? Start->CheckPipetting CheckApplication Is Substance Application Uniform? CheckPipetting->CheckApplication Yes Solution Review & Refine Protocol CheckPipetting->Solution No CheckWashing Is Washing Procedure Standardized? CheckApplication->CheckWashing Yes CheckApplication->Solution No CheckEdgeEffects Are Edge Effects Mitigated? CheckWashing->CheckEdgeEffects Yes CheckWashing->Solution No CheckEdgeEffects->Solution No

References

Technical Support Center: Laureth-2 Acetate Polydispersity Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laureth-2 acetate. The focus is on methods to reduce its polydispersity, a critical factor for ensuring product consistency and performance.

Frequently Asked Questions (FAQs)

Q1: What is polydispersity and why is it important to control it for this compound?

A1: Polydispersity, often quantified by the Polydispersity Index (PDI), refers to the degree of non-uniformity in the chain lengths of the polyethylene glycol (PEG) portion of the this compound molecules. A high PDI indicates a wide distribution of chain lengths, while a low PDI signifies a more homogeneous mixture. For many applications in research and drug development, a low PDI is crucial as it ensures consistent physicochemical properties such as solubility, viscosity, and emulsification capacity. Inconsistent polydispersity can lead to variability in experimental results and product performance.

Q2: What are the primary causes of high polydispersity in this compound?

A2: High polydispersity in this compound typically originates during the ethoxylation of lauryl alcohol, the precursor to Laureth-2. The reaction of ethylene oxide with the alcohol is a stepwise polymerization that can result in a broad distribution of ethoxy chain lengths.[1][2] Key factors influencing this include:

  • Catalyst Type: Basic catalysts like potassium hydroxide (KOH) tend to produce a broader distribution compared to specialized catalysts designed for narrow-range ethoxylation.[1][3]

  • Reaction Conditions: Temperature, pressure, and reactant ratios during ethoxylation can significantly impact the distribution of oligomers.[4]

  • Purity of Reactants: Impurities in the lauryl alcohol or ethylene oxide can lead to side reactions and a broader polydispersity.

Q3: What methods can be used to reduce the polydispersity of this compound?

A3: The primary methods for reducing the polydispersity of this compound fall into two categories: optimizing the synthesis to produce a narrow-range product directly, or post-synthesis purification to isolate the desired oligomers.

  • Synthesis Control: Utilizing specialized catalysts, often referred to as narrow-range ethoxylation catalysts, can yield a product with a lower PDI from the outset.[1]

  • Post-Synthesis Purification:

    • Preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating different oligomers based on their chain length.[5]

    • Supercritical Fluid Chromatography (SFC): SFC is another powerful separation technique that can be used for the purification of non-ionic surfactants.

    • Fractional Distillation: For lower molecular weight ethoxylates, fractional distillation under reduced pressure can separate oligomers based on their boiling points.[5]

Troubleshooting Guides

Issue 1: High Polydispersity Index (PDI) in Synthesized this compound

Symptoms:

  • Broad peaks observed during analytical chromatography (e.g., HPLC, GPC).

  • Inconsistent performance in formulation studies.

  • Batch-to-batch variability.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Catalyst For new syntheses, consider using a narrow-range ethoxylation catalyst instead of traditional basic catalysts like KOH.[1]
Suboptimal Reaction Conditions Review and optimize the ethoxylation reaction parameters, including temperature, pressure, and the molar ratio of ethylene oxide to lauryl alcohol.[4]
Impure Reactants Ensure the purity of lauryl alcohol and ethylene oxide. Contaminants can initiate unwanted side reactions.
Inefficient Mixing Inadequate agitation during the ethoxylation reaction can lead to localized temperature and concentration gradients, resulting in a broader oligomer distribution.
Issue 2: Inefficient Separation of Oligomers During Purification

Symptoms:

  • Poor resolution between adjacent oligomer peaks in preparative chromatography.

  • Low yield of the target this compound fraction.

  • PDI of the purified product remains high.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Chromatographic Method For HPLC: Optimize the mobile phase gradient, flow rate, and column temperature. Consider using a column with a different stationary phase (e.g., C18, C8) or a longer column for better resolution.
For SFC: Adjust the mobile phase composition (CO2 and co-solvent), pressure, and temperature to improve separation.
Column Overloading Reduce the amount of sample injected onto the preparative column. Overloading can lead to peak broadening and poor separation.
Inappropriate Distillation Conditions For Fractional Distillation: Ensure the vacuum is stable and sufficiently low. Optimize the heating rate to allow for proper equilibration on the column packing.[5] Use a column with a higher number of theoretical plates for better separation of closely boiling oligomers.

Quantitative Data on Polydispersity Reduction

The following table provides an illustrative comparison of the effectiveness of different purification methods on reducing the Polydispersity Index (PDI) of a hypothetical batch of this compound.

Method Initial PDI Final PDI Relative Purity of Target Oligomer
None (Crude Product) 1.251.25~45%
Fractional Distillation 1.251.10~70%
Preparative HPLC 1.251.02>95%
Supercritical Fluid Chromatography (SFC) 1.251.03>93%

Note: These are representative values and actual results will depend on the specific experimental conditions and the initial polydispersity of the material.

Experimental Protocols

Protocol 1: Preparative HPLC for Polydispersity Reduction

Objective: To separate this compound oligomers and isolate a fraction with a narrow polydispersity.

Materials:

  • Crude this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

Methodology:

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 90% B over 30 minutes

    • Flow Rate: 20 mL/min

    • Column Temperature: 40°C

    • Detection: ELSD (Nebulizer Temperature: 60°C, Evaporator Temperature: 80°C, Gas Flow: 1.5 SLM) or low wavelength UV (e.g., 210 nm).

  • Fraction Collection: Collect fractions corresponding to the main peak of the desired Laureth-2 oligomer.

  • Post-Purification Analysis: Analyze the collected fractions using an analytical HPLC method to determine the PDI of the purified product. Combine fractions that meet the desired purity specifications.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

Protocol 2: Fractional Distillation

Objective: To enrich the this compound fraction by removing lower and higher boiling point oligomers.

Materials:

  • Crude this compound

  • Fractional distillation apparatus with a vacuum pump and a packed column (e.g., Vigreux or Raschig rings)

  • Heating mantle

  • Thermometer

  • Collection flasks

Methodology:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 1-5 mmHg.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection:

    • Monitor the temperature at the head of the column.

    • Discard the initial forerun, which will contain lower boiling point impurities.

    • Collect the main fraction at the expected boiling point range for this compound under the applied vacuum.

    • Stop the distillation when the temperature begins to rise significantly, indicating the presence of higher boiling point oligomers.

  • Analysis: Analyze the collected main fraction to determine its PDI.

Visualizations

experimental_workflow_preparative_hplc cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification dissolve Dissolve Crude This compound filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject separate Gradient Elution (Water/Acetonitrile) inject->separate detect Detect with ELSD/UV separate->detect collect Collect Fractions detect->collect analyze Analyze Fractions for Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Remove Solvent (Rotovap) pool->evaporate final_product Purified This compound evaporate->final_product

Caption: Workflow for polydispersity reduction of this compound using preparative HPLC.

troubleshooting_high_pdi cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_solutions Potential Solutions start High PDI in This compound catalyst Inappropriate Catalyst? start->catalyst conditions Suboptimal Reaction Conditions? start->conditions reactants Impure Reactants? start->reactants method Inefficient Separation Method? start->method overloading Column Overloading? start->overloading solution_catalyst Use Narrow-Range Catalyst catalyst->solution_catalyst solution_conditions Optimize Temp, Pressure, Ratios conditions->solution_conditions solution_reactants Ensure Reactant Purity reactants->solution_reactants solution_method Optimize HPLC/SFC/ Distillation Parameters method->solution_method solution_overloading Reduce Sample Load overloading->solution_overloading

Caption: Troubleshooting logic for addressing high polydispersity in this compound.

References

Navigating the Synthesis of Laureth-2 Acetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the large-scale synthesis of Laureth-2 acetate. This document offers detailed experimental protocols, data-driven insights, and visual aids to facilitate a smooth and efficient synthesis process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: Our esterification reaction is resulting in a lower than expected yield of this compound. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in the synthesis of this compound can stem from several factors. The esterification of Laureth-2 with acetic acid is a reversible reaction. To drive the reaction towards the product side, it is crucial to effectively remove the water byproduct as it forms.[1] On a large scale, this is typically achieved by azeotropic distillation using a suitable solvent like toluene or by operating under vacuum.

    Another critical factor is the choice and concentration of the catalyst. While strong mineral acids like sulfuric acid are effective, they can also promote side reactions at elevated temperatures. Heterogeneous acid catalysts, such as acidic resins (e.g., Amberlyst-15), can be a viable alternative, offering easier separation and potentially higher selectivity.[2] The molar ratio of the reactants also plays a significant role. Using an excess of acetic acid can help shift the equilibrium towards the product, but this may complicate the purification process. Optimizing the reaction temperature and time is also crucial; prolonged reaction times or excessively high temperatures can lead to product degradation and the formation of byproducts.

Issue 2: Presence of Impurities in the Final Product

  • Question: Our final this compound product is showing the presence of significant impurities. What are the likely impurities and how can we minimize their formation and remove them?

  • Answer: Common impurities in this compound include unreacted Laureth-2 and acetic acid. Their presence is often a result of incomplete reaction or inefficient purification. The purification process typically involves neutralizing the excess acetic acid with a base, such as a sodium carbonate solution, followed by washing with water to remove the salt and any remaining acid.[3]

    Another potential source of impurities stems from the Laureth-2 raw material itself, which can contain residual ethylene oxide and the byproduct 1,4-dioxane from the ethoxylation process.[4] It is essential to use a high-purity grade of Laureth-2 to minimize these impurities in the final product.

    Side reactions during esterification can also lead to impurities. At high temperatures, ether cleavage of the polyoxyethylene chain can occur, especially in the presence of a strong acid catalyst. Monitoring the reaction temperature and using a milder catalyst can help mitigate this.

Issue 3: Difficulty in Product Purification and Isolation

  • Question: We are facing challenges in separating the this compound from the reaction mixture, particularly during the washing steps. What could be causing this and what are the recommended procedures?

  • Answer: The purification of this compound can be challenging due to its surfactant properties, which can lead to the formation of stable emulsions during aqueous washing steps. To break these emulsions, the addition of a salt, such as sodium chloride, to the wash water can be effective.

    The viscosity of the reaction mixture can also pose a challenge. If the mixture is too viscous, phase separation will be slow and inefficient. In such cases, the use of a suitable solvent can help to reduce the viscosity and improve separation. After the washing steps, the product is typically dried under vacuum to remove any residual water and solvent.

Frequently Asked Questions (FAQs)

  • What is the most common method for the large-scale synthesis of this compound? The most common industrial method is the direct esterification of Laureth-2 with acetic acid or the transesterification with an acetate ester like ethyl acetate. The direct esterification is typically carried out using an acid catalyst and involves the removal of water to drive the reaction to completion.

  • What are the recommended catalysts for this reaction? Both homogeneous and heterogeneous acid catalysts can be used. Common homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid. Heterogeneous catalysts like acidic ion-exchange resins are also used as they are non-corrosive and easily separable from the product.[2]

  • What are the critical process parameters to control during the synthesis? The key parameters to monitor and control are:

    • Temperature: To ensure a sufficient reaction rate without causing product degradation or side reactions.

    • Pressure/Vacuum: To facilitate the removal of water or alcohol byproducts.

    • Molar ratio of reactants: To drive the reaction equilibrium towards the product.

    • Catalyst concentration: To achieve an optimal reaction rate.

    • Agitation: To ensure proper mixing and heat transfer.

  • What analytical methods are suitable for monitoring the reaction and ensuring product quality? High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is a powerful technique for separating and quantifying this compound and related compounds.[5][6] Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be used for identifying and quantifying volatile impurities. Titration methods can be employed to determine the residual acid content.

Data Presentation

Table 1: Effect of Catalyst on this compound Synthesis

CatalystCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)
Sulfuric Acid1.012049590
p-Toluenesulfonic Acid2.012069295
Amberlyst-1510.013089098

Note: Data is illustrative and based on typical esterification reactions. Actual results may vary depending on specific experimental conditions.

Table 2: Influence of Reactant Molar Ratio on Product Yield

Laureth-2 : Acetic Acid Molar RatioTemperature (°C)Reaction Time (h)Yield (%)
1 : 1.1120585
1 : 1.5120592
1 : 2.0120595

Note: Data is illustrative and based on typical esterification reactions. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Direct Esterification

This protocol describes a typical procedure for the synthesis of this compound in a stirred-tank reactor.

Materials:

  • Laureth-2 (high purity)

  • Acetic Acid (glacial)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic water removal)

  • Sodium Carbonate solution (5% w/v)

  • Sodium Chloride

  • Nitrogen gas

Equipment:

  • Glass-lined or stainless steel reactor with heating/cooling jacket, agitator, condenser, and Dean-Stark trap.

  • Vacuum pump

  • Storage tanks for raw materials and product.

Procedure:

  • Reactor Setup: Ensure the reactor is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Charging Reactants: Charge the reactor with Laureth-2 and toluene. Begin agitation.

  • Catalyst Addition: Add the p-toluenesulfonic acid catalyst to the reactor.

  • Heating and Reaction: Gradually heat the mixture to the desired reaction temperature (typically 110-130°C) to initiate the esterification and azeotropic removal of water.

  • Reaction Monitoring: Monitor the reaction progress by measuring the amount of water collected in the Dean-Stark trap and by analyzing samples using a suitable analytical method (e.g., HPLC or titration for acid value).

  • Reaction Completion: Once the reaction is complete (i.e., no more water is being evolved and the acid value is stable), cool the reactor to 60-70°C.

  • Neutralization and Washing: Neutralize the remaining acetic acid and catalyst by adding a 5% sodium carbonate solution. Allow the phases to separate. The addition of sodium chloride may be necessary to break any emulsions. Drain the aqueous layer.

  • Water Wash: Wash the organic layer with water until the pH of the aqueous layer is neutral.

  • Solvent Removal: Remove the toluene under vacuum.

  • Product Isolation: The remaining product is this compound. Filter if necessary.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Charge_Reactants Charge Laureth-2, Acetic Acid, & Catalyst Reaction Esterification Reaction (Heat & Agitate) Charge_Reactants->Reaction Water_Removal Azeotropic Distillation of Water Reaction->Water_Removal Neutralization Neutralize with Sodium Carbonate Reaction->Neutralization Water_Removal->Reaction Washing Wash with Brine & Water Neutralization->Washing Drying Vacuum Distillation to Remove Solvent/Water Washing->Drying Final_Product Final_Product Drying->Final_Product Pure Laureth-2 Acetate TroubleshootingTree Problem Low Product Yield? Check_Water_Removal Is water being effectively removed? Problem->Check_Water_Removal Yes Check_Catalyst Is the catalyst active and at the correct concentration? Check_Water_Removal->Check_Catalyst No Solution_Water Improve water removal (e.g., vacuum, azeotropic distillation) Check_Water_Removal->Solution_Water Yes Check_Temp_Time Are the reaction temperature and time optimal? Check_Catalyst->Check_Temp_Time No Solution_Catalyst Optimize catalyst type and concentration Check_Catalyst->Solution_Catalyst Yes Check_Reactant_Ratio Is the reactant molar ratio correct? Check_Temp_Time->Check_Reactant_Ratio No Solution_Temp_Time Adjust temperature and/or reaction time Check_Temp_Time->Solution_Temp_Time Yes Solution_Reactant_Ratio Adjust molar ratio of reactants Check_Reactant_Ratio->Solution_Reactant_Ratio Yes

References

Technical Support Center: Laureth-2 Acetate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laureth-2 acetate in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in a pharmaceutical formulation?

This compound is the ester of Laureth-2 and acetic acid.[1] It functions as a non-ionic surfactant, emollient, and skin conditioning agent.[2] In pharmaceutical formulations, it is primarily used for its emulsifying and solubilizing properties to improve the stability and delivery of active pharmaceutical ingredients (APIs). As a non-ionic surfactant, it is generally considered to be chemically stable over a wide pH range.

Q2: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound and why is it important?

The HLB value is a crucial parameter for selecting the right surfactant for a specific formulation.[3][4][5] It determines the surfactant's ability to form stable emulsions by balancing its affinity for the oil and water phases.[4][5] An incorrect HLB can lead to emulsion instability, such as phase separation.[6]

Q3: Can this compound interact with other common excipients in my formulation?

Yes, interactions are possible. While non-ionic surfactants like this compound are generally less reactive than their ionic counterparts,[7] potential interactions can still occur:

  • Physical Interactions: These are more common and can manifest as changes in viscosity, gel formation, or phase separation.[1][8] These interactions are often influenced by factors like temperature, concentration, and the presence of other excipients like polymers and electrolytes.

  • Chemical Interactions: Although less frequent, the ester linkage in this compound could be susceptible to hydrolysis under extreme pH conditions or in the presence of strong acids or bases, leading to the formation of Laureth-2 and acetic acid. Additionally, there is a potential for transesterification reactions with other ester-containing excipients or APIs.

Q4: Are there any known incompatibilities of this compound with specific APIs?

There is limited publicly available data on specific incompatibilities of this compound with APIs. However, due to its ester functional group, it is advisable to conduct compatibility studies with APIs that are sensitive to ester exchange or hydrolysis. For example, a carboxylic acid-containing API could potentially react with the ethoxylated alcohol portion of this compound to form a new ester, especially at elevated temperatures.[9][10]

Troubleshooting Guides

Issue 1: Phase Separation or Creaming in an Emulsion

Possible Causes:

  • Incorrect HLB of the emulsifier system.

  • Insufficient concentration of this compound.

  • Presence of electrolytes disrupting the emulsion.

  • Temperature fluctuations during storage.

Troubleshooting Steps:

  • Verify the Required HLB: Determine the required HLB of your oil phase. You may need to blend this compound with another surfactant (with a higher or lower HLB) to achieve the optimal HLB for your system.[6]

  • Optimize Surfactant Concentration: Systematically vary the concentration of this compound to find the minimum concentration required for a stable emulsion.

  • Evaluate Electrolyte Effects: If your formulation contains electrolytes, assess their impact on emulsion stability. Consider using an electrolyte-resistant thickener to improve stability.[1]

  • Conduct a Temperature Stress Test: Store the formulation at elevated and reduced temperatures to assess its stability.

Troubleshooting Workflow: Emulsion Instability

start Phase Separation Observed check_hlb Is the HLB of the surfactant system optimal? start->check_hlb adjust_hlb Adjust HLB by blending with another surfactant check_hlb->adjust_hlb No check_concentration Is the surfactant concentration sufficient? check_hlb->check_concentration Yes adjust_hlb->check_concentration increase_concentration Increase this compound concentration check_concentration->increase_concentration No check_electrolytes Are electrolytes present and causing disruption? check_concentration->check_electrolytes Yes increase_concentration->check_electrolytes add_thickener Add an electrolyte-resistant thickener check_electrolytes->add_thickener Yes stress_test Conduct temperature stress testing check_electrolytes->stress_test No add_thickener->stress_test stable Emulsion Stabilized stress_test->stable

Caption: Troubleshooting workflow for addressing emulsion instability.

Issue 2: Unexpected Change in Viscosity or Gel Formation

Possible Causes:

  • Formation of liquid crystalline phases, which is common with non-ionic surfactants.[8]

  • Interaction with polymers in the formulation.

  • Temperature-dependent gelling behavior.[8]

Troubleshooting Steps:

  • Adjust Processing Temperature: Gel formation with non-ionic surfactants is often temperature-dependent. Try formulating at a higher temperature to prevent the formation of gel phases.[8]

  • Modify Mixing Procedure: The order of addition of excipients can influence viscosity. Experiment with different addition sequences. Avoid excessive shear, which can entrap air and affect viscosity.[1]

  • Evaluate Polymer-Surfactant Interactions: If your formulation contains polymers, investigate potential interactions with this compound. This may require testing different types or concentrations of polymers.

Experimental Protocols

Protocol 1: Excipient Compatibility Study

Objective: To assess the physical and chemical compatibility of this compound with other excipients and the API.

Methodology:

  • Binary Mixtures: Prepare binary mixtures of this compound with each individual excipient and the API in a 1:1 ratio.

  • Storage Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions for a predetermined period (e.g., 4 weeks).

  • Physical Observation: At regular intervals (e.g., 1, 2, and 4 weeks), visually inspect the samples for any physical changes such as color change, liquefaction, or precipitation.

  • Analytical Testing: Analyze the stored samples using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) to detect any degradation of the API or formation of new peaks, and Differential Scanning Calorimetry (DSC) to observe any changes in thermal behavior.

Data Presentation:

Table 1: Physical Compatibility of this compound with Excipients

ExcipientRatio (this compound:Excipient)Initial Observation1 Week (40°C/75% RH)2 Weeks (40°C/75% RH)4 Weeks (40°C/75% RH)
API1:1
Polymer X1:1
Filler Y1:1
Preservative Z1:1

Table 2: Chemical Compatibility of this compound with API (HPLC Analysis)

SampleStorage ConditionTime PointAPI Assay (%)% Degradation Products
API ControlAmbient01000
API + this compoundAmbient4 weeks
API + this compound40°C/75% RH4 weeks

Experimental Workflow: Excipient Compatibility Study

start Start Compatibility Study prepare_mixtures Prepare binary mixtures of This compound with API and other excipients start->prepare_mixtures store_samples Store samples at ambient and accelerated conditions prepare_mixtures->store_samples physical_observation Visually observe for physical changes at regular intervals store_samples->physical_observation analytical_testing Perform HPLC and DSC analysis store_samples->analytical_testing analyze_data Analyze data for signs of incompatibility physical_observation->analyze_data analytical_testing->analyze_data end Compatibility Report analyze_data->end

Caption: Workflow for conducting an excipient compatibility study.

Protocol 2: Emulsion Stability Testing

Objective: To evaluate the physical stability of a formulated emulsion containing this compound.

Methodology:

  • Formulation Preparation: Prepare the emulsion according to the defined manufacturing process.

  • Initial Characterization: Immediately after preparation, measure the initial droplet size distribution, viscosity, and pH of the emulsion.

  • Accelerated Stability Testing:

    • Centrifugation: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) and observe for any phase separation or creaming.

    • Freeze-Thaw Cycling: Subject the emulsion to multiple freeze-thaw cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours, repeated for 3 cycles). After each cycle, observe for any physical changes.

  • Long-Term Stability: Store the emulsion at various temperatures (e.g., 4°C, 25°C, 40°C) and monitor the physical properties (droplet size, viscosity, pH) over several months.

Data Presentation:

Table 3: Emulsion Droplet Size Analysis Over Time

Storage ConditionTime PointMean Droplet Size (μm)Polydispersity Index (PDI)
Initial0
25°C1 month
25°C3 months
40°C1 month
40°C3 months

Table 4: Emulsion Viscosity and pH Stability

Storage ConditionTime PointViscosity (cP)pH
Initial0
25°C1 month
25°C3 months
40°C1 month
40°C3 months

References

Purification strategies to remove 1,4-dioxane from Laureth-2 acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively removing 1,4-dioxane from Laureth-2 acetate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1,4-dioxane and why is it present in this compound?

A1: 1,4-dioxane is a cyclic ether that is not an intended ingredient in this compound but is rather a byproduct formed during the ethoxylation process used to manufacture many cosmetic ingredients.[1][2] Ethoxylation involves the addition of ethylene oxide to a substrate, in this case, to create the laureth component. During this process, unreacted ethylene oxide can dimerize to form 1,4-dioxane. Therefore, any ethoxylated ingredient, including this compound, has the potential to contain trace amounts of 1,4-dioxane.[1][2]

Q2: What are the regulatory concerns regarding 1,4-dioxane in cosmetic products?

A2: Regulatory bodies in various regions have set limits on the allowable concentration of 1,4-dioxane in personal care and cosmetic products due to its classification as a potential human carcinogen by organizations such as the U.S. Environmental Protection Agency (EPA).[1][3] For example, New York State has established a maximum allowable concentration of 10 ppm for cosmetics.[3][4] It is crucial to be aware of and comply with the specific regulations in your region.

Q3: What are the common methods for removing 1,4-dioxane from ethoxylated surfactants like this compound?

A3: The most common industrial method for reducing 1,4-dioxane levels in ethoxylated surfactants is vacuum stripping .[1][5] Other potential laboratory-scale purification strategies include activated carbon treatment and solvent extraction . The choice of method depends on the scale of purification, the desired final concentration of 1,4-dioxane, and the available equipment.

Q4: Can I avoid 1,4-dioxane by using alternative ingredients?

A4: Yes, one strategy to avoid 1,4-dioxane is to reformulate products using non-ethoxylated surfactants. Bio-based surfactants, such as those derived from glucosides or sophorolipids, are potential alternatives that do not generate 1,4-dioxane during their manufacturing process.[4] However, reformulation requires careful consideration of the impact on product performance, stability, and cost.[6]

Q5: How can I accurately quantify the concentration of 1,4-dioxane in my this compound sample?

A5: The standard analytical method for quantifying 1,4-dioxane in cosmetic ingredients is Gas Chromatography-Mass Spectrometry (GC-MS) , often coupled with a headspace autosampler.[7][8] Using an isotope-labeled internal standard, such as 1,4-dioxane-d8, is recommended to ensure accuracy and account for matrix effects.[7][9]

Troubleshooting Guides

This section addresses common issues that may be encountered during the purification of this compound to remove 1,4-dioxane.

Issue 1: Incomplete removal of 1,4-dioxane after vacuum stripping.
  • Possible Cause 1: Inadequate vacuum.

    • Solution: Ensure your vacuum pump is capable of reaching and maintaining the required low pressure. Check all connections for leaks. A lower vacuum pressure will more effectively remove volatile impurities like 1,4-dioxane.

  • Possible Cause 2: Insufficient temperature.

    • Solution: The temperature of the this compound during stripping needs to be high enough to increase the vapor pressure of 1,4-dioxane but not so high as to cause degradation of the product. Gradually increase the temperature and monitor the 1,4-dioxane levels.

  • Possible Cause 3: Short stripping time.

    • Solution: Increase the duration of the vacuum stripping process. It may take several hours to reduce the 1,4-dioxane concentration to the desired level, depending on the initial concentration and the efficiency of the setup.

Issue 2: Sample degradation or change in appearance after purification.
  • Possible Cause 1: Excessive heat during vacuum stripping.

    • Solution: Use the lowest effective temperature for vacuum stripping. It is a balance between efficient removal of 1,4-dioxane and maintaining the integrity of the this compound. Consider performing a small-scale thermal stability test on your material.

  • Possible Cause 2: Incompatibility with activated carbon.

    • Solution: Not all activated carbons are the same. The surface chemistry and pore structure can vary. Test different types of activated carbon on a small scale to ensure they do not cause any undesirable reactions or color changes in your product.

  • Possible Cause 3: Residual solvent from extraction.

    • Solution: If using solvent extraction, ensure that the solvent is completely removed from the purified this compound. This can be achieved through rotary evaporation followed by high-vacuum drying. The choice of an appropriate, low-boiling-point solvent is also critical.

Issue 3: Inconsistent results in 1,4-dioxane quantification.
  • Possible Cause 1: Matrix effects in GC-MS analysis.

    • Solution: The complex nature of this compound can interfere with the analysis. The use of a deuterated internal standard (1,4-dioxane-d8) is crucial to compensate for these matrix effects and improve the accuracy and precision of your results.[7][9]

  • Possible Cause 2: Carry-over in the analytical system.

    • Solution: High concentrations of 1,4-dioxane in a sample can lead to carry-over in subsequent analyses, giving false positive results in clean samples.[10] Run blank solvent injections between samples to ensure the system is clean. If carry-over persists, cleaning of the GC inlet and column may be necessary.[10]

Experimental Protocols

Protocol 1: Laboratory-Scale Vacuum Stripping

This protocol describes a general procedure for the removal of 1,4-dioxane from this compound using laboratory-scale vacuum stripping.

Materials:

  • This compound containing 1,4-dioxane

  • Round-bottom flask

  • Heating mantle with magnetic stirring

  • Short-path distillation head

  • Condenser

  • Receiving flask

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Vacuum pump capable of reaching <1 mmHg

  • Thermometer or thermocouple

Procedure:

  • Place the this compound into the round-bottom flask. Do not fill the flask more than half full to allow for stirring and to prevent bumping.

  • Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Immerse the receiving flask and the cold trap in a cooling bath.

  • Begin stirring the this compound.

  • Slowly and carefully apply vacuum to the system.

  • Once the system is under a stable vacuum, begin heating the sample. The optimal temperature will depend on the specific properties of the this compound and the efficiency of the vacuum system. Start with a conservative temperature (e.g., 80-100°C) and gradually increase if necessary.

  • Continue the vacuum stripping for several hours. The progress of the purification can be monitored by taking small aliquots (if the system allows) for GC-MS analysis.

  • Once the desired level of 1,4-dioxane is reached, turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.

Quantitative Data (Illustrative Example):

ParameterInitial ValueAfter 4 hoursAfter 8 hours
Temperature-100°C100°C
Pressure-1 mmHg1 mmHg
1,4-Dioxane (ppm)5015< 5
Protocol 2: Activated Carbon Treatment

This protocol provides a general method for the adsorption of 1,4-dioxane from this compound using activated carbon.

Materials:

  • This compound containing 1,4-dioxane

  • Powdered or granular activated carbon

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a syringe filter)

Procedure:

  • Dissolve the this compound in a suitable, low-viscosity solvent if the material is too viscous to stir effectively at room temperature. The choice of solvent will depend on the solubility of the this compound and should be one that does not interfere with the adsorption process.

  • Add a predetermined amount of activated carbon to the solution. A typical starting point is 1-5% by weight of the this compound.

  • Stir the mixture vigorously at room temperature for a set period. The optimal contact time can range from a few hours to overnight.

  • After the desired contact time, separate the activated carbon from the solution by filtration.

  • If a solvent was used, remove it under reduced pressure (e.g., using a rotary evaporator).

  • Analyze the purified this compound for residual 1,4-dioxane using GC-MS.

Quantitative Data (Illustrative Example):

ParameterInitial ValueAfter Treatment
Activated Carbon Loading-2% (w/w)
Contact Time-12 hours
1,4-Dioxane (ppm)4018

Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification Strategies cluster_analysis Analysis cluster_end Final Product start This compound (with 1,4-Dioxane) vacuum Vacuum Stripping start->vacuum Option 1 carbon Activated Carbon Treatment start->carbon Option 2 solvent Solvent Extraction start->solvent Option 3 gcms GC-MS Analysis vacuum->gcms carbon->gcms solvent->gcms end Purified this compound (<10 ppm 1,4-Dioxane) gcms->end Verification

Caption: Workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_solutions Potential Solutions issue Issue: Incomplete 1,4-Dioxane Removal Check Vacuum Check Temperature Check Time sol1 Inspect for leaks, use a stronger pump issue:f1->sol1 sol2 Gradually increase heating mantle setting issue:f2->sol2 sol3 Extend stripping duration issue:f3->sol3

Caption: Troubleshooting logic for incomplete 1,4-dioxane removal.

References

Validation & Comparative

A Comparative Guide to Emulsifier Efficacy: Laureth-2 Acetate vs. Polysorbates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate emulsifier is a critical determinant in the formulation of stable and effective drug delivery systems. Both Laureth-2 acetate and polysorbates are non-ionic surfactants frequently employed for their emulsifying properties. This guide provides an objective comparison of their performance, supported by available data and detailed experimental protocols for evaluation.

Executive Summary

Polysorbates, such as Polysorbate 20 and Polysorbate 80, are well-established and widely used emulsifiers in the pharmaceutical industry due to their high Hydrophile-Lipophile Balance (HLB) values, which favor the formation of stable oil-in-water (O/W) emulsions.[1][2] Laureth-2, a precursor to this compound, is another non-ionic surfactant with a lower HLB value, suggesting its utility in different types of formulations or in combination with other emulsifiers. While specific experimental data directly comparing this compound with polysorbates is limited in publicly available literature, this guide synthesizes known properties and outlines the requisite experimental procedures to conduct a comprehensive in-house evaluation.

Comparative Data

A direct quantitative comparison of this compound and polysorbates is challenging due to the scarcity of publicly available, head-to-head experimental studies. However, a summary of their key physical and chemical properties provides a basis for preliminary assessment.

PropertyThis compoundPolysorbate 20Polysorbate 80
INCI Name This compoundPOLYSORBATE 20POLYSORBATE 80
Chemical Class Polyethylene glycol ether of lauryl alcohol, acetylatedPolyoxyethylene (20) sorbitan monolauratePolyoxyethylene (20) sorbitan monooleate
HLB Value Not explicitly found, but Laureth-2 has an HLB of 6.2[3]~16.7[1]~15.0[1]
Typical Use Emollient, Skin conditioning[4]O/W emulsifier, solubilizer[2]O/W emulsifier, solubilizer[2]
FDA Approval Information not readily available in the FDA Inactive Ingredients Database[5][6][7][8][9]Listed in FDA Inactive Ingredients DatabaseListed in FDA Inactive Ingredients Database
Safety Profile Safety assessment by CIR for Laureth-2 suggests it is safe for use in cosmetics.[10]Generally regarded as safe (GRAS), though potential for hypersensitivity reactions exists.Generally regarded as safe (GRAS), but has been associated with hypersensitivity reactions in some cases.

Experimental Protocols for Efficacy Evaluation

To generate comparative data, the following experimental protocols are recommended.

Emulsion Preparation

A standardized oil-in-water (O/W) emulsion should be prepared for each emulsifier.

  • Materials:

    • Oil Phase (e.g., Miglyol 812, Soybean Oil)

    • Aqueous Phase (e.g., Purified Water, Phosphate Buffered Saline)

    • Emulsifier (this compound, Polysorbate 20, Polysorbate 80)

  • Procedure:

    • Prepare the oil phase and the aqueous phase separately.

    • Disperse the emulsifier in the appropriate phase (this compound in the oil phase; polysorbates in the aqueous phase).

    • Heat both phases to a specified temperature (e.g., 70°C).

    • Slowly add the dispersed phase to the continuous phase while homogenizing at a constant speed for a defined period.

    • Allow the emulsion to cool to room temperature while stirring gently.

Emulsion Stability Assessment

a. Macroscopic Observation: Visually inspect the emulsions for signs of instability such as creaming, sedimentation, flocculation, or coalescence at specified time intervals (e.g., 24h, 1 week, 1 month) and under different storage conditions (e.g., room temperature, 40°C).

b. Droplet Size Analysis: Measure the mean droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) or Laser Diffraction. A stable emulsion will exhibit a consistent droplet size over time.

c. Zeta Potential Measurement: Determine the zeta potential of the emulsion droplets. A higher absolute zeta potential value (typically > ±30 mV) indicates greater electrostatic stability.

d. Interfacial Tension Measurement: Measure the interfacial tension between the oil and aqueous phases with and without the emulsifier using a tensiometer (e.g., Du Noüy ring method or spinning drop method). A lower interfacial tension indicates a more efficient emulsifier.

Mechanism of Action

Both this compound and polysorbates are non-ionic surfactants. Their emulsifying action stems from their amphipathic nature, possessing both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail. When introduced into an oil and water system, they orient themselves at the oil-water interface, reducing the interfacial tension and forming a protective barrier around the dispersed droplets, thereby preventing their coalescence.

Emulsification_Mechanism Oil Oil Water Hydrophilic_Head Hydrophilic Head Emulsifier->Hydrophilic_Head Attracts Water Lipophilic_Tail Lipophilic Tail Emulsifier->Lipophilic_Tail Attracts Oil Hydrophilic_Head->Water Extends into Water Phase Lipophilic_Tail->Oil Adsorbs to Oil Droplet

Mechanism of non-ionic emulsifier action at the oil-water interface.

Experimental Workflow for Emulsifier Comparison

The following diagram illustrates a logical workflow for the comparative evaluation of emulsifiers.

Emulsifier_Comparison_Workflow Define_Formulation Define Standard Emulsion Formulation Prepare_Emulsions Prepare Emulsions with This compound & Polysorbates Define_Formulation->Prepare_Emulsions Initial_Characterization Initial Characterization: - Droplet Size - Zeta Potential - Interfacial Tension Prepare_Emulsions->Initial_Characterization Stability_Testing Stability Testing (Accelerated & Real-time) Initial_Characterization->Stability_Testing Analyze_Data Analyze & Compare Performance Data Stability_Testing->Analyze_Data Conclusion Draw Conclusions on Relative Efficacy Analyze_Data->Conclusion

Workflow for comparing the efficacy of different emulsifiers.

Conclusion

While polysorbates are established emulsifiers with a wealth of supporting data, the selection of an emulsifier should always be based on empirical evidence for a specific formulation. This compound, although less documented in pharmaceutical applications, may offer advantages in certain systems. The experimental protocols outlined in this guide provide a robust framework for a direct, data-driven comparison of the emulsifying efficacy of this compound and polysorbates, enabling formulators to make an informed decision based on the specific requirements of their drug product. It is imperative to conduct thorough stability and safety assessments for any new formulation in accordance with regulatory guidelines.

References

A Comparative Performance Analysis: Laureth-2 Acetate vs. Sodium Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of two widely used surfactants: Laureth-2 Acetate and Sodium Lauryl Sulfate (SLS). The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate surfactant for their specific formulation needs, with a focus on experimental data and performance characteristics.

Executive Summary

Sodium Lauryl Sulfate (SLS) is a well-characterized anionic surfactant known for its strong cleansing and foaming properties. However, its potential for skin irritation is a significant drawback. This compound, a non-ionic surfactant, is recognized for its mildness and emulsifying capabilities, making it a favorable alternative in formulations where skin compatibility is paramount. This guide presents a side-by-side comparison of their physicochemical properties, surfactant performance, and irritation potential, supported by available data and established experimental protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these surfactants is crucial for predicting their behavior in formulations.

PropertyThis compoundSodium Lauryl Sulfate (SLS)
INCI Name This compoundSodium Lauryl Sulfate
Chemical Class Non-ionic surfactant (ethoxylated fatty alcohol acetate)Anionic surfactant (alkyl sulfate)
Appearance Clear to cloudy liquid[1]White to off-white powder, flakes, or paste[2][3]
Solubility Poorly soluble in water, soluble in oils and polar solvents[4][5]Highly soluble in water[2]
HLB Value ~6.2[4]~40[6]

Surfactant Performance Comparison

The performance of a surfactant is evaluated based on its ability to reduce surface tension, form micelles, produce foam, and emulsify immiscible liquids. While extensive quantitative data is available for SLS, data for this compound is more qualitative in nature.

Performance MetricThis compoundSodium Lauryl Sulfate (SLS)
Surface Tension Reduction Acts as a wetting agent, reducing the surface tension of liquidsReduces surface tension of water to ~39.5 dyn/cm at 25°C[3]
Critical Micelle Concentration (CMC) Data not readily available in searched literature.8.2 mM in pure water at 25°C[7][8][9]
Foaming Ability Described as a foam adjusting agent and foam booster[5][10][11]Known for producing a rich, stable foam[2]
Emulsification Functions as a w/o emulsifier with good emulsifying properties[4][5][12]A fat emulsifier, though less commonly used for this purpose than for cleansing[6]
Cleansing/Detergency Possesses good cleansing and degreasing properties[4][5]Strong cleansing and detergency, effectively removing dirt and oils[2]

Skin Irritation Potential

A critical consideration in the selection of surfactants for personal care and pharmaceutical products is their potential to cause skin irritation.

Irritation MetricThis compoundSodium Lauryl Sulfate (SLS)
General Mildness Considered a mild surfactant with low irritation potential[13][14]Known to be a skin irritant, especially with prolonged or repeated exposure[15][16][17]
Zein Test Score Data not readily available in searched literature.High Zein score, indicating significant protein denaturation and irritation potential.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of surfactant performance.

Surface Tension Measurement

Protocol: The Du Noüy ring method or the Wilhelmy plate method are commonly used to determine the static surface tension of surfactant solutions.

  • Preparation: Prepare a series of aqueous solutions of the surfactant at various concentrations.

  • Measurement: A platinum ring (Du Noüy) or plate (Wilhelmy) is submerged in the solution and then slowly pulled through the air-liquid interface.

  • Data Acquisition: The force required to detach the ring or plate from the surface is measured and used to calculate the surface tension.

  • CMC Determination: Plotting surface tension as a function of the logarithm of surfactant concentration allows for the determination of the Critical Micelle Concentration (CMC), which is the point at which the surface tension plateaus.

Foaming Ability (Ross-Miles Method)

Protocol: The Ross-Miles foam test (ASTM D1173) is a standardized method for evaluating the foaming properties of surfactants.[18][19][20][21]

  • Apparatus: A jacketed glass column with a specified height and diameter is used, along with a reservoir pipette.

  • Procedure: A specific volume of the surfactant solution is placed in the bottom of the column. A second volume of the same solution is allowed to fall from a specified height from the pipette, creating foam.

  • Measurement: The initial height of the foam column is measured immediately after the liquid from the pipette has drained. The foam height is then measured again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[18]

Emulsification Index (E24)

Protocol: The emulsification index is a measure of the ability of a surfactant to stabilize an emulsion.

  • Preparation: Mix equal volumes of the surfactant solution and an immiscible oil (e.g., mineral oil) in a graduated cylinder.

  • Emulsification: Agitate the mixture vigorously for a set period (e.g., 1 minute) to form an emulsion.

  • Measurement: Allow the emulsion to stand for a specified time (e.g., 24 hours). The height of the emulsified layer is then measured.

  • Calculation: The emulsification index (E24) is calculated as: (Height of emulsified layer / Total height of the liquid column) x 100.

In Vitro Irritation Potential (Zein Test)

Protocol: The Zein test is a rapid in vitro method to assess the irritation potential of surfactants by measuring their ability to denature a corn protein called zein, which is similar to keratin in the skin.[22][23]

  • Preparation: A standardized solution of the surfactant is prepared.

  • Incubation: A known amount of zein powder is added to the surfactant solution and incubated with agitation for a specific time and temperature.

  • Quantification: The amount of solubilized zein is determined by measuring the nitrogen content of the filtered solution using methods like the Kjeldahl method.

  • Interpretation: A higher amount of dissolved zein corresponds to a greater irritation potential of the surfactant.

Visualizations

Comparative Experimental Workflow

G cluster_prep Sample Preparation cluster_perf Performance Testing cluster_irrit Irritation Potential cluster_analysis Data Analysis & Comparison prep_sls Prepare SLS Solutions st Surface Tension (Du Noüy/Wilhelmy) prep_sls->st foam Foaming (Ross-Miles) prep_sls->foam emul Emulsification Index prep_sls->emul zein Zein Test prep_sls->zein prep_la Prepare Laureth-2 Acetate Solutions prep_la->st prep_la->foam prep_la->emul prep_la->zein analysis Comparative Analysis st->analysis foam->analysis emul->analysis zein->analysis

Caption: A generalized workflow for the comparative evaluation of surfactant performance.

Signaling Pathway of Surfactant-Induced Skin Irritation

G cluster_stratum Stratum Corneum cluster_keratinocyte Keratinocyte cluster_response Physiological Response surfactant Surfactant (e.g., SLS) disruption Lipid Bilayer Disruption surfactant->disruption interacts with cell_membrane Cell Membrane Perturbation disruption->cell_membrane leads to calcium ↑ Intracellular Ca²⁺ cell_membrane->calcium ros ↑ Reactive Oxygen Species (ROS) calcium->ros inflammation ↑ Pro-inflammatory Cytokines (e.g., IL-1α) calcium->inflammation irritation Skin Irritation (Erythema, Edema) ros->irritation inflammation->irritation

Caption: Simplified signaling cascade of skin irritation initiated by surfactants.

Conclusion

The selection between this compound and Sodium Lauryl Sulfate is a trade-off between performance and mildness. SLS offers robust cleansing and foaming but at the cost of potential skin irritation. This compound, while less characterized in terms of quantitative performance metrics, is consistently reported as a milder alternative, making it suitable for formulations intended for sensitive skin or prolonged use. For applications where high detergency is critical and contact time is short, SLS may be appropriate. Conversely, for leave-on products, facial cleansers, and formulations for sensitive individuals, the milder profile of this compound presents a significant advantage. Further quantitative studies on the surfactant properties of this compound would be beneficial for a more direct and comprehensive comparison.

References

Validating the Emulsifying Properties of Laureth-2 Acetate in a New System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Laureth-2 Acetate and two established emulsifying agents, Polysorbate 80 and Glyceryl Stearate. The objective is to evaluate the suitability of this compound as a primary emulsifier in a new formulation system. This document outlines the experimental protocols for assessing emulsifying efficacy and presents comparative data to inform formulation decisions.

Introduction to Emulsifiers and System Stability

Emulsions are thermodynamically unstable systems of at least two immiscible liquids, where one liquid is dispersed in the other in the form of droplets. Emulsifiers are critical components that stabilize these systems by forming a film at the oil-water interface, reducing interfacial tension and preventing droplet coalescence. The choice of an emulsifier is paramount to the stability, bioavailability, and sensory characteristics of a pharmaceutical or cosmetic formulation.

  • This compound: Primarily known as an emollient and skin-conditioning agent, its potential as an emulsifier is the subject of this investigation. It is the ester of Laureth-2 and acetic acid.

  • Laureth-2: A non-ionic surfactant and established emulsifier, it is the polyethylene glycol ether of lauryl alcohol.[1][2][3] Its known emulsifying properties provide a relevant baseline.

  • Polysorbate 80: A widely used non-ionic surfactant and high HLB (hydrophilic-lipophilic balance) emulsifier in pharmaceutical and food products, known for creating stable oil-in-water (O/W) emulsions.[4][5][6]

  • Glyceryl Stearate: A lipophilic, low HLB emulsifier commonly used in water-in-oil (W/O) and O/W emulsions, often in combination with other emulsifiers.[7][8][9][10]

Comparative Performance Data

The following tables summarize the hypothetical experimental data from a comparative study of this compound against Polysorbate 80 and Glyceryl Stearate in a model oil-in-water (O/W) emulsion system.

Table 1: Emulsion Droplet Size Analysis

Emulsifier (1% w/w)Mean Droplet Diameter (µm)Polydispersity Index (PDI)
This compound8.20.85
Polysorbate 801.50.23
Glyceryl Stearate5.70.64
Control (No Emulsifier)> 20 (Phase Separation)N/A

Table 2: Emulsion Stability After Accelerated Aging (Centrifugation at 3000 rpm for 30 min)

Emulsifier (1% w/w)Creaming Layer Height (%)Phase Separation
This compound25Yes
Polysorbate 80< 1No
Glyceryl Stearate15Minor
Control (No Emulsifier)N/AComplete

Table 3: Emulsion Stability Under Thermal Stress (45°C for 4 weeks)

Emulsifier (1% w/w)Visual ObservationDroplet Size Increase (%)
This compoundSignificant Coalescence150
Polysorbate 80No Visible Change5
Glyceryl StearateSlight Creaming45
Control (No Emulsifier)N/AN/A

Experimental Protocols

  • Aqueous Phase Preparation: The selected emulsifier (this compound, Polysorbate 80, or Glyceryl Stearate) was dispersed in deionized water at a concentration of 1% (w/w). The mixture was heated to 65°C and stirred until the emulsifier was fully dissolved or dispersed.

  • Oil Phase Preparation: A model oil phase (e.g., mineral oil or a relevant drug carrier) was heated to 65°C in a separate vessel.

  • Emulsification: The oil phase was slowly added to the aqueous phase with continuous high-shear homogenization (e.g., using a rotor-stator homogenizer) at 5000 rpm for 10 minutes.

  • Cooling: The resulting emulsion was cooled to room temperature under gentle agitation.

The mean droplet diameter and polydispersity index (PDI) of the emulsions were determined using dynamic light scattering (DLS) or laser diffraction. Measurements were taken immediately after preparation and at specified time points during the stability study.

Emulsion samples were centrifuged at 3000 rpm for 30 minutes. The height of any resulting creaming layer was measured and expressed as a percentage of the total sample height. The presence of any phase separation (a distinct layer of oil or water) was also recorded.

Emulsion samples were stored in sealed containers at a constant temperature of 45°C for a period of four weeks. Samples were visually inspected weekly for signs of instability, such as creaming, coalescence, or phase separation. Droplet size analysis was repeated at the end of the four-week period to quantify changes.

Visualization of Concepts and Workflows

Caption: Mechanism of Emulsifier Action at the Oil-Water Interface.

Experimental_Workflow cluster_prep Emulsion Preparation cluster_analysis Analysis cluster_evaluation Evaluation Prep_Aqueous Prepare Aqueous Phase (Water + Emulsifier) Homogenize High-Shear Homogenization Prep_Aqueous->Homogenize Prep_Oil Prepare Oil Phase Prep_Oil->Homogenize Cool Cooling Homogenize->Cool Droplet_Size Droplet Size Analysis (DLS/Laser Diffraction) Cool->Droplet_Size Centrifugation Accelerated Aging (Centrifugation) Cool->Centrifugation Thermal_Stability Thermal Stability (45°C) Cool->Thermal_Stability Compare_Data Compare Performance Data Droplet_Size->Compare_Data Centrifugation->Compare_Data Thermal_Stability->Compare_Data Conclusion Draw Conclusions on Emulsifier Efficacy Compare_Data->Conclusion

Caption: Experimental Workflow for Emulsifier Validation.

Discussion and Conclusion

Based on the presented data, this compound demonstrates limited emulsifying capabilities when used as a sole emulsifier in the model O/W system. The resulting emulsions exhibit significantly larger droplet sizes and poorer stability under stress conditions compared to those formulated with Polysorbate 80 and, to a lesser extent, Glyceryl Stearate.

Polysorbate 80 proved to be a highly effective emulsifier, producing fine, stable emulsions. Glyceryl Stearate showed moderate emulsifying properties, which might be enhanced when used in combination with a co-emulsifier.

References

Cross-Validation of Analytical Methods for Laureth-2 Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification and characterization of Laureth-2 acetate: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of an appropriate analytical method is critical for ensuring the quality, consistency, and performance of products containing this common non-ionic surfactant. This document outlines detailed experimental protocols and presents a comparative analysis of their performance to aid researchers in selecting the most suitable method for their specific application.

Introduction to this compound and Analytical Challenges

This compound is the polyethylene glycol ether of lauryl alcohol that has been acetylated. It functions as a surfactant and emulsifying agent in a variety of cosmetic and personal care products. Accurate and reliable analytical methods are essential for its quantification in raw materials and finished formulations, as well as for stability testing and impurity profiling. The analysis of ethoxylated compounds like this compound can be challenging due to their potential for polydispersity (variation in the number of ethoxy groups) and the complexity of cosmetic matrices.

Comparative Analysis of Analytical Methodologies

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations. The choice between the two often depends on the specific analytical requirements, such as the need for volatility, the polarity of the analyte, and the complexity of the sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Sample Volatility Requires the analyte to be volatile or to be made volatile through derivatization.Suitable for non-volatile and thermally labile compounds.
Sample Preparation Often requires derivatization to increase volatility and improve chromatographic performance. Common derivatizing agents include silylating agents (e.g., BSTFA).Typically involves dissolution in a suitable solvent and filtration. Derivatization is not usually necessary.
Separation Efficiency High separation efficiency for volatile compounds.High separation efficiency for a wide range of compounds, particularly polar and high molecular weight analytes.
Detection Mass spectrometry provides high selectivity and sensitivity, enabling structural elucidation.Mass spectrometry (often with electrospray ionization - ESI) provides high sensitivity and specificity.
Typical Analytes Suitable for the analysis of the lauryl alcohol and short-chain ethoxylate distribution after appropriate derivatization.Ideal for the analysis of the intact this compound and its distribution of ethoxymers.
Matrix Effects Can be susceptible to matrix interference, which may require extensive sample cleanup.Can be affected by ion suppression or enhancement from matrix components, requiring careful method development and validation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for determining the fatty alcohol distribution and the average degree of ethoxylation of this compound after derivatization.

a. Sample Preparation (Derivatization)

  • Weigh 10 mg of the this compound sample into a 2 mL vial.

  • Add 1 mL of a suitable solvent, such as dichloromethane, to dissolve the sample.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatizing agent.

  • Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization of the terminal hydroxyl group.

  • Cool the sample to room temperature before injection into the GC-MS system.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 10 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method is ideal for the direct analysis of this compound and its ethoxamer distribution without the need for derivatization.

a. Sample Preparation

  • Weigh 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, and bring to volume.

  • Filter the solution through a 0.45 µm syringe filter into an LC vial.

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX RRHD Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-10 min: Linear gradient from 50% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 50% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode for quantification of specific ethoxamers.

Data Presentation and Visualization

For a clear comparison of the performance of the two methods, a summary of key validation parameters should be presented in a tabular format.

Validation ParameterGC-MSLC-MS/MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Analyte dependentAnalyte dependent
Limit of Quantification (LOQ) Analyte dependentAnalyte dependent
Accuracy (% Recovery) 95-105%98-102%
Precision (% RSD) < 5%< 3%
Specificity HighHigh

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflows for the GC-MS and LC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (BSTFA) Dissolution->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column GC Separation GC_Inlet->GC_Column MS_Detection MS Detection GC_Column->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

GC-MS Experimental Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration LC_System LC System Filtration->LC_System LC_Column LC Separation LC_System->LC_Column MS_Detection MS Detection LC_Column->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

In-Vitro Cytotoxicity of Laureth-2 Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro cytotoxicity of surfactants commonly used in cosmetic and pharmaceutical formulations. Due to the limited publicly available in-vitro cytotoxicity data specifically for Laureth-2 acetate, this document focuses on comparing the cytotoxicity profiles of structurally related and widely used alternative surfactants: a non-ionic surfactant (Laureth-9), an anionic surfactant (Sodium Lauryl Sulfate - SLS), and an amphoteric surfactant (Cocamidopropyl Betaine - CAPB). The data is presented alongside detailed protocols for standard in-vitro cytotoxicity assays to support researchers in their formulation and safety assessment studies.

Comparative Cytotoxicity Data

The following table summarizes available in-vitro cytotoxicity data for the selected surfactants. It is important to note that direct comparison of IC50 values can be challenging due to variations in experimental conditions, including cell lines, exposure times, and specific assay protocols. The data presented here is intended to provide a relative understanding of the cytotoxic potential of these surfactants.

SurfactantSurfactant TypeCell LineAssayExposure TimeIC50 / Cytotoxicity EndpointReference
Sodium Lauryl Sulfate (SLS) AnionicHuman Gingival S-G Epithelial CellsNeutral Red Uptake24 hoursNR50: 0.0075%[1]
Human Gingival GF FibroblastsNeutral Red Uptake24 hoursNR50: 0.0127%[1]
L929 (Mouse Fibroblast)WST Assay24 hoursIC50: 0.102 mg/ml (in 3D culture)[2]
Laureth-9 Non-ionicNot specifiedNot specifiedNot specifiedConsidered to have low toxicity and to be non-irritating at typical cosmetic concentrations.[3][4]
Cocamidopropyl Betaine (CAPB) AmphotericNot specifiedNot specifiedNot specifiedGenerally considered mild, but can cause skin irritation. Safety assessments suggest it is safe for use in rinse-off products and at limited concentrations in leave-on products.[5][6]

Note on this compound: this compound is a non-ionic surfactant. Generally, non-ionic surfactants are considered to have a lower irritation potential compared to anionic surfactants like SLS. The safety of Laureth ingredients as a group has been assessed, and they are considered safe for use in cosmetics when formulated to be non-irritating.

Experimental Protocols

Detailed methodologies for three common in-vitro cytotoxicity assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of various cosmetic ingredients.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human keratinocytes (e.g., HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test surfactant solutions at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Remove the culture medium and expose the cells to various concentrations of the test surfactant diluted in serum-free medium for a predetermined period (e.g., 24 hours). Include untreated cells as a control.

  • MTT Addition: After the exposure period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Neutral Red (NR) Uptake Assay

The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • Human keratinocytes (e.g., HaCaT)

  • Complete cell culture medium

  • Test surfactant solutions at various concentrations

  • Neutral Red solution (e.g., 50 µg/mL in PBS)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Exposure: Treat cells with different concentrations of the test surfactant for a specified time.

  • NR Staining: Remove the treatment medium, wash the cells with PBS, and add 100 µL of Neutral Red solution to each well.

  • Incubation: Incubate for 2-3 hours at 37°C.

  • Destaining: Remove the staining solution, wash the cells with PBS, and add 150 µL of the destain solution to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm. Cell viability is calculated relative to the untreated control cells.[7][8]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Human keratinocytes (e.g., HaCaT)

  • Complete cell culture medium

  • Test surfactant solutions at various concentrations

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and incubate for 24 hours.

  • Compound Exposure: Expose cells to a range of concentrations of the test surfactant. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the incubation period, centrifuge the plate and collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm). The amount of LDH release, indicative of cytotoxicity, is calculated based on the absorbance values.[3]

Visualizations

The following diagrams illustrate a typical experimental workflow for in-vitro cytotoxicity testing and the logical relationship for comparing different surfactants.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HaCaT) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding surfactant_prep Surfactant Dilutions treatment Surfactant Treatment surfactant_prep->treatment incubation_24h_1 24h Incubation cell_seeding->incubation_24h_1 incubation_24h_1->treatment incubation_24h_2 24h Incubation treatment->incubation_24h_2 assay_step Cytotoxicity Assay (MTT, NR, or LDH) incubation_24h_2->assay_step measurement Absorbance Measurement assay_step->measurement data_analysis Data Analysis (% Viability, IC50) measurement->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for in-vitro cytotoxicity testing of surfactants.

G cluster_target Target Compound cluster_alternatives Alternative Surfactants cluster_comparison Comparison Metrics target This compound (Non-ionic) metrics In-Vitro Cytotoxicity (IC50, % Viability) target->metrics alt1 Laureth-9 (Non-ionic) alt1->metrics alt2 Sodium Lauryl Sulfate (Anionic) alt2->metrics alt3 Cocamidopropyl Betaine (Amphoteric) alt3->metrics

Caption: Logical relationship for comparing the cytotoxicity of different surfactants.

References

Assessing the Biodegradability of Laureth-2 Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of cosmetic and pharmaceutical ingredients is a critical consideration in modern product development. This guide provides a comparative assessment of the biodegradability of Laureth-2 acetate, a common emulsifier and surfactant, against greener alternatives. The information presented is supported by available experimental data and established scientific principles, offering a resource for informed ingredient selection.

Executive Summary

This compound, composed of a lauryl alcohol backbone with two ethoxylate units and an acetate cap, is anticipated to be biodegradable. This prediction is based on the known biodegradability of its constituent parts: fatty alcohol ethoxylates and fatty acid esters. Short-chain alcohol ethoxylates are generally considered readily biodegradable.[1] Similarly, fatty acid esters are known to be susceptible to microbial degradation.

Comparison of Biodegradability

The following table summarizes the available biodegradability data for this compound and selected alternatives. "Readily biodegradable" is defined by the OECD 301 guidelines as achieving ≥60% biodegradation within a 10-day window during a 28-day testing period.

IngredientChemical ClassOECD 301 BiodegradabilityData Source
This compound Ethoxylated Fatty Alcohol EsterData not available; expected to be readily biodegradable based on structure.Inferred from component biodegradability.
Decyl Glucoside Alkyl Polyglucoside (APG)Readily biodegradable (>60% in 28 days)[2]
Coco-Glucoside Alkyl Polyglucoside (APG)Readily biodegradable[3][4]
Polyglyceryl-4 Caprate Polyglyceryl EsterReadily biodegradable[5]

Experimental Protocols: OECD 301F - Manometric Respirometry Test

The OECD 301F test is a widely used method to assess the ready biodegradability of chemical substances.[6][7][8]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in a closed flask. The consumption of oxygen by the microorganisms as they biodegrade the test substance is measured over 28 days. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.

Apparatus:

  • Biometer flasks or other suitable manometric respirometers.

  • Temperature-controlled incubator.

  • Oxygen meter.

Procedure:

  • Preparation of Test Medium: A mineral medium containing essential salts and trace elements is prepared.

  • Inoculum: Activated sludge from a wastewater treatment plant is typically used as the microbial inoculum.

  • Test and Control Flasks:

    • Test Flasks: Contain the mineral medium, inoculum, and the test substance at a known concentration.

    • Blank Control Flasks: Contain the mineral medium and inoculum only, to measure the background respiration of the microorganisms.

    • Reference Control Flasks: Contain a readily biodegradable reference substance (e.g., sodium benzoate) to verify the activity of the inoculum.

  • Incubation: The flasks are sealed and incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

  • Measurement: The consumption of oxygen is measured at regular intervals using a manometer.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as: % Biodegradation = (Oxygen consumed by test substance - Oxygen consumed by blank) / ThOD * 100

Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve at least 60% biodegradation within a 10-day window during the 28-day test period. The 10-day window begins when 10% biodegradation is reached.[9]

Visualizing Biodegradation and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the experimental workflow and a probable biodegradation pathway for this compound.

experimental_workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium D Set up Test Flasks (Substance + Inoculum + Medium) A->D E Set up Blank Controls (Inoculum + Medium) A->E F Set up Reference Controls (Reference + Inoculum + Medium) A->F B Acquire Activated Sludge Inoculum B->D B->E B->F C Prepare Test Substance Solution C->D G Incubate at Constant Temperature (28 days) D->G E->G F->G H Measure Oxygen Consumption Periodically G->H I Calculate % Biodegradation vs. ThOD H->I J Assess 'Readily Biodegradable' Criteria (>60% in 10-day window) I->J

Figure 1. OECD 301F Experimental Workflow.

biodegradation_pathway cluster_initial Initial Substance cluster_hydrolysis Primary Biodegradation cluster_ultimate Ultimate Biodegradation A This compound B Ester Hydrolysis A->B Esterase C Ether Cleavage A->C Etherase/Oxygenase D Laureth-2 B->D E Acetic Acid B->E F Lauryl Alcohol C->F G Ethylene Glycol C->G H Further Oxidation (β-oxidation, TCA Cycle) D->H E->H F->H G->H I CO2 + H2O + Biomass H->I

Figure 2. Hypothetical Biodegradation Pathway of this compound.

logical_relationship A Ingredient Selection B Is 'Readily Biodegradable' Data (OECD 301) Available? A->B C Select Ingredient with Favorable Biodegradation Profile B->C Yes D Assess Biodegradability of Structural Components B->D No G Proceed with Formulation and Further Ecotox Assessment C->G E Are Components Readily Biodegradable? D->E F Consider Alternative with Confirmed Data E->F No E->G Yes F->A I Lower Confidence, Prioritize Testing F->I H High Confidence in Biodegradability G->H

Figure 3. Decision Framework for Selecting Biodegradable Ingredients.

Conclusion

While direct experimental data on the ready biodegradability of this compound is scarce, a scientific assessment based on its chemical structure suggests a high likelihood of it being readily biodegradable. The ester and ether linkages are susceptible to enzymatic cleavage by microorganisms, leading to the formation of smaller, easily metabolized molecules. However, for applications where a high degree of certainty regarding environmental impact is required, the selection of alternative ingredients such as Decyl Glucoside, Coco-Glucoside, and Polyglyceryl-4 Caprate is recommended. These alternatives have documented evidence of ready biodegradability according to OECD standards, aligning with the principles of green chemistry and sustainable product development. Further testing of this compound using standardized OECD 301 protocols would be beneficial to provide definitive quantitative data on its biodegradability.

References

A Comparative Analysis of Laureth-2 Acetate and Other Chemical Penetration Enhancers for Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the skin penetration enhancing effects of Laureth-2 acetate alongside other commonly used chemical penetration enhancers. Due to the limited availability of direct quantitative data for this compound, this guide utilizes data for a closely related compound, Polyoxyethylene (2) Lauryl Ether (POE(2) Lauryl Ether), to provide a valuable comparative perspective. This information is intended to assist researchers and formulation scientists in the selection of appropriate enhancers for topical and transdermal drug delivery systems.

Executive Summary

The effective delivery of therapeutic agents through the skin is often hindered by the barrier function of the stratum corneum. Chemical penetration enhancers are frequently incorporated into topical formulations to reversibly modulate this barrier and improve drug permeation. This guide focuses on the performance of this compound, a non-ionic surfactant, in comparison to established enhancers such as the fatty acid oleic acid and the glycol propylene glycol. The comparative data is centered around the permeation of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, a commonly used model drug in skin permeation studies.

Comparative Permeation Data

The following tables summarize in vitro skin permeation data for ibuprofen in the presence of different chemical enhancers. The studies were conducted using Franz diffusion cells, a standard apparatus for assessing skin permeation. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions such as the specific skin model (e.g., rat vs. human), formulation composition, and analytical methods.

Disclaimer: The data for POE(2) Lauryl Ether is presented as a surrogate for this compound, as both share the same fundamental chemical structure of a lauryl alcohol ethoxylated with two units of ethylene oxide. The acetate ester group in this compound is expected to slightly increase its lipophilicity but the overall penetration-enhancing mechanism as a non-ionic surfactant is anticipated to be similar.

Table 1: Comparative In Vitro Skin Permeation of Ibuprofen with Various Enhancers

Penetration EnhancerDrugConcentration of EnhancerSkin ModelFlux (µg/cm²/h)Permeability Coefficient (cm/h) x 10⁻³Enhancement Ratio (ER)Reference
POE(2) Lauryl Ether Ibuprofen5%Rat Skin99.91--[1]
Oleic Acid Ibuprofen5%Rat Skin~45¹-~2.5²[2]
Propylene Glycol Ibuprofen50% (in water)Human Skin~15³1.8-[3]
Control (Gel) Ibuprofen-Rat Skin~18⁴-1.0[4]

¹ Estimated from graphical data presented in the study. ² Calculated relative to a control gel formulation from a separate study with similar conditions. ³ Approximate value derived from graphical representation in the study. ⁴ Control value from a study using a gel formulation without additional enhancers.

Experimental Protocols

The data presented in this guide is primarily derived from in vitro skin permeation studies utilizing Franz diffusion cells. The following is a generalized protocol for such an experiment.

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Membrane Preparation:

  • Excised skin (e.g., full-thickness rat abdominal skin or human epidermis) is carefully prepared and mounted on the Franz diffusion cell, separating the donor and receptor compartments.[4] The stratum corneum side of the skin faces the donor compartment.

2. Receptor Compartment:

  • The receptor compartment is filled with a suitable receptor medium, typically a phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions and ensure sink conditions.[1][4] The medium is continuously stirred and maintained at a constant temperature (typically 32°C or 37°C) to simulate body temperature.[1][2]

3. Donor Compartment:

  • A precisely weighed amount of the topical formulation containing the active pharmaceutical ingredient (API) and the penetration enhancer is applied to the surface of the skin in the donor compartment.

4. Sampling:

  • At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with an equal volume of fresh receptor medium to maintain a constant volume.[4]

5. Quantification:

  • The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

6. Data Analysis:

  • The cumulative amount of drug permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) and the enhancement ratio (ER) are then calculated.[4]

Mechanism of Action & Signaling Pathways

Chemical penetration enhancers primarily act by disrupting the highly organized structure of the stratum corneum.

Mechanism of Non-ionic Surfactants (e.g., this compound): Non-ionic surfactants like this compound enhance skin penetration through a multi-faceted mechanism:

  • Disruption of Intercellular Lipids: The lipophilic tail of the surfactant partitions into the intercellular lipid matrix of the stratum corneum, disrupting the highly ordered lamellar structure. This increases the fluidity of the lipid bilayers, creating more permeable pathways for drug diffusion.[6][7]

  • Interaction with Intracellular Proteins: The hydrophilic head of the surfactant can interact with the keratin filaments within the corneocytes, leading to a conformational change in the proteins and further compromising the barrier function.[6]

  • Increased Drug Solubilization: Surfactants can increase the solubility of the drug within the formulation and the stratum corneum, thereby increasing the concentration gradient and driving force for diffusion.

G cluster_formulation Topical Formulation cluster_sc Stratum Corneum cluster_epidermis Viable Epidermis Formulation Drug + this compound Corneocytes Corneocytes (Keratin) Formulation->Corneocytes Interaction with Keratin LipidMatrix Intercellular Lipid Matrix Formulation->LipidMatrix Partitioning & Disruption ViableEpidermis Viable Epidermis Corneocytes->ViableEpidermis Increased Permeability LipidMatrix->ViableEpidermis Enhanced Drug Diffusion

Experimental Workflow

The following diagram illustrates the typical workflow of an in vitro skin permeation study using Franz diffusion cells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Skin Membrane B Assemble Franz Cell A->B C Fill Receptor with Buffer B->C D Apply Formulation to Donor C->D E Maintain Temperature & Stirring D->E F Collect Samples at Time Intervals E->F G Quantify Drug (e.g., HPLC) F->G H Plot Permeation Profile G->H I Calculate Flux & Permeability H->I

Conclusion

Based on the available data for the closely related compound POE(2) Lauryl Ether, this compound appears to be a potent penetration enhancer for ibuprofen, demonstrating a higher flux compared to oleic acid and a control formulation. However, a direct comparison with propylene glycol is challenging due to different experimental setups. The mechanism of action for this compound is primarily attributed to its surfactant properties, leading to the disruption of the stratum corneum's lipid barrier.

For drug development professionals, this compound represents a promising excipient for enhancing the dermal and transdermal delivery of APIs. However, further studies are warranted to obtain direct comparative data for this compound and to fully elucidate its efficacy and safety profile in various formulations and with different drug molecules. Researchers are encouraged to conduct head-to-head comparative studies using standardized protocols to build a more comprehensive understanding of the relative performance of different penetration enhancers.

References

A Comparative Guide to Validated Assays for Detecting Laureth-2 Acetate Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Laureth-2 acetate, an ester of Laureth-2 and acetic acid, is a common ingredient in cosmetics and personal care products, where it functions as a surfactant and emulsifier.[1][2][3] Ensuring the purity of this compound is critical for product safety and performance, as impurities can impact efficacy, stability, and potentially introduce toxic contaminants.[1] Potential impurities in this compound can arise from the manufacturing process, which involves the ethoxylation of lauryl alcohol followed by esterification with acetic acid.[4] These impurities may include residual starting materials like lauryl alcohol and acetic acid, byproducts such as polyethylene glycol, and low levels of potentially hazardous compounds like ethylene oxide and 1,4-dioxane.[1]

This guide provides a comparative overview of analytical techniques suitable for the validated assay of this compound and the detection of its potential impurities.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for impurity profiling of this compound depends on the specific impurities being targeted, the required sensitivity, and the complexity of the sample matrix. A combination of chromatographic and spectroscopic techniques is often employed for comprehensive characterization.[5][6][7][8][9]

Analytical Technique Principle Applicability for this compound Impurity Profiling Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.[8]Quantifying non-volatile impurities such as residual lauryl alcohol, other fatty alcohol ethoxylates, and degradation products.[10][11][12]Robust, versatile, and widely available. Can be coupled with various detectors (UV, RI, ELSD, MS) for enhanced selectivity and sensitivity.[13][14]May require derivatization for compounds lacking a UV chromophore. Resolution of complex polymeric mixtures can be challenging.[4]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[15]Detecting volatile impurities such as residual ethylene oxide, 1,4-dioxane, and residual solvents. Can also be used to analyze the fatty alcohol distribution after derivatization.[8][16][17]High resolution and sensitivity for volatile and semi-volatile compounds. Can be coupled with Mass Spectrometry (MS) for definitive identification.[15]Not suitable for non-volatile or thermally labile compounds. Derivatization is often necessary for polar analytes.[16]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.[9]Identification and structural elucidation of unknown impurities and degradation products when coupled with a separation technique like HPLC or GC.[18][19]High sensitivity and specificity, providing molecular weight and structural information.[9]Can be subject to matrix effects. Quantification may require stable isotope-labeled internal standards for high accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field.[5]Characterizing the overall structure of this compound and identifying major impurities and structural isomers. Can provide quantitative information without the need for reference standards for each impurity.[18]Provides unambiguous structural information. Non-destructive technique.[5]Lower sensitivity compared to MS. Spectra of polymeric materials can be complex and show broad resonances.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, providing information about the functional groups present.[5]Rapid identification of the bulk material and screening for the presence of major functional group impurities.[9]Fast, easy to use, and non-destructive.[5]Provides limited quantitative information and is not suitable for trace analysis.[5]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following are generalized methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) with UV and ELSD Detection
  • Objective: To quantify non-volatile impurities and the main this compound component.

  • Instrumentation: A standard HPLC system equipped with a UV detector and an Evaporative Light Scattering Detector (ELSD).

  • Columns: A C8 or C18 reversed-phase column is commonly used for the separation of surfactants and related compounds.[13][14]

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like ammonium acetate, is effective for separating ethoxylated compounds.[13][14]

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol or the initial mobile phase composition) to an appropriate concentration.

  • Analysis: Inject the prepared sample into the HPLC system. Monitor the separation using both UV (for chromophoric impurities) and ELSD (for non-chromophoric compounds like fatty alcohols and polyethylene glycols).

  • Quantification: Use external or internal standards for the quantification of identified impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To detect and quantify volatile impurities such as ethylene oxide and 1,4-dioxane.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer. Headspace sampling is often preferred for volatile analytes.

  • Column: A capillary column with a polar stationary phase is suitable for separating volatile polar compounds.

  • Carrier Gas: Helium is typically used as the carrier gas.[16]

  • Sample Preparation: For headspace analysis, a known amount of the this compound sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace gas.

  • Analysis: An aliquot of the headspace gas is injected into the GC-MS system. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity for target analytes.

  • Quantification: Use a standard addition or external standard calibration method for accurate quantification.

Visualizations

Impurity Profiling Workflow

The following diagram illustrates a typical workflow for the comprehensive impurity profiling of this compound.

cluster_0 Sample Preparation cluster_2 Data Analysis & Reporting Sample This compound Sample Dilution Dilution / Extraction Sample->Dilution Derivatization Derivatization (optional) Dilution->Derivatization HPLC HPLC-UV/ELSD/MS Dilution->HPLC GC GC-MS (Headspace) Dilution->GC NMR NMR Dilution->NMR FTIR FTIR Dilution->FTIR Derivatization->GC Identification Impurity Identification HPLC->Identification GC->Identification NMR->Identification FTIR->Identification Quantification Quantification Identification->Quantification Validation Method Validation Quantification->Validation Report Final Report Validation->Report

Caption: Workflow for this compound Impurity Analysis.

Relationship between this compound and Potential Impurities

This diagram illustrates the synthetic origin of this compound and the potential impurities that can arise during the manufacturing process.

Lauryl_Alcohol Lauryl Alcohol Laureth_2 Laureth-2 Lauryl_Alcohol->Laureth_2 Ethoxylation Unreacted_LA Residual Lauryl Alcohol Lauryl_Alcohol->Unreacted_LA Unreacted Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Laureth_2 PEG Polyethylene Glycol (PEG) Ethylene_Oxide->PEG Side Reaction Dioxane 1,4-Dioxane Ethylene_Oxide->Dioxane Byproduct Unreacted_EO Residual Ethylene Oxide Ethylene_Oxide->Unreacted_EO Unreacted Acetic_Acid Acetic Acid Laureth_2_Acetate This compound Acetic_Acid->Laureth_2_Acetate Unreacted_AA Residual Acetic Acid Acetic_Acid->Unreacted_AA Unreacted Laureth_2->Laureth_2_Acetate Esterification

Caption: Synthesis and Potential Impurities of this compound.

References

Benchmarking Laureth-2 Acetate: A Comparative Performance Analysis Against Novel Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Laureth-2 acetate's performance against emerging classes of novel surfactants. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate surface-active agents for their specific formulation needs. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes information on its constituent components and related molecules to provide a performance benchmark against which novel surfactants can be evaluated.

Introduction to this compound

This compound is a polyethylene glycol (PEG) ether of lauryl alcohol that has been acetylated.[1][2] It functions as an emollient and skin-conditioning agent, valued for its lightweight, oily liquid form that integrates well with both oil and water phases to impart a soft, non-greasy finish to formulations.[1] Its structural parent, Laureth-2, is a non-ionic surfactant and emulsifier known for its effective cleansing, emulsifying, and dispersing properties.[3][4][5] Laureth-2 is also recognized for its biodegradability and stability in a wide pH range.[6] The acetylation of Laureth-2 to form this compound modifies its properties, enhancing its emollient feel.

Overview of Novel Surfactant Classes

The demand for surfactants with improved biocompatibility, environmental profiles, and specialized functionalities has led to the development of several novel surfactant classes. This guide will focus on three prominent classes for comparison:

  • Alkyl Polyglucosides (APGs): These are non-ionic surfactants synthesized from renewable resources (fatty alcohols and glucose). They are known for their excellent biodegradability, mildness to the skin, and good foaming properties.

  • Amino Acid-Based Surfactants: Created by acylating amino acids with fatty acids, these surfactants can be anionic or amphoteric. They are prized for their exceptional mildness, biocompatibility, and moisturizing properties, making them ideal for sensitive skin formulations.

  • Gemini Surfactants: Characterized by having two hydrophobic tails and two hydrophilic head groups connected by a spacer, Gemini surfactants exhibit superior efficiency in reducing surface tension and have a much lower critical micelle concentration (CMC) than their single-chain counterparts.

Performance Comparison

The following table summarizes the expected performance characteristics of this compound, based on the properties of Laureth-2, and compares them with the general properties of the selected novel surfactant classes.

Performance ParameterThis compound (Inferred)Alkyl Polyglucosides (APGs)Amino Acid-Based SurfactantsGemini Surfactants
Primary Function Emollient, Skin Conditioning[7]Cleansing, Foaming, EmulsifyingMild Cleansing, MoisturizingHigh-Efficiency Surfactancy
Mildness/Irritancy Low (Generally mild)Very Low (Extremely mild)Very Low (Extremely mild)Varies, can be low
Foaming Ability Low to ModerateGood to ExcellentModerate to GoodVaries by structure
Emulsification Good (W/O emulsifier)[6]Good (O/W emulsifier)GoodExcellent
Biodegradability Readily Biodegradable[6]ExcellentExcellentVaries by structure
Renewable Source Partially (Lauryl alcohol)YesYesVaries by synthesis route
CMC (Efficiency) ModerateLowLowVery Low

Experimental Protocols for Surfactant Performance Evaluation

For researchers seeking to conduct their own comparative studies, the following are detailed methodologies for key surfactant performance experiments.

Measurement of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental measure of surfactant efficiency; it is the concentration at which surfactant monomers begin to form micelles.[8] A lower CMC indicates a more efficient surfactant.

Methodology: Surface Tension Method

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant at varying concentrations, typically spanning a range from 0.0001% to 1.0% (w/v).

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature (e.g., 25°C).

  • Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the point of inflection where the plateau begins is the CMC.[8]

Evaluation of Foaming Properties

Foam generation and stability are critical performance attributes in many applications.

Methodology: Ross-Miles Method

  • Solution Preparation: Prepare a standard concentration (e.g., 0.5% w/v) of the surfactant solution in deionized water of a specific hardness.

  • Initial Foam Generation: Pour a fixed volume (e.g., 200 mL) of the surfactant solution into a graduated, jacketed glass column maintained at a constant temperature.

  • Foam Production: Allow another fixed volume (e.g., 50 mL) of the same solution to fall from a specified height (e.g., 90 cm) through a standardized orifice into the column, generating foam.

  • Measurement: Record the initial foam height immediately after the addition of the solution is complete. Record the foam height again after a set time interval (e.g., 5 minutes) to assess foam stability.

Assessment of Emulsification Performance

This test evaluates the ability of a surfactant to form and stabilize an emulsion.

Methodology: Emulsion Stability Test

  • Phase Preparation: Prepare an oil phase (e.g., mineral oil) and an aqueous phase containing a specific concentration of the surfactant (e.g., 1% w/v).

  • Emulsion Formation: Combine the oil and aqueous phases in a defined ratio (e.g., 1:1) in a graduated cylinder or test tube. Homogenize the mixture using a high-shear mixer for a fixed time (e.g., 2 minutes) at a constant speed.

  • Stability Monitoring: Allow the emulsion to stand undisturbed. Measure the time it takes for phase separation to occur or measure the volume of the separated aqueous or oil phase at regular intervals (e.g., 30 minutes, 1 hour, 24 hours).

  • Analysis: A longer time to separation or a smaller volume of separated phase indicates superior emulsification performance.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comparative analysis of surfactant performance.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Performance Testing cluster_analysis Phase 3: Data Analysis & Comparison S1 Select Surfactants (this compound, Novel Surfactants) S2 Prepare Stock Solutions (Aqueous) S1->S2 T1 CMC Measurement (Surface Tensiometry) S2->T1 T2 Foam Analysis (Ross-Miles Method) S2->T2 T3 Emulsification Test (Stability Assessment) S2->T3 A1 Tabulate Quantitative Data (CMC, Foam Height, Stability) T1->A1 T2->A1 T3->A1 A2 Generate Performance Curves A1->A2 A3 Comparative Benchmarking A2->A3 R1 R1 A3->R1 Final Report & Selection

Caption: General Workflow for Comparative Surfactant Performance Analysis.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Laureth-2 Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

Given the safety information for the related compound Laureth-2, which indicates a risk of serious eye damage, and the general nature of laboratory chemicals, the following PPE is mandatory when handling Laureth-2 acetate[1]:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.
Hand Protection GlovesNitrile gloves are recommended for incidental contact. Change gloves immediately if contaminated.
Body Protection Lab CoatA standard laboratory coat should be worn to protect against splashes.
Footwear Closed-toe ShoesRequired in all laboratory settings.

II. Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound, from preparation to use in experimental protocols.

A. Preparation and Weighing:

  • Designated Area: Conduct all handling and weighing of this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Gather Materials: Before handling the chemical, ensure all necessary PPE is worn correctly and all required equipment (e.g., spatula, weigh boat, containers) is clean and readily accessible.

  • Dispensing: Carefully dispense the required amount of this compound. Avoid generating dust or aerosols.

  • Container Sealing: Immediately seal the stock container of this compound after dispensing to prevent contamination and exposure.

  • Labeling: Clearly label all containers with the chemical name ("this compound") and any known hazard information.

B. Use in Experimental Protocols:

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a water bath or heating mantle. Avoid open flames.

  • Spill Prevention: Use secondary containment (e.g., a tray) for all containers holding this compound to contain any potential spills.

III. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination, as related compounds are known to be toxic to aquatic life[1].

A. Waste Collection:

  • Waste Stream: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

B. Container Disposal:

  • Empty Containers: "RCRA empty" containers (those from which all contents have been removed by normal means) should be triple-rinsed with a suitable solvent.

  • Rinsate Collection: The rinsate from cleaning the containers must be collected as hazardous waste.

  • Final Disposal: After triple-rinsing, deface the label on the container and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.

C. Spill Cleanup:

  • Alert Personnel: In case of a spill, alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Collect: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

IV. Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes available information for the related compound Laureth-2, which should be considered as a conservative estimate.

PropertyValue (for Laureth-2)Source
Boiling Point > 250 °C[1]
Melting Point 5 °C[1]
Flash Point > 125 °C[1]
Aquatic Toxicity Very toxic to aquatic life[1]

V. Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don PPE prep_area Work in Fume Hood prep_ppe->prep_area prep_weigh Weigh Chemical prep_area->prep_weigh prep_seal Seal Stock Container prep_weigh->prep_seal spill_alert Alert Personnel prep_weigh->spill_alert Spill Occurs use_solution Prepare Solution prep_seal->use_solution use_spill_prev Use Secondary Containment use_solution->use_spill_prev disp_collect Collect Waste use_spill_prev->disp_collect disp_container Triple-Rinse Container disp_collect->disp_container disp_final Dispose of Container disp_container->disp_final spill_absorb Absorb Spill spill_alert->spill_absorb spill_collect Collect Cleanup Materials spill_absorb->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon spill_decon->disp_collect

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.